1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKHZOGAWOVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Potent Mutagen: A Technical Guide to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, a compound of significant interest to researchers in toxicology, oncology, and drug development. More commonly known by its acronym PhIP, this heterocyclic aromatic amine is the most mass-abundant carcinogenic and mutagenic substance formed in meat cooked at high temperatures.[1][2] This document will delve into the discovery and origins of PhIP, its chemical synthesis, and the analytical methodologies for its detection. Furthermore, it will explore the biochemical pathways of its metabolic activation and its subsequent interactions with cellular signaling pathways, providing a foundational understanding for professionals in the field.
Introduction: The Emergence of a Culinary Carcinogen
In 1986, the scientific community identified a new potent mutagen in fried ground beef, later structurally elucidated and named 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, or PhIP.[3][4] PhIP belongs to a class of compounds known as heterocyclic amines (HCAs), which are formed during the Maillard reaction between creatine or creatinine, amino acids, and sugars in meat and fish cooked at high temperatures.[3][5] Its prevalence in the Western diet and its potent carcinogenic properties, particularly in animal models for prostate and mammary gland cancers, have made it a subject of intense research.[1][2][3] Understanding the discovery, synthesis, and biological interactions of PhIP is crucial for assessing its risk to human health and for developing potential mitigation strategies.
Discovery and Origin of PhIP
The discovery of PhIP was a result of systematic investigations into the mutagenicity of cooked foods that began in the late 1970s.[3] The isolation and identification of PhIP from fried beef involved a multi-step process of acid extraction, XAD-2 resin absorption, and a series of preparative and analytical high-performance liquid chromatography (HPLC) purifications.[4] Its structure was ultimately confirmed by mass spectrometry and proton nuclear magnetic resonance spectral analysis, and subsequently by chemical synthesis.[4]
The formation of PhIP is highly dependent on cooking temperature and duration.[3][6] High-temperature cooking methods such as grilling, frying, and barbecuing, especially when meat is cooked to a "well-done" or charred state, significantly increase the concentration of PhIP.[3][6][7] The primary precursors for PhIP formation in meat are creatinine, phenylalanine, and an additional amino acid, which cyclize and react at temperatures typically exceeding 150°C (302°F).[3]
Chemical Profile and Synthesis
Chemical and Physical Properties
A summary of the key chemical and physical properties of PhIP is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Common Name | PhIP, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | [1][4] |
| CAS Number | 105650-23-5 | PubChem |
| Molecular Formula | C₁₃H₁₂N₄ | PubChem |
| Molecular Weight | 224.26 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Sigma-Aldrich |
| Melting Point | 235-237 °C | Sigma-Aldrich |
| Solubility | Soluble in methanol, DMSO, and ethanol | Sigma-Aldrich |
Laboratory Synthesis of PhIP
The chemical synthesis of PhIP is essential for producing the pure compound for toxicological studies and for the generation of analytical standards. The original synthesis confirmed the structure of the isolated compound and has been refined over the years.[4] A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound (PhIP)
Materials:
-
2-Amino-3-bromo-5-phenylpyridine
-
Methylamine
-
Cyanogen bromide
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Base (e.g., sodium hydride)
Step-by-Step Methodology:
-
Introduction of the Methylamino Group: 2-Amino-3-bromo-5-phenylpyridine is reacted with an excess of methylamine in a suitable solvent, such as ethanol, under pressure and at an elevated temperature. This nucleophilic aromatic substitution reaction replaces the bromine atom with a methylamino group to yield N-methyl-5-phenylpyridine-2,3-diamine. The rationale for using excess methylamine is to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid byproduct.
-
Cyclization to form the Imidazole Ring: The resulting diamine is then cyclized by treatment with cyanogen bromide (CNBr) in a solvent like dimethylformamide (DMF). The cyanogen bromide acts as a source of the carbon atom that will form the C2 position of the imidazole ring. The reaction proceeds through the formation of a cyanamide intermediate, which then undergoes intramolecular cyclization to form the imidazo[4,5-b]pyridine ring system.
-
Purification: The crude PhIP product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product. The purity is typically confirmed by HPLC, NMR, and mass spectrometry.
This self-validating protocol ensures the correct regiochemistry of the final product, which can be confirmed by spectroscopic methods. The intermediate diamine can be isolated and characterized before proceeding to the cyclization step, providing a checkpoint for the success of the initial substitution.
Caption: Synthetic pathway for PhIP.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of PhIP in various matrices, such as cooked foods, biological fluids, and tissues, are critical for exposure assessment and metabolic studies. The low concentrations (ng/g level) of PhIP in most samples necessitate highly sensitive and specific analytical methods.
Workflow: Extraction and Analysis of PhIP from Food Matrices
-
Sample Homogenization: The food sample is homogenized to ensure a representative sample.
-
Solid-Phase Extraction (SPE): A common and effective method for extracting and concentrating PhIP from complex matrices is solid-phase extraction.[4] A typical SPE protocol involves the following steps:
-
Acidic Extraction: The homogenized sample is extracted with an acidic solution to protonate the amine groups of PhIP, rendering it water-soluble.
-
Sorbent Adsorption: The extract is passed through an SPE cartridge containing a sorbent such as a mixed-mode cation exchange resin. The protonated PhIP is retained on the sorbent.
-
Washing: The cartridge is washed with a series of solvents of increasing polarity to remove interfering compounds.
-
Elution: PhIP is eluted from the cartridge using a basic methanolic solution, which neutralizes the amine groups, reducing their affinity for the sorbent.
-
-
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The purified extract is analyzed by HPLC coupled with a mass spectrometer.[8][9]
-
Chromatographic Separation: A reverse-phase HPLC column is typically used to separate PhIP from other components in the extract.
-
Mass Spectrometric Detection: Detection is often performed using tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Isotope-labeled PhIP is commonly used as an internal standard to ensure accurate quantification.[1]
-
Caption: Analytical workflow for PhIP detection.
Metabolic Activation and Signaling Pathway Interactions
PhIP itself is a pro-carcinogen and requires metabolic activation to exert its mutagenic and carcinogenic effects.[2][10] This activation process primarily occurs in the liver but can also take place in other tissues.[10]
Metabolic Activation Pathway
The bioactivation of PhIP is a multi-step enzymatic process.[11][12]
-
N-Hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group (N2) of PhIP, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent CYP1A1.[10][12] This reaction forms the reactive intermediate N-hydroxy-PhIP.
-
Esterification: The N-hydroxy-PhIP can then undergo further activation through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[10] This results in the formation of highly unstable esters (e.g., N-acetoxy-PhIP or N-sulfonyloxy-PhIP).
-
Formation of the Nitrenium Ion: These esters can spontaneously break down to form a highly electrophilic arylnitrenium ion.
-
DNA Adduct Formation: The arylnitrenium ion can then covalently bind to the DNA of cells, primarily at the C8 position of guanine bases, forming PhIP-DNA adducts.[2][10] These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, initiating the process of carcinogenesis.[2]
Caption: Metabolic activation of PhIP.
Interaction with Cellular Signaling Pathways
Recent research has begun to elucidate the specific cellular signaling pathways that are perturbed by PhIP exposure. Gene expression studies in human adipocytes exposed to low doses of PhIP have shown significant changes in genes related to inflammation, diabetes, and cancer.[13] Notably, PhIP has been shown to modulate genes controlled by the STAT3 transcriptional factor and to initiate leptin signaling via the JAK/STAT and MAPK pathway cascades.[13] Furthermore, PhIP has been linked to the insulin-like growth factor receptor 1 (IGF1R)/PI3K signaling pathway.[14] The formation of PhIP-DNA adducts can lead to mutations in key signaling proteins, such as p53 and Ras, further driving tumorigenesis.[4]
Conclusion
This compound (PhIP) represents a significant and unavoidable dietary carcinogen for a large portion of the human population. Its discovery, arising from the investigation of mutagenic compounds in cooked foods, has spurred decades of research into its formation, mechanism of action, and potential health risks. This guide has provided a detailed overview of the core technical aspects of PhIP, from its synthesis and analytical detection to its complex metabolic activation and interaction with cellular signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is fundamental for developing strategies to mitigate exposure, for biomarker discovery, and for the potential development of targeted therapies against PhIP-induced cancers.
References
- Felton, J. S., Knize, M. G., Shen, N. H., Andresen, B. D., Bjeldanes, L. F., & Hatch, F. T. (1986). Identification of the mutagens in cooked beef. Environmental Health Perspectives, 67, 17–24.
-
Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. (2025). MDPI. Retrieved from [Link]
-
Heterocyclic amine formation in meat - Wikipedia. (n.d.). Retrieved from [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). NCBI. Retrieved from [Link]
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy... (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. Retrieved from [Link]
-
Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b] pyridine) in the crust of the habitually consumed meat in Argentina. (n.d.). PubMed. Retrieved from [Link]
-
Detection of heterocyclic amine (PhIP) by fluorescently labelled cucurbit[11]uril. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
-
PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. (n.d.). NIH. Retrieved from [Link]
-
Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. (n.d.). NIH. Retrieved from [Link]
-
Detection of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in the milk of healthy women. (n.d.). PubMed. Retrieved from [Link]
-
Identification of genes in the Phip signal transduction pathway. (A)... (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. (n.d.). PubMed. Retrieved from [Link]
-
Chemicals in Meat Cooked at High Temperatures and Cancer Risk. (2017). NCI. Retrieved from [Link]
-
Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. (n.d.). Carcinogenesis | Oxford Academic. Retrieved from [Link]
-
Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. (n.d.). Retrieved from [Link]
-
2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer. (2016). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 4. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. meatscience.org [meatscience.org]
- 6. Chemicals in Meat Cooked at High Temperatures and Cancer Risk - NCI [cancer.gov]
- 7. Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b] pyridine) in the crust of the habitually consumed meat in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of heterocyclic amine (PhIP) by fluorescently labelled cucurbit[7]uril - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Detection of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in the milk of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets. This guide focuses on a specific derivative, 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine , outlining a strategic framework for its comprehensive physicochemical characterization. While extensive experimental data for this specific molecule is not widely published, this document serves as a technical blueprint for researchers and drug development professionals. It combines theoretical principles, in silico predictions, and robust, field-proven experimental protocols to empower scientific teams to generate the critical data necessary for advancing this compound through the drug discovery pipeline. We delve into the causality behind experimental choices, providing not just methods, but the strategic rationale essential for successful lead optimization.
Introduction: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more relevant. The journey from a biologically active "hit" to a viable clinical candidate is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic behaviors are, in turn, governed by a molecule's fundamental physicochemical characteristics. Properties such as ionization state (pKa), lipophilicity (LogP/LogD), and aqueous solubility are not mere data points; they are critical determinants of a compound's ability to be absorbed orally, distribute to its target tissue, persist for a therapeutically relevant duration, and be cleared without causing toxicity.
The imidazo[4,5-b]pyridine core is of high interest due to its versatile biological activity.[1] Derivatives have been investigated for applications ranging from anti-inflammatory to anticancer agents.[2][3] The specific compound, this compound, combines this key scaffold with a primary amine and a methyl group, substitutions that will profoundly influence its physicochemical profile. A thorough understanding of these properties is therefore not an academic exercise but a prerequisite for rational drug design and risk mitigation in preclinical development.
Section 1: Molecular Identity and Computational Assessment
Prior to embarking on extensive laboratory work, in silico modeling provides a valuable, resource-efficient starting point for estimating a molecule's properties. These computational predictions help in hypothesis generation, experimental design, and identifying potential liabilities early in the discovery process.[][5]
Chemical Structure:
Structure of this compound
Computational tools, which use algorithms trained on large datasets of experimentally determined values, can predict key physicochemical descriptors.[6][7] While these predictions carry a degree of uncertainty, they provide a crucial baseline for subsequent experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₈N₄ | Defines the elemental composition. |
| Molecular Weight | 148.17 g/mol | Influences diffusion and permeability; generally favorable (<500 Da). |
| cLogP | ~0.5 - 1.5 | Predicted lipophilicity; indicates a relatively balanced hydrophilic/lipophilic character. |
| Topological Polar Surface Area (TPSA) | ~70 - 85 Ų | Predicts membrane permeability; values in this range suggest good potential for oral absorption. |
| Hydrogen Bond Donors | 1 (amine group) | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazole Ns) | Influences solubility and target binding. |
| Predicted pKa (Most Basic) | ~7.0 - 8.5 | Relates to the pyridine or amino nitrogen; dictates ionization state and solubility at physiological pH. |
| Predicted pKa (Most Acidic) | >12 | Relates to the imidazole N-H (if deprotonated), generally not relevant physiologically. |
Note: Values are aggregated estimates from various computational algorithms and should be confirmed experimentally.
Section 2: A Practical Guide to Experimental Characterization
The following section details the essential experimental workflows for obtaining high-quality, reliable physicochemical data. The choice of these methods is guided by their accuracy, reproducibility, and relevance to the physiological environment.
Caption: Experimental workflow for physicochemical characterization.
Protocol 2.1: Synthesis and Structural Confirmation
A robust synthetic route is the foundation of any characterization campaign. Based on established methods for this scaffold, a plausible synthesis involves the cyclization of a substituted diaminopyridine precursor.[1]
Step-by-Step Synthesis Outline:
-
Starting Material: Begin with a suitable precursor like 2-amino-3-nitropyridine.
-
Methylation: Selectively methylate the pyridine ring nitrogen or the amino group, depending on the desired isomer and reaction conditions. N-alkylation of the imidazo[4,5-b]pyridine core can be complex and may result in multiple isomers, requiring careful control and purification.[2]
-
Reduction: Reduce the nitro group to an amine, yielding a diaminopyridine derivative.
-
Cyclization: React the diaminopyridine with a cyanogen bromide or a similar one-carbon source to form the fused imidazole ring, yielding the 2-amino functionality.
-
Purification: Crucially, the final product must be purified to >95% homogeneity, typically via column chromatography followed by recrystallization. Purity is confirmed by High-Performance Liquid Chromatography (HPLC).
Structural Verification:
-
¹H and ¹³C NMR: Confirms the chemical structure, proton environments, and carbon backbone. The presence of the N-methyl signal (typically a singlet around 3.9 ppm) is a key diagnostic peak.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight (148.17 g/mol ) and provides fragmentation patterns consistent with the structure.
Protocol 2.2: pKa Determination via Potentiometric Titration
Causality: The pKa dictates the charge state of a molecule at a given pH. For this compound, which has multiple basic nitrogens, the pKa will determine its solubility in the acidic stomach versus the neutral intestine and its ability to cross lipid membranes. Potentiometric titration is the gold standard as it directly measures pH changes upon addition of a titrant, providing highly accurate and thermodynamically relevant pKa values.
Methodology:
-
Preparation: Prepare a 1-2 mM solution of the compound in an aqueous solution with a co-solvent (e.g., methanol or DMSO, typically <10%) to ensure solubility.
-
Instrumentation: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with standardized 0.1 M HCl to determine the basic pKa(s) and then with 0.1 M NaOH to determine any acidic pKa(s).
-
Data Analysis: The inflection points in the titration curve are used to calculate the pKa values using appropriate software (e.g., Henderson-Hasselbalch-based calculations). The experiment should be run in triplicate to ensure reproducibility.
Protocol 2.3: Lipophilicity (LogD) Determination at pH 7.4
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. While LogP measures this for the neutral species, LogD is the more physiologically relevant parameter as it accounts for all ionized and neutral species at a specific pH, such as the pH of blood plasma (7.4). The shake-flask method is a direct, equilibrium-based measurement.
Methodology:
-
System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and a pH 7.4 phosphate buffer (pre-saturated with n-octanol).
-
Compound Addition: Add a known amount of the compound to a vial containing equal volumes of the buffered aqueous phase and n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
-
Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol 2.4: Thermodynamic Aqueous Solubility
Causality: Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to low absorption and limit the achievable dose. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound, making it the most relevant measure for drug development decisions.
Methodology:
-
Sample Preparation: Add an excess of the solid compound to a vial containing a buffer of defined pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method against a standard curve.
-
Validation: It is crucial to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to ensure the compound has not changed its crystalline form during the experiment.
Section 3: Interpretation and Implications for Drug Development
The data generated from the protocols above must be synthesized to build a holistic profile of the molecule and guide its future development.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 6. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Carcinogenic Mechanism of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), PhIP has been robustly linked to the development of tumors in animal models, particularly in the prostate, colon, and mammary glands.[3][4][5] Its carcinogenic potential is not direct; rather, it is contingent upon a complex, multi-step process of metabolic activation that converts the parent compound into a highly reactive electrophile capable of covalently binding to DNA. This guide provides a detailed technical exploration of the core mechanisms underpinning PhIP's carcinogenicity, from its initial metabolic transformation to the formation of DNA adducts, subsequent mutagenesis, and the promotion of tumorigenesis. We will also detail the key experimental methodologies employed to elucidate this pathway, offering a comprehensive resource for professionals in oncology and drug development.
The Bioactivation Cascade: Transforming a Procarcinogen into an Ultimate Carcinogen
PhIP in its ingested form is a procarcinogen, meaning it is biologically inert until it undergoes metabolic activation. This transformation is a critical initiating event and primarily involves Phase I and Phase II enzymatic reactions.
Phase I Metabolism: N-Hydroxylation by Cytochrome P450
The inaugural and rate-limiting step in PhIP's activation is an N-hydroxylation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][7]
-
Primary Enzyme: Extensive research has identified CYP1A2 as the principal enzyme responsible for metabolizing PhIP in the human liver.[7][8] The enzyme catalyzes the oxidation of the exocyclic amino group (N2) of PhIP to form the proximate carcinogen, N-hydroxy-PhIP .
-
Secondary Enzymes: While CYP1A2 is dominant, CYP1A1 has also been shown to contribute to this metabolic step, particularly in extrahepatic tissues.[8][9]
-
Causality: The introduction of the hydroxyl group to the nitrogen atom is a pivotal event. It transforms the molecule into a more reactive state, priming it for the subsequent Phase II reactions that will generate the ultimate, DNA-reactive species. The efficiency of this N-hydroxylation step, which can vary between individuals due to genetic polymorphisms in CYP1A2, is a key determinant of susceptibility to PhIP's carcinogenic effects.[7]
Phase II Metabolism: Esterification to a Reactive Electrophile
N-hydroxy-PhIP requires further activation through esterification to become a potent electrophile. This is accomplished by Phase II enzymes, primarily N-acetyltransferases (NATs) and sulfotransferases (SULTs).[1][10]
-
O-Acetylation: N-acetyltransferases, particularly NAT2, can catalyze the transfer of an acetyl group from acetyl-coenzyme A (AcCoA) to the N-hydroxy-PhIP intermediate. This reaction forms a highly unstable and reactive electrophile, N-acetoxy-PhIP .[11][12]
-
O-Sulfonation: Cytosolic sulfotransferases can transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-hydroxy-PhIP, yielding another highly reactive ester, N-sulfonyloxy-PhIP .[10] Both sulfation and acetylation pathways are crucial in producing the ultimate carcinogenic forms of PhIP.[10]
The N-acetoxy-PhIP and N-sulfonyloxy-PhIP esters are unstable and can spontaneously break down to form a highly electrophilic nitrenium ion (PhIP-N+), which is the ultimate species that attacks DNA.[1]
Tissue-Specific Activation and Detoxification
While the liver is the primary site of initial PhIP metabolism, the final activation step can occur in target tissues. For instance, studies have demonstrated that mammary gland cytosol possesses high O-acetyltransferase activity, which can locally activate transported N-hydroxy-PhIP, potentially explaining the tissue-specific carcinogenicity of PhIP in the breast.[11][13] Conversely, the body also possesses detoxification pathways. N-hydroxy-PhIP can be conjugated with glucuronic acid, a process that facilitates its excretion. However, this conjugate can be transported to the colon, where bacterial β-glucuronidases can cleave the conjugate, re-releasing N-hydroxy-PhIP for local activation and contributing to colon carcinogenesis through enterohepatic circulation.[6]
Caption: Metabolic activation pathway of PhIP.
The Molecular Lesion: PhIP-DNA Adduct Formation
The formation of covalent bonds between the ultimate carcinogen and DNA, known as DNA adducts, is the central molecular event that initiates the carcinogenic process.[1] These adducts serve as a critical biomarker, representing the "biologically effective dose" of the carcinogen that has reached its molecular target.[1]
The Primary Adduct: dG-C8-PhIP
The highly electrophilic nitrenium ion generated from N-acetoxy-PhIP or N-sulfonyloxy-PhIP readily attacks nucleophilic sites within the DNA structure. The predominant adduct formed is at the C8 position of guanine , resulting in the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct.[6] This is the major adduct found in various tissues of rats exposed to PhIP and in in-vitro experiments.[6][14]
Structural and Functional Consequences
The covalent binding of the bulky PhIP molecule to the C8 position of guanine causes a significant distortion of the DNA double helix. This structural alteration has profound functional consequences:
-
Replication Errors: The distorted DNA template can be misread by DNA polymerases during replication, leading to the incorporation of incorrect bases.
-
Transcriptional Blockage: The adduct can stall transcription machinery, interfering with gene expression.
-
Induction of DNA Repair Pathways: The cell recognizes the adduct as damage and activates complex DNA repair mechanisms. If the damage is not repaired or is repaired incorrectly before the next round of DNA replication, it becomes a permanent mutation.
From Adduct to Tumor: Mutagenesis and Promotion
The journey from a DNA adduct to a clinically apparent tumor involves the fixation of mutations in critical genes and subsequent promotional events that drive clonal expansion of the mutated cells.
The Mutational Signature of PhIP
The dG-C8-PhIP adduct is highly mutagenic. If it persists through DNA replication, it characteristically leads to:
-
Guanine Deletions: The most common mutation is a single base deletion of a guanine (-G) within specific sequence contexts, particularly 5'-S-G-G-G-S-3' sequences.[15]
-
G→T Transversions: The adduct can also cause a G to T transversion, where a guanine is replaced by a thymine.[16]
These mutations, if they occur within tumor suppressor genes (e.g., Apc, p53) or oncogenes (e.g., Ras), can disrupt the normal regulation of cell growth, proliferation, and apoptosis, thereby initiating carcinogenesis.[17]
Cellular Responses and Tumor Promotion
Beyond its direct genotoxic effects, PhIP also exhibits tumor-promoting activities that contribute to carcinogenesis.
-
DNA Damage Response: Genotoxic doses of PhIP induce a classic DNA damage response, characterized by the activation of p53 and its downstream target p21, leading to a G1 cell cycle checkpoint arrest.[18] This is a protective mechanism to allow time for DNA repair.
-
Hormonal Mimicry: At lower, more physiologically relevant concentrations, PhIP can act as an estrogen mimic. It has been shown to bind to the human estrogen receptor alpha (ERα) and stimulate the proliferation of breast cancer cells, providing a potential mechanism for its tissue specificity in mammary carcinogenesis.[19][20]
-
Signaling Pathway Activation: PhIP can also activate pro-proliferative signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, further contributing to the growth and promotion of neoplastic cells.[18]
This dual capacity to both initiate mutations (genotoxicity) and promote the growth of mutated cells (mitogenicity) makes PhIP a complete carcinogen.[18][20]
Caption: Overall mechanism of PhIP-induced carcinogenesis.
Key Experimental Methodologies
The elucidation of PhIP's carcinogenic mechanism has relied on highly sensitive and specific analytical techniques capable of detecting minute quantities of DNA adducts and identifying mutational events.
Detection of PhIP-DNA Adducts
Two primary methods have been instrumental in quantifying PhIP-DNA adducts in biological samples. The choice between them often involves a trade-off between sensitivity and structural confirmation.
| Method | Principle | Sensitivity | Structural Information |
| ³²P-Postlabeling Assay | Ultrasensitive enzymatic/TLC-based method for detecting DNA adducts via radioactive labeling. | 1 adduct in 10⁹–10¹⁰ nucleotides | Presumptive (based on chromatography) |
| LC-MS/MS | Separates digested DNA components and uses mass spectrometry for specific detection and quantification. | 1 adduct in 10⁸ nucleotides | Confirmatory (based on mass-to-charge ratio) |
Table 1. Comparison of primary methods for PhIP-DNA adduct detection.[21][22]
This protocol is a self-validating system that provides ultrasensitive detection, making it a gold standard for adduct analysis.[21][23][24]
-
DNA Isolation & Digestion:
-
Isolate high-purity genomic DNA from the tissue of interest.
-
Digest 5-10 µg of DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase. This step ensures the complete breakdown of DNA to its constituent nucleotides, a prerequisite for subsequent labeling.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1. This enzyme selectively dephosphorylates normal (non-adducted) 3'-mononucleotides to nucleosides.
-
Causality: The bulky PhIP-adducted nucleotides are resistant to nuclease P1 digestion.[23] This critical step enriches the sample for the adducts, dramatically increasing the sensitivity of the assay by removing the overwhelming excess of normal nucleotides that would otherwise compete for the radiolabel.
-
-
⁵'-Radiolabeling:
-
Incubate the enriched adducts with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.
-
The kinase transfers the ³²P-labeled phosphate group to the 5'-hydroxyl group of the adducted nucleotides, creating 3',5'-bisphosphate derivatives.
-
-
Chromatographic Separation:
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Perform multidimensional chromatography using a series of different solvent systems. This separates the labeled adducts from residual normal nucleotides and resolves different types of adducts from one another based on their unique physicochemical properties.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film (autoradiography) to visualize the radioactive adduct spots.
-
Excise the spots and quantify the radioactivity using liquid scintillation counting or phosphorimaging.
-
Calculate the Relative Adduct Labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Caption: Experimental workflow for the ³²P-Postlabeling Assay.
LC-MS provides definitive structural confirmation and accurate quantification, making it an essential tool for validating findings from other methods.[25][26][27]
-
DNA Isolation & Hydrolysis:
-
Isolate genomic DNA from the tissue sample.
-
Enzymatically hydrolyze the DNA to 2'-deoxynucleosides. This is crucial as deoxynucleosides are more amenable to LC separation and MS ionization than nucleotides.
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) to remove unmodified deoxynucleosides and other contaminants. This step is vital for reducing matrix effects and improving the signal-to-noise ratio for the low-abundance adducts.
-
-
LC Separation:
-
Inject the purified sample onto a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Elute the deoxynucleosides using a gradient of solvents (e.g., water and acetonitrile with a formic acid modifier). This separates the dG-C8-PhIP adduct from other components based on its hydrophobicity.
-
-
MS/MS Detection:
-
The eluent from the LC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a triple quadrupole).
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode. This involves selecting the specific mass-to-charge ratio (m/z) of the protonated dG-C8-PhIP adduct in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring for a specific, characteristic product ion in the third quadrupole.
-
Causality: This SRM transition is highly specific to the dG-C8-PhIP adduct, providing excellent selectivity and sensitivity for its detection and quantification against a stable isotope-labeled internal standard.
-
References
-
Tang, D., et al. (2011). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Ghoshal, A., et al. (1995). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Carcinogenesis. [Link]
-
Kaderlik, K. R., et al. (1994). Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. Carcinogenesis. [Link]
-
Stuart, G. R., et al. (2000). Organ distinctive mutagenicity in MutaMouse after short-term exposure to PhIP. Mutagenesis. [Link]
-
Okochi, E., et al. (1999). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. International Journal of Cancer. [Link]
-
Okonogi, A., et al. (1997). Mutagenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the new gpt delta transgenic mouse. Mutation Research. [Link]
-
Ghoshal, A., et al. (1995). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Carcinogenesis. [Link]
-
Schut, H. A., & Snyderwine, E. G. (1994). Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats. Carcinogenesis. [Link]
-
Yamashita, K., et al. (1995). DNA adduct formation, cell proliferation and aberrant crypt focus formation induced by PhIP in male and female rat colon with relevance to carcinogenesis. Carcinogenesis. [Link]
-
Nakagama, H., et al. (2002). Mouse models for the study of colon carcinogenesis. ResearchGate. [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. [Link]
-
Mroueh, M., et al. (2026). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link]
-
Boobis, A. R., et al. (1994). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. Carcinogenesis. [Link]
-
Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters. [Link]
-
Wu, J., et al. (2016). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry. [Link]
-
Gao, Y., et al. (2019). Obesity promotes PhIP-induced small intestinal carcinogenesis in hCYP1A-db/db mice: involvement of mutations and DNA hypermethylation of Apc. Carcinogenesis. [Link]
-
Androutsopoulos, V., et al. (2009). Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase. ResearchGate. [Link]
-
Buonarati, M. H., et al. (1990). Role of sulfation and acetylation in the activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine to intermediates which bind DNA. Mutation Research. [Link]
-
De-Sheng, L., et al. (2012). PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor. Environmental Health Perspectives. [Link]
-
Li, C., et al. (2021). Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats. Food and Chemical Toxicology. [Link]
-
Wang, X., et al. (2021). Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats. ResearchGate. [Link]
-
Greger, M. (2013). PhIP: The Three-Strikes Breast Carcinogen. NutritionFacts.org. [Link]
-
Reddy, M. V., & Randerath, K. (1986). 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications. Carcinogenesis. [Link]
-
Aytes, A., et al. (2018). PHIP as a therapeutic target for driver-negative subtypes of melanoma, breast, and lung cancer. Proceedings of the National Academy of Sciences. [Link]
-
Christian, A. T. (2002). A cytogenetic footprint for mammary carcinomas induced by PhIP in rats. Toxicology. [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: The future of DNA adduct detection. ResearchGate. [Link]
-
Phillips, D. H. (2007). The 32P-postlabelling assay for DNA adducts. Nature Protocols. [Link]
-
Pfau, W., et al. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Food-Borne Chemical Carcinogens and the Evidence for Human Cancer Risk. MDPI. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
Phillips, D. H., et al. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology. [Link]
-
Balbo, S., et al. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. [Link]
-
Ritch, C. R., et al. (2017). 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer. Carcinogenesis. [Link]
-
Phillips, D. H. (2007). The 32P-postlabelling assay for DNA adducts. Nature Protocols. [Link]
-
Greger, M. (2013). PhIP: The Three-Strikes Breast Carcinogen. NutritionFacts.org. [Link]
-
Frandsen, H., et al. (1994). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Carcinogenesis. [Link]
-
Pfau, W., et al. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. IARC Scientific Publications. [Link]
-
Pfau, W., et al. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis. [Link]
-
Malfatti, M. A., et al. (2005). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of a food-borne carcinogen. Chemical Research in Toxicology. [Link]
-
van der Veen, J. E., et al. (2020). Histone acetylation at the sulfotransferase 1a1 gene is associated with its hepatic expression in normal aging. Epigenetics. [Link]
-
Chaczatrian, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Chen, X., & Wu, L. (2021). The Role of Sulfotransferases in Liver Diseases. Frontiers in Pharmacology. [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Stanciu, A. R., et al. (2020). Spontaneous and Induced Animal Models for Cancer Research. Methods in Molecular Biology. [Link]
-
Sharma, P., et al. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Benci, K., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
Sources
- 1. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cytogenetic footprint for mammary carcinomas induced by PhIP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of sulfation and acetylation in the activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine to intermediates which bind DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the new gpt delta transgenic mouse [pubmed.ncbi.nlm.nih.gov]
- 16. Organ distinctive mutagenicity in MutaMouse after short-term exposure to PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PhIP: The Three-Strikes Breast Carcinogen [nutritionfacts.org]
- 21. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
bioactivation pathway of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine.
An In-Depth Technical Guide to the Bioactivation Pathway of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)
Introduction
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) stands as the most abundant heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] Its presence has also been noted in tobacco smoke.[3] PhIP is a potent mutagen and is recognized as a multi-organ carcinogen in animal models, inducing tumors in the colon, breast, and prostate.[1][4][5] Consequently, it is considered a potential human carcinogen, making the elucidation of its metabolic fate a critical area of research in toxicology and drug development.
This guide provides a detailed examination of the bioactivation pathway of PhIP, a multi-step process that converts the chemically stable parent compound into a highly reactive electrophile capable of forming covalent adducts with DNA. Understanding this pathway is fundamental to assessing the carcinogenic risk associated with PhIP exposure and developing strategies for mitigation. The narrative will delve into the enzymatic machinery, the key metabolic intermediates, and the experimental methodologies used to characterize this critical toxicological pathway.
The Core Bioactivation Cascade: From Procarcinogen to Ultimate Carcinogen
The carcinogenic potential of PhIP is not inherent to the parent molecule itself. Instead, it is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This transformation is a classic two-phase process, primarily initiated in the liver but often completed within target tissues.
Phase I Metabolism: The Critical N-Hydroxylation Step
The initial and rate-limiting step in PhIP bioactivation is the oxidation of its exocyclic amino group (N2) to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP).[6][7][8] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[9][10]
-
Key Enzymes Involved:
-
CYP1A2: This is the predominant enzyme responsible for PhIP N-hydroxylation in the human liver.[3][7][11][12] Its high affinity and catalytic efficiency for this reaction underscore the liver's central role in the initial activation of PhIP.[7]
-
CYP1A1 and CYP1B1: While CYP1A2 dominates in the liver, these isoforms are also capable of metabolizing PhIP and are often expressed in extrahepatic tissues, such as the breast, colon, and prostate.[3][6][11] Their presence in these tissues suggests a capacity for localized, in-situ activation of PhIP.
-
The formation of N-hydroxy-PhIP is the pivotal event that converts the procarcinogen into a "proximate carcinogen." While more reactive than the parent PhIP, N-hydroxy-PhIP is still a relatively stable intermediate that can be transported via the circulation to other tissues.[1][2][13]
It is crucial to distinguish this activation step from detoxification pathways that also occur. For instance, CYP enzymes can also hydroxylate other positions on the PhIP molecule, such as the 4'-position of the phenyl ring, to form 4'-OH-PhIP.[6] This metabolite is considered a detoxification product as it is not on the pathway to forming DNA-reactive species and is more readily excreted.[6]
Phase II Metabolism: Esterification to Unstable Intermediates
The proximate carcinogen, N-hydroxy-PhIP, requires a second metabolic step to become the "ultimate carcinogen." This involves the enzymatic conjugation, or esterification, of the N-hydroxy group, which transforms it into a good leaving group. This critical step is catalyzed by Phase II enzymes, primarily N-acetyltransferases (NATs) and sulfotransferases (SULTs).[5][12]
-
O-Acetylation by N-Acetyltransferases (NATs): In many target tissues, particularly the colon, O-acetylation is a dominant final activation step.[1][2] Cytosolic NAT enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as a cofactor to transfer an acetyl group to the N-hydroxy moiety, forming N-acetoxy-PhIP.[1][2][12]
-
O-Sulfonation by Sulfotransferases (SULTs): Alternatively, cytosolic SULTs can catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-hydroxy-PhIP.[14][15][16] This reaction produces the highly unstable N-sulfonyloxy-PhIP. SULTs are expressed in the liver and other tissues and play a significant role in the bioactivation of numerous procarcinogens.[14][17]
These esterified metabolites, N-acetoxy-PhIP and N-sulfonyloxy-PhIP, are exceptionally unstable. Their formation is the final step before the generation of the ultimate DNA-damaging species.
Formation of the Nitrenium Ion and DNA Adduction
The ester conjugates of N-hydroxy-PhIP are unstable because the N-O bond is weak. This bond undergoes spontaneous heterolytic cleavage, releasing an acetate or sulfate anion and generating a highly electrophilic and reactive arylnitrenium ion (PhIP-N+).[5][18]
This nitrenium ion is the ultimate carcinogenic metabolite of PhIP. As a powerful electrophile, it readily attacks nucleophilic sites on cellular macromolecules, most significantly DNA. The primary target for adduction is the C8 position of guanine bases, forming the major DNA adduct, N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP).[12]
The formation of these bulky adducts distorts the DNA helix, leading to errors during DNA replication and transcription.[5] If not repaired by cellular DNA repair mechanisms, these adducts can result in permanent mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, thereby initiating the process of carcinogenesis.[5][19]
Quantitative Data on PhIP Metabolism
Kinetic studies are essential for understanding the efficiency of different enzymes in metabolizing PhIP. The data below, derived from studies with human CYP1B1 expressed in yeast microsomes, illustrates how both activation (N2-OH-PhIP) and detoxification (4'-OH-PhIP) pathways can be quantified.[6]
| Metabolite Formed | Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/nmol P450) | Pathway |
| N2-OH-PhIP | CYP1B1 | 5.7 ± 1.3 | 0.40 ± 0.03 | Activation |
| 4'-OH-PhIP | CYP1B1 | 2.2 ± 0.5 | 0.93 ± 0.02 | Detoxification |
| 2-OH-PhIP | CYP1B1 | 1.3 ± 0.2 | 0.04 ± 0.00 | Unknown |
| Table based on data from Hanna et al.[6] |
This table demonstrates that for CYP1B1, the formation of the detoxified 4'-OH-PhIP is kinetically favored over the formation of the activated N2-OH-PhIP.[6] This balance between activation and detoxification pathways, which varies between different CYP isoforms and individuals, is a key determinant of overall carcinogenic risk.
Experimental Protocols for Studying PhIP Bioactivation
The elucidation of this pathway has relied on a combination of in vitro and in vivo experimental models. The choice of system depends on the specific question being addressed, from the catalytic activity of a single enzyme to the formation of DNA adducts in a target organ.
Protocol 1: In Vitro Phase I Metabolism using Liver Microsomes
This assay is the standard for determining which CYP enzymes are involved in the initial oxidation of a xenobiotic.
Objective: To measure the formation of N-hydroxy-PhIP and other oxidative metabolites from PhIP by liver microsomal enzymes.
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a source of reducing equivalents (NADPH-regenerating system: NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add PhIP (dissolved in a suitable solvent like DMSO) to the mixture to initiate the reaction. The final concentration of PhIP should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction at 37°C with shaking for a defined period (e.g., 30 minutes). The reaction is maintained under aerobic conditions.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ice-cold acetonitrile or by placing on ice). This precipitates the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analysis: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometry detection to separate and quantify PhIP and its metabolites (N-hydroxy-PhIP, 4'-OH-PhIP).[6][7] Metabolite identity is confirmed by comparing retention times and spectral properties with authentic standards.[6]
Protocol 2: In Vivo DNA Adduct Formation Analysis
This in vivo approach is crucial for confirming that the bioactivation pathway is operative in a whole organism and for identifying the primary target tissues for DNA damage.
Objective: To detect and quantify PhIP-DNA adducts in various tissues of an animal model following PhIP administration.
Methodology:
-
Animal Dosing: Administer PhIP to laboratory animals (e.g., male Fischer-344 rats) via oral gavage or in the diet.[4][20] A range of doses and a control group (vehicle only) should be included.
-
Tissue Collection: At a specified time point after dosing (e.g., 24 hours), humanely euthanize the animals and harvest target organs (e.g., colon, liver, kidney, stomach) and white blood cells.[4]
-
DNA Isolation: Isolate high-purity genomic DNA from each tissue sample using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).
-
32P-Postlabeling Assay: This highly sensitive method is used to detect bulky DNA adducts.
-
Digestion: Digest the isolated DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment (Optional): Adducted nucleotides can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides, leaving the adducts intact.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).
-
-
Detection and Quantification: Expose the TLC plates to a phosphor screen or X-ray film. Quantify the radioactivity in the adduct spots using a phosphorimager and calculate the adduct levels, often expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 107 or 108 normal nucleotides.[4]
Conclusion
The bioactivation of PhIP is a well-characterized, multi-step pathway that is essential for its carcinogenic activity. The process begins with a Phase I N-hydroxylation reaction catalyzed predominantly by CYP1A2, followed by a Phase II esterification (O-acetylation or O-sulfonation) in target tissues, catalyzed by NATs or SULTs. This sequence generates a highly unstable ester intermediate that spontaneously collapses to form the ultimate carcinogen, a reactive nitrenium ion. This electrophile then forms covalent adducts with DNA, primarily at the C8-position of guanine, leading to mutations that can initiate cancer. The interplay between the rates of activation and detoxification, and the tissue-specific expression of the requisite enzymes, are critical determinants of PhIP's organotropic carcinogenicity. The experimental protocols detailed herein represent the foundational tools that have enabled the comprehensive mapping of this crucial toxicological pathway.
References
-
Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1. PubMed.[Link]
-
Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. PubMed.[Link]
-
Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. National Institutes of Health.[Link]
-
Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Oxford Academic.[Link]
-
Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats. PubMed.[Link]
-
DNA adduct formation, cell proliferation and aberrant crypt focus formation induced by PhIP in male and female rat colon with relevance to carcinogenesis. PubMed.[Link]
-
Metabolic pathway for PhIP activation and induced mutations. ResearchGate.[Link]
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. National Institutes of Health.[Link]
-
Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. PubMed.[Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.[Link]
-
Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. PubMed.[Link]
-
role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Oxford Academic.[Link]
-
P450-mediated bioactivation pathway of PhIP. ResearchGate.[Link]
-
Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase. ResearchGate.[Link]
-
Phase II enzymes and bioactivation. Semantic Scholar.[Link]
-
Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP. ResearchGate.[Link]
-
Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic.[Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.[Link]
-
Enzymes Involved in Phase I and Phase II Metabolism. YouTube.[Link]
-
The Role of Sulfotransferases in Liver Diseases. National Institutes of Health.[Link]
-
Sulfotransferases in the bioactivation of xenobiotics. PubMed.[Link]
-
Bioactivation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine by liver microsomes from three different rat strains. PubMed.[Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. National Institutes of Health.[Link]
-
Effects of Cytochrome P450 Metabolism on Drug Interactions. Creative Bioarray.[Link]
-
Sulfation and sulfotransferases 4: bioactivation of mutagens via sulfation. PubMed.[Link]
-
The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians.[Link]
-
Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. PubMed.[Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate.[Link]
-
Formation of PhIP in a mixture of creatinine, phenylalanine and sugar or aldehyde by aqueous heating. PubMed.[Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health.[Link]
-
Formation of the heterocyclic aromatic amine PhIP: Identification of precursors and intermediates. ResearchGate.[Link]
-
Mechanisms of action of the carcinogenic heterocyclic amine PhIP. PubMed.[Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed.[Link]
Sources
- 1. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine by liver microsomes from three different rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Sulfotransferases in the bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfation and sulfotransferases 4: bioactivation of mutagens via sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA adduct formation, cell proliferation and aberrant crypt focus formation induced by PhIP in male and female rat colon with relevance to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP) DNA Adducts: A Technical Guide for Researchers
Introduction: The Significance of PhIP in Dietary Carcinogenesis
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) stands as the most abundant heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish[1][2]. Its prevalence in the Western diet has positioned it as a significant dietary risk factor for several human cancers, with compelling evidence linking it to prostate, colon, and breast cancer[1][2][3]. Unlike direct-acting carcinogens, PhIP is a procarcinogen, meaning it requires metabolic activation within the body to exert its genotoxic effects[2][4][5]. This guide provides a comprehensive technical overview of the intricate process of PhIP-DNA adduct formation, from its metabolic activation to the resulting genetic lesions, offering insights for researchers in toxicology, drug development, and cancer biology.
The carcinogenicity of PhIP is fundamentally linked to its ability to form covalent bonds with DNA, creating what are known as DNA adducts[6][7]. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and, ultimately, the initiation of cancer[1]. The primary and most well-characterized of these is the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct[6][8]. Understanding the precise mechanisms of its formation is paramount for developing effective strategies for cancer prevention and therapy.
Part 1: The Metabolic Journey of PhIP from Procarcinogen to an Electrophilic Species
The transformation of the relatively inert PhIP molecule into a highly reactive DNA-binding species is a multi-step process primarily occurring in the liver, though it can also take place in other tissues[4][9]. This bioactivation cascade is a critical determinant of an individual's susceptibility to PhIP-induced carcinogenesis and is influenced by genetic polymorphisms in the metabolizing enzymes.
Initial Oxidation: The Role of Cytochrome P450 Enzymes
The inaugural and rate-limiting step in PhIP activation is its N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes[10][11][12]. In vitro and in vivo studies have unequivocally identified CYP1A2 as the primary enzyme responsible for the oxidation of the exocyclic amino group of PhIP to form N-hydroxy-PhIP[4][10][11]. While CYP1A1 and CYP1B1 also contribute to this reaction, their role is generally considered secondary[10][11].
The causality behind this enzymatic specificity lies in the active site topology of CYP1A2, which favorably accommodates the planar structure of PhIP. This initial oxidation is a crucial detoxification-activation juncture; while some metabolites of PhIP are detoxified and excreted, the formation of N-hydroxy-PhIP channels the compound down a genotoxic pathway[9][10].
Caption: Initial metabolic activation of PhIP.
Secondary Activation: Esterification to a Reactive Electrophile
While N-hydroxy-PhIP is a more reactive intermediate, it does not readily react with DNA[8][13]. A subsequent phase II metabolic step, esterification, is required to generate the ultimate carcinogenic species. This can occur through two primary pathways:
-
O-Acetylation: Catalyzed by N-acetyltransferases (NATs), particularly NAT2, N-hydroxy-PhIP is converted to N-acetoxy-PhIP[1]. This metabolite is highly unstable and readily forms a reactive nitrenium ion.
-
O-Sulfonation: Mediated by sulfotransferases (SULTs), N-hydroxy-PhIP can also be converted to N-sulfonyloxy-PhIP, another highly reactive electrophilic ester[1].
The tissue-specific expression and activity of these enzymes can significantly influence the levels of PhIP-DNA adducts in different organs, potentially explaining the organ specificity of PhIP-induced cancers[14]. For instance, higher NAT activity in the mammary gland may contribute to the elevated PhIP-DNA adduct levels observed in this tissue[14].
Part 2: The Covalent Binding to DNA: Formation of the dG-C8-PhIP Adduct
The highly electrophilic nitrenium ion generated from N-acetoxy-PhIP or N-sulfonyloxy-PhIP is the ultimate DNA-damaging agent. This reactive species readily attacks nucleophilic sites within the DNA molecule, with a strong preference for the C8 position of guanine bases[2][8][13].
The Chemical Reaction
The reaction proceeds via a covalent bond formation between the exocyclic nitrogen of PhIP and the C8 carbon of deoxyguanosine, resulting in the formation of the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct[8][13]. This adduct is chemically stable and, if not repaired, can persist in the genome. The reaction is highly specific for guanine, with negligible adduction observed at other DNA bases[8][13].
Caption: Overall pathway of PhIP-DNA adduct formation.
Structural and Functional Consequences of Adduct Formation
The bulky PhIP molecule attached to the C8 position of guanine causes significant distortion of the DNA double helix[15][16]. This structural perturbation can have several profound biological consequences:
-
Replication Blockage and Mutagenesis: The dG-C8-PhIP adduct can act as a roadblock for DNA polymerases during replication, leading to stalled replication forks and an increased likelihood of mutations[6][7][17]. Translesion synthesis polymerases may bypass the lesion, but often do so in an error-prone manner, introducing base substitutions or frameshift mutations.
-
DNA Repair Evasion: While cells possess sophisticated DNA repair mechanisms, bulky adducts like dG-C8-PhIP can sometimes evade repair, leading to the fixation of mutations in the genome.
-
Chromosomal Instability: The replicative stress induced by PhIP-DNA adducts can lead to DNA strand breaks and chromosomal aberrations, further contributing to genomic instability and carcinogenesis[7][17].
Nuclear magnetic resonance (NMR) studies have revealed that the dG-C8-PhIP adduct can exist in two major conformations within the DNA duplex: a base-displaced intercalative structure and a minor external groove-binding structure[15]. The equilibrium between these conformers can be influenced by the surrounding DNA sequence and may play a role in the differential recognition and repair of the adduct.
Part 3: Methodologies for Studying PhIP-DNA Adducts
The detection and quantification of PhIP-DNA adducts in biological samples are crucial for assessing exposure, understanding mechanisms of carcinogenesis, and evaluating the efficacy of chemopreventive agents. Several highly sensitive techniques are employed for this purpose.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides[18][19][20].
Experimental Protocol: ³²P-Postlabeling for PhIP-DNA Adducts
-
DNA Isolation and Digestion:
-
Adduct Enrichment (Nuclease P1 Method):
-
⁵'-Radiolabeling:
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates[18].
-
-
Detection and Quantification:
-
Visualize the adducted spots by autoradiography.
-
Quantify the radioactivity of the adduct spots and the total nucleotides using liquid scintillation counting or phosphorimaging to calculate the relative adduct level (RAL).
-
Causality Behind Experimental Choices: The nuclease P1 enrichment step is critical for achieving the high sensitivity required to detect the low levels of adducts typically found in vivo. The multi-dimensional TLC provides the necessary resolution to separate the bulky, hydrophobic PhIP adducts from other labeled species.
Mass Spectrometry-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the unambiguous identification and quantification of specific DNA adducts, including dG-C8-PhIP[23][24][25].
Experimental Protocol: LC-MS/MS for dG-C8-PhIP Adducts
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described for the ³²P-postlabeling assay.
-
Enzymatically hydrolyze the DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Clean-up and Enrichment:
-
Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducted deoxynucleosides.
-
-
LC Separation:
-
Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of a gradient of an aqueous solvent (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor the specific precursor-to-product ion transitions for dG-C8-PhIP and an internal standard (e.g., a stable isotope-labeled dG-C8-PhIP) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Causality Behind Experimental Choices: The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it corrects for variations in sample processing and instrument response. The high specificity of MS/MS allows for the confident identification of the adduct based on its unique mass fragmentation pattern.
Synthesis of the dG-C8-PhIP Adduct Standard
The availability of a well-characterized dG-C8-PhIP adduct standard is a prerequisite for both ³²P-postlabeling (for chromatographic comparison) and LC-MS/MS (for quantification). The chemical synthesis of this standard is a complex process.
Synthetic Approach Overview:
A common strategy involves a palladium-catalyzed N-arylation (Buchwald-Hartwig reaction) of PhIP with a suitably protected 8-bromo-2'-deoxyguanosine derivative[26][27]. This key step forms the crucial C-N bond between the guanine and PhIP moieties. Subsequent deprotection and purification steps yield the desired dG-C8-PhIP adduct[26][27]. The synthesized adduct must be thoroughly characterized by NMR and mass spectrometry to confirm its structure and purity[8][26].
Quantitative Data Summary
The levels of PhIP-DNA adducts can vary significantly depending on the tissue, dose, and individual metabolic capacity. The following table summarizes representative data from the literature.
| Biological Matrix | Species/Model | Exposure | Adduct Level (adducts per 10⁸ nucleotides) | Analytical Method | Reference |
| Prostate | Human | Dietary | 0.1 - 5.0 | LC-MS/MS | [1],[28] |
| Colon | Rat | 50 mg/kg PhIP | ~10 - 50 | ³²P-postlabeling | [29],[30] |
| Mammary Gland | Rat | 10 mg/kg PhIP | ~5 - 20 | ³²P-postlabeling | [14] |
| In vitro (Calf Thymus DNA) | N-acetoxy-PhIP | 2 µM | ~100 - 500 | ³²P-postlabeling | [31] |
Conclusion and Future Directions
The formation of the dG-C8-PhIP DNA adduct is a critical event in the initiation of cancers associated with the consumption of cooked meat. A thorough understanding of its formation, from the metabolic activation of PhIP to the resulting DNA damage and repair processes, is essential for cancer risk assessment and the development of preventive strategies. The methodologies outlined in this guide provide the tools for researchers to investigate this important area of toxicology and cancer research.
Future research should focus on:
-
Further elucidating the role of genetic polymorphisms in PhIP metabolizing enzymes in modulating individual susceptibility to PhIP-induced cancers.
-
Investigating the interplay between PhIP-DNA adducts and other forms of DNA damage in carcinogenesis.
-
Developing and validating novel biomarkers of PhIP exposure and effect for use in molecular epidemiology studies.
-
Identifying and evaluating chemopreventive agents that can inhibit the metabolic activation of PhIP or enhance the repair of PhIP-DNA adducts.
By continuing to unravel the complexities of PhIP-DNA adduct formation, the scientific community can pave the way for evidence-based dietary recommendations and interventions to mitigate the cancer risk associated with this prevalent dietary carcinogen.
References
-
Frandsen, H., Grivas, S., Andersson, R., Dragsted, L., & Larsen, J. C. (1992). Reaction of the N2-acetoxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with 2'-deoxyguanosine and DNA. Synthesis and identification of N2-(2'-deoxyguanosin-8-yl)-PhIP. Carcinogenesis, 13(4), 629–635. [Link]
-
Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 600(1-2), 114-129. [Link]
-
Zegar, I. S., Kim, H., Kweon, J., Sharma, S., Kolbanovskiy, A., Geacintov, N. E., & Patel, D. J. (2006). Solution structure of the 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine C8-deoxyguanosine adduct in duplex DNA. Proceedings of the National Academy of Sciences, 103(16), 6174-6179. [Link]
-
Kim, J. H., Stram, D. O., & Feigelson, H. S. (2010). P450-mediated bioactivation pathway of PhIP. ResearchGate. [Link]
-
Frandsen, H., Grivas, S., Andersson, R., Dragsted, L., & Larsen, J. C. (1992). Reaction of the N2-acetoxy derivative of 2-amino-1-methyl-6-phenylimidazo[4, 5-b]pyridine (PhIP) with 2'-deoxyguanosine and DNA. Synthesis and identification of N2-(2'-deoxyguanosin-8-yl) - PhIP. Carcinogenesis, 13(4), 629–635. [Link]
-
Stiborova, M., Barta, F., & Hodek, P. (2014). Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. Molecular Carcinogenesis, 53(12), 973-982. [Link]
-
Tang, D., Liu, J. J., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803-808. [Link]
-
Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo-in vitro paradox. Archives of Toxicology, 80(7), 395-408. [Link]
-
Brown, K., Hing, S. A., & Farmer, P. B. (2002). Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts. Nucleic Acids Research, 30(20), 4504-4512. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125-139. [Link]
-
Yasui, M., Suzuki, N., & Shibutani, S. (2006). Translesional DNA Synthesis through a C8-Guanyl Adduct of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Vitro: REV1 INSERTS dC OPPOSITE THE LESION, AND DNA POLYMERASE κ POTENTIALLY CATALYZES EXTENSION REACTION FROM THE 3′-dC TERMINUS. Journal of Biological Chemistry, 281(43), 32667-32675. [Link]
-
Fahrer, J., Kaina, B., & van Gils, N. (2016). DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP. Nucleic Acids Research, 44(21), 10297-10314. [Link]
-
Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 29. [Link]
-
He, X. Y., & Feng, Y. M. (2015). Role of Metabolic Enzymes P450 (CYP) on Activating Procarcinogen and their Polymorphisms on the Risk of Cancers. Current Drug Metabolism, 16(10), 872-883. [Link]
-
Dingley, K. H., Ubick, E. A., & Turteltaub, K. W. (2000). The Effect of Cancer Chemopreventive Agents on DNA Adduct Formation by the Dietary Prostate Carcinogen PhIP. Defense Technical Information Center. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]
-
Rundle, A., Tang, D., Zhou, J., Cho, S., & Perera, F. (2012). 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer. Carcinogenesis, 33(7), 1431-1436. [Link]
-
Bonala, R., Torres, M. C., Iden, C. R., & Johnson, F. (2006). Synthesis of the PhIP adduct of 2'-deoxyguanosine and its incorporation into oligomeric DNA. Chemical Research in Toxicology, 19(6), 734-738. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]
-
Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32 P-Postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551. [Link]
-
Frandsen, H., & Rasmussen, S. E. (2000). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... ResearchGate. [Link]
-
Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 31(5), 26-31. [Link]
-
Turesky, R. J., & Vouros, P. (2004). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Chemical Research in Toxicology, 17(7), 898-913. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]
-
Chung, F. L., & Hecht, S. S. (1985). Reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: oxygen-dependent formation of 4-oxo-2-pentenal and a 1,N2-ethenodeoxyguanosine adduct. Carcinogenesis, 6(8), 1239-1242. [Link]
-
Fahrer, J., Kaina, B., & van Gils, N. (2016). DNA Damage Response Curtails Detrimental Replication Stress and Chromosomal Instability Induced by the Dietary Carcinogen PhIP. Nucleic Acids Research, 44(21), 10297-10314. [Link]
-
Snyderwine, E. G., & Schut, H. A. (1988). Reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA. Synthesis and identification of N-(deoxyguanosin-8-yl)-IQ. Carcinogenesis, 9(9), 1685-1690. [Link]
-
Farmer, P. B., & Sweetman, G. M. (1995). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Journal of Mass Spectrometry, 30(10), 1369-1379. [Link]
-
Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125-139. [Link]
-
Dingley, K. H., Ubick, E. A., & Turteltaub, K. W. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. UC Berkeley Superfund Research Program. [Link]
-
Geacintov, N. E., Broyde, S., & Buterin, T. (2017). Schemes of the C8-dG-PhIP adduct and DNA sequence. PhIP-dG linkage is... ResearchGate. [Link]
-
Farmer, P. B., & Singh, R. (2008). Methods for the detection of DNA adducts. Methods in Molecular Biology, 472, 3-21. [Link]
-
Turesky, R. J. (2007). Dietary Carcinogens and DNA Adducts in Prostate Cancer. Frontiers in Bioscience, 12, 3295-3310. [Link]
-
Kostiainen, R. (1995). Detection of DNA Adducts by Electron Capture Mass Spectrometry. CDC Stacks. [Link]
-
Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2120, 217-231. [Link]
-
Tang, D., Liu, J. J., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2007). Grilled meat consumption and PhIP-DNA adducts in prostate carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803-808. [Link]
-
Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3-12. [Link]
-
Bonala, R., Torres, M. C., Iden, C. R., & Johnson, F. (2006). Synthesis of the PhIP Adduct of 2'-Deoxyguanosine and Its Incorporation into Oligomeric DNA. Chemical Research in Toxicology, 19(6), 734-738. [Link]
-
Malfatti, M. A., & Felton, J. S. (2006). Urinary Metabolites of the Dietary Carcinogen PhIP are Predictive of Colon DNA Adducts After a Low Dose Exposure in Humans. OSTI.GOV. [Link]
-
Geacintov, N. E., Broyde, S., & Buterin, T. (2017). Structures and sequences of cis-B[a]P-dG and C8-dG-PhIP-modified... ResearchGate. [Link]
-
Dingley, K. H., Ubick, E. A., & Turteltaub, K. W. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of the food carcinogen PhIP. Food and Chemical Toxicology, 42(8), 1341-1347. [Link]
-
Barta, F., & Stiborova, M. (2014). 1 Supplementary File 1 Material and Methods Carcinogen and adduct standard Synthesis of PhIP was performed at the Biochemical In. ResearchGate. [Link]
-
Gorlewska-Roberts, K., Green, B., Fares, M., & Poirier, M. C. (2002). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Molecular Carcinogenesis, 34(1), 35-44. [Link]
Sources
- 1. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Carcinogens and DNA Adducts in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translesional DNA Synthesis through a C8-Guanyl Adduct of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Vitro: REV1 INSERTS dC OPPOSITE THE LESION, AND DNA POLYMERASE κ POTENTIALLY CATALYZES EXTENSION REACTION FROM THE 3′-dC TERMINUS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of the N2-acetoxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with 2'-deoxyguanosine and DNA. Synthesis and identification of N2-(2'-deoxyguanosin-8-yl)-PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Solution structure of the 2-amino-1- methyl-6-phenylimidazo[4,5-b]pyridine C8-deoxyguanosine adduct in duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Synthesis of the PhIP adduct of 2'-deoxyguanosine and its incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Grilled meat consumption and PhIP-DNA adducts in prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. apps.dtic.mil [apps.dtic.mil]
- 30. osti.gov [osti.gov]
- 31. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
kinase inhibitory profile of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
An In-Depth Technical Guide to the Kinase Inhibitory Profile of the 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine Scaffold
Authored by a Senior Application Scientist
Foreword: The relentless pursuit of targeted therapies in oncology and beyond has identified protein kinases as pivotal targets. Within the vast chemical space of potential inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to bind to the ATP-binding pocket of kinases. The imidazo[4,5-b]pyridine core, a structural analogue of purine, is one such scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] This guide delves into the kinase inhibitory profile of compounds derived from the foundational this compound structure. While this specific molecule may serve as a building block, its derivatives have been extensively explored as potent and selective kinase inhibitors. We will dissect the key kinase targets, explore the structure-activity relationships, and provide detailed experimental methodologies for researchers, scientists, and drug development professionals.
The Imidazo[4,5-b]pyridine Scaffold: A Versatile Kinase Binding Moiety
The structural similarity between imidazo[4,5-b]pyridines and endogenous purines makes them ideal starting points for the design of ATP-competitive kinase inhibitors.[1][2][4] This bioisosteric relationship allows these compounds to access the highly conserved ATP binding site of various kinases. The core structure presents multiple vectors for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of the this compound scaffold have been successfully developed to target a range of critical kinases implicated in cancer and other diseases. These include:
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[3][5][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in hematopoiesis. Activating mutations, such as internal tandem duplications (ITD), are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7][8]
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a target in various cancers.[9]
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), is involved in cell proliferation, survival, and motility. Its dysregulation is implicated in tumor growth and metastasis.[1]
-
B-Raf Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the B-Raf gene are common in several cancers.[10]
Profile of a Preclinical Candidate: A Dual FLT3/Aurora Kinase Inhibitor
To illustrate the potential of the imidazo[4,5-b]pyridine scaffold, we will examine a highly optimized derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (compound 27e from the cited literature), which has been identified as a potent dual inhibitor of FLT3 and Aurora kinases.[8]
Kinase Inhibitory Potency
The inhibitory activity of this compound was determined through in vitro kinase assays, which measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The data below summarizes its high potency against both FLT3 and Aurora kinases.
| Kinase Target | Assay Type | Potency (Kd, nM) |
| Aurora-A | Binding Assay | 7.5 |
| Aurora-B | Binding Assay | 48 |
| FLT3 (wild-type) | Binding Assay | 6.2 |
| FLT3-ITD | Binding Assay | 38 |
| FLT3 (D835Y) | Binding Assay | 14 |
| Data sourced from a 2012 study on imidazo[4,5-b]pyridine-based kinase inhibitors.[8] |
Expert Insight: The dual-targeting of FLT3 and Aurora kinases is a compelling strategy for AML. FLT3-ITD mutations drive leukemic cell proliferation, while Aurora kinases are often overexpressed in AML and contribute to uncontrolled cell division. A single agent that can effectively inhibit both pathways has the potential for synergistic anti-leukemic activity.
Cellular Activity
Beyond enzymatic inhibition, it is crucial to assess a compound's activity in a cellular context. This derivative demonstrated potent anti-proliferative effects in various human tumor cell lines.
| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.104 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.291 |
| HCT116 | Colon Carcinoma | - | 0.300 |
| GI50 represents the concentration required to inhibit cell growth by 50%. Data from the same 2012 study.[7] |
Furthermore, in HeLa cervical cancer cells, the compound effectively inhibited the autophosphorylation of Aurora-A (a biomarker for its inhibition) with an IC50 of 0.030 µM and the phosphorylation of Histone H3 (a biomarker for Aurora-B inhibition) with an IC50 of 0.148 µM, confirming target engagement within the cell.[7]
Visualizing the Mechanism: Signaling Pathways
To understand the impact of this dual inhibitor, it is helpful to visualize the signaling pathways involved.
Caption: Dual inhibition of FLT3 and Aurora kinases by an imidazo[4,5-b]pyridine derivative.
Experimental Protocols: A Guide to Kinase Inhibition Assays
The following protocols are representative of the methodologies used to characterize kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold.
In Vitro Kinase Binding Assay (Kd Determination)
Principle: This assay measures the direct binding affinity of the test compound to the target kinase. A common format is a competition binding assay where the test compound competes with a known fluorescent or radiolabeled ligand.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the recombinant kinase and the labeled ligand in assay buffer.
-
-
Assay Plate Preparation:
-
Add a small volume of the diluted test compound to the wells of a microtiter plate.
-
Add the kinase/labeled ligand mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization, FRET, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of test compound bound to the kinase.
-
Plot the signal against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model to determine the Kd (dissociation constant).
-
Cell Proliferation Assay (GI50 Determination)
Principle: This assay assesses the effect of the test compound on the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compound.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®) to each well.
-
Incubate for the recommended time.
-
-
Detection:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Calculate the GI50 value, which is the concentration that causes 50% inhibition of cell growth.
-
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion and Future Directions
The this compound core represents a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive body of research on its derivatives demonstrates the scaffold's versatility in targeting key oncogenic kinases like Aurora, FLT3, and CDK9.[7][8][9] The success in generating preclinical candidates with dual-targeting capabilities underscores the power of rational drug design built upon such a "privileged" chemical framework.
Future research in this area will likely focus on:
-
Improving Selectivity: Further refining the substitutions on the imidazo[4,5-b]pyridine core to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in kinases like FLT3.
-
Exploring New Targets: Screening imidazo[4,5-b]pyridine libraries against a broader range of kinases to identify novel therapeutic opportunities.
-
Targeted Protein Degradation: Utilizing the imidazo[4,5-b]pyridine scaffold as a kinase-binding warhead in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target kinases rather than just inhibiting them.
This in-depth guide provides a solid foundation for understanding the kinase inhibitory profile of the imidazo[4,5-b]pyridine class of compounds. The provided methodologies and insights are intended to empower researchers in their quest to develop the next generation of targeted therapies.
References
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties | Bentham Science [benthamscience.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
The Architecture of Potency and Selectivity: A Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine Derivatives
Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of compounds with a wide array of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2] This guide focuses on the 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine framework, a key pharmacophore, particularly in the realm of protein kinase inhibition. Dysregulation of protein kinases is a cornerstone of many cancers, making them a prime target for therapeutic intervention.[3]
This document will provide an in-depth exploration of the structure-activity relationships (SAR) of this scaffold, with a particular focus on its development as Aurora kinase inhibitors. We will delve into the synthetic rationale, dissect the impact of substitutions at various positions on biological activity, and provide detailed protocols for the evaluation of these compounds.
Synthetic Strategies: Building the Imidazo[4,5-b]pyridine Core
The construction of the imidazo[4,5-b]pyridine nucleus is a critical step in the drug discovery process. A common and effective method involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde, followed by an oxidative cyclization.[4] A more modern and efficient approach utilizes a tandem reaction sequence starting from 2-chloro-3-nitropyridine.[5] This method offers the advantage of introducing diversity at multiple positions in a streamlined manner.
Below is a representative, detailed protocol for the synthesis of a 1-methyl-3-substituted-2-aryl-imidazo[4,5-b]pyridine derivative, a common structural motif in kinase inhibitors.
Experimental Protocol: Synthesis of a 3-Propyl-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a highly efficient, one-pot procedure.[5]
Materials:
-
2-Chloro-3-nitropyridine
-
n-Propylamine
-
Benzaldehyde
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Isopropyl alcohol (IPA)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Step 1: S N Ar Reaction. In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of water and isopropyl alcohol. Add n-propylamine (1.2 eq) and stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Nitro Group Reduction and Cyclization. To the same reaction mixture, add benzaldehyde (1.1 eq) followed by the portion-wise addition of sodium hydrosulfite (3.0 eq). Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-propyl-2-phenyl-3H-imidazo[4,5-b]pyridine.
Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For 3-propyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the expected ¹H NMR signals would include characteristic aromatic protons, and aliphatic protons for the propyl group.[5]
Structure-Activity Relationship (SAR) Studies: A Positional Analysis
The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents. The following sections dissect the SAR at key positions of the imidazopyridine scaffold, with a focus on Aurora kinase inhibition.
The Imidazole Ring: N1 and C2 Positions
-
N1-Substitution: The presence of a small alkyl group, typically a methyl group, at the N1 position is often crucial for potent kinase inhibitory activity. This methyl group can engage in important hydrophobic interactions within the ATP-binding pocket of the kinase. Alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of N1 and N3 isomers, necessitating careful purification and characterization.[1]
-
C2-Substitution: The C2 position is a key vector for introducing diversity and modulating the potency and selectivity of the compounds.
-
Aryl and Heteroaryl Groups: Substitution with various aryl and heteroaryl rings is a common strategy. The nature of the substituents on these rings plays a critical role. For instance, in a series of Aurora kinase inhibitors, a 1-methyl-1H-pyrazol-4-yl group at the C2 position was found to be optimal for balancing potency, selectivity, and metabolic stability.[4] In another study, a 2-(4-(4-methylpiperazin-1-yl)phenyl) substituent was identified as a potent pharmacophore for Aurora kinase inhibition.[2]
-
Amine Substituents: The introduction of an amino group at the C2 position can also lead to potent biological activity. The synthesis of 2-amino-imidazo[4,5-b]pyridines can be achieved through C2 halogenation followed by nucleophilic aromatic substitution (S N Ar) with various amines.[6]
-
The Pyridine Ring: C5, C6, and C7 Positions
The pyridine ring offers multiple positions for modification, each influencing the pharmacological profile of the molecule in distinct ways.
-
C5-Substitution: Modifications at the C5 position have been explored to a lesser extent but can influence activity. For example, the presence of a methyl group at C5 has been shown to enhance antibacterial activity in certain imidazo[4,5-b]pyridine derivatives.[4]
-
C6-Substitution: The C6 position is a critical determinant of both potency and selectivity.
-
Halogenation: Introduction of a halogen, such as chlorine or bromine, at the C6 position often leads to a significant increase in antiproliferative activity.[7] For example, a bromo-substituted derivative bearing a 4-cyanophenyl group at C2 potently inhibited the proliferation of multiple cancer cell lines.[7]
-
Other Substituents: Exploration of other small, neutral substituents at C6 has been a key strategy in optimizing Aurora kinase inhibitors.
-
-
C7-Substitution: The C7 position provides a vector for introducing larger substituents that can interact with the solvent-exposed region of the kinase active site.
-
Piperazine Moieties: The incorporation of a piperazine ring at the C7 position is a common feature in many potent Aurora kinase inhibitors. This moiety can be further functionalized to improve solubility, cell permeability, and pharmacokinetic properties. For example, the addition of a 3-((5-methylisoxazol-3-yl)methyl) group to the piperazine at C7 led to a highly orally bioavailable preclinical candidate.[2]
-
Targeting Selectivity: Derivatization at the C7 position has been instrumental in achieving selectivity for Aurora-A over Aurora-B. Specific substitutions at this position can exploit subtle differences in the ATP-binding pockets of the two isoforms, particularly interacting with the threonine residue at position 217 (T217) in Aurora-A.[8][9]
-
Quantitative SAR Data
The following table summarizes the structure-activity relationship of selected this compound derivatives as Aurora kinase inhibitors.
| Compound ID | C2-Substituent | C6-Substituent | C7-Substituent | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Cell Proliferation GI₅₀ (µM) (SW620) | Reference |
| 21i | 1-Methyl-1H-pyrazol-4-yl | Cl | 4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl | 0.038 | - | 0.283 | [4] |
| 27e | 1,3-Dimethyl-1H-pyrazol-4-yl | Cl | 4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl | 0.038 | - | 0.283 | [10] |
| 51 (CCT137690) | 4-(4-Methylpiperazin-1-yl)phenyl | Br | 4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl | 0.015 | 0.025 | - | [2] |
| 28c | 1,3-Dimethyl-1H-pyrazol-4-yl | Cl | N-Benzyl-N-methylglycinamido | 0.067 | 12.71 | 2.30 (HCT116) | [8][9] |
| 40f | 1,3-Dimethyl-1H-pyrazol-4-yl | Cl | 4-(Piperidin-1-yl)piperidin-1-yl | 0.015 | 3.05 | - | [8][11] |
Data presented is a selection from the cited literature and is intended to be illustrative of SAR trends.
Biological Evaluation: Assays and Methodologies
A robust and multi-faceted approach is required to evaluate the biological activity of novel this compound derivatives. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.
In Vitro Kinase Inhibition Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant Aurora kinase enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compounds at a range of concentrations. Include appropriate controls (no inhibitor and a known potent inhibitor).
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that converts the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[12]
Cellular Proliferation Assay
Principle: This assay assesses the effect of a compound on the growth and viability of cancer cell lines. A common method measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW620, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Viability Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[12]
Target Engagement and Downstream Signaling Assay (Western Blot)
Principle: This assay confirms that the compound is hitting its intended target within the cell and modulating downstream signaling pathways. For Aurora B inhibitors, a key downstream marker is the phosphorylation of Histone H3 at Serine 10 (p-HH3).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a defined period.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against the target protein (e.g., phospho-Aurora A/B/C) and a downstream marker (e.g., p-HH3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. A reduction in the phosphorylation of the target and its downstream substrates indicates successful target engagement and inhibition.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Aurora kinase signaling pathway and a typical experimental workflow for the evaluation of imidazo[4,5-b]pyridine-based inhibitors.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR studies have illuminated the critical role of substitutions at the C2, C6, and C7 positions in dictating the pharmacological profile of these compounds. The strategic placement of various functional groups has enabled the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the identification of preclinical candidates.
Future research in this area will likely focus on several key aspects:
-
Novel Substitutions: The exploration of novel and diverse substituents at all positions of the imidazopyridine ring to identify new interactions with target kinases and overcome resistance mechanisms.
-
Enhanced Selectivity: The design of inhibitors with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.
-
Targeting Other Kinases: The application of the SAR knowledge gained from Aurora kinase inhibitors to the design of inhibitors for other clinically relevant kinases.
-
Combination Therapies: The evaluation of these inhibitors in combination with other anticancer agents to achieve synergistic effects and combat drug resistance.
The continued exploration of the rich chemistry and biology of the this compound scaffold holds great promise for the development of the next generation of targeted cancer therapeutics.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8721-8734. [Link]
-
Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6437. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4948. [Link]
-
Girdler, F., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 287. [Link]
-
Bavetsias, V., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Salerno, M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11935-E11944. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386-4395. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8721-8734. [Link]
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]
-
Astex Therapeutics Ltd. (2006). Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. Proceedings of the American Association for Cancer Research, 47, 489. [Link]
-
Ben-David, U., et al. (2018). Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery, 8(7), 814-829. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Kumar Goel, K., et al. (2023). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. [Link]
-
Popr, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(11), 643-653. [Link]
-
Khader, S. A., et al. (2010). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Tetrahedron Letters, 51(48), 6296-6298. [Link]
-
Johnson, M. G., et al. (2011). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 960-964. [Link]
-
Hernandez-Vazquez, E., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(23), 5626. [Link]
Sources
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Role of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Cooked Meat and Cancer Risk: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the formation, metabolic activation, and carcinogenic mechanisms of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine (HCA) found in cooked meats.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the intricate molecular pathways by which PhIP contributes to cancer risk, with a particular focus on prostate, breast, and colorectal malignancies. We will explore both the well-established genotoxic effects mediated by DNA adduct formation and the emerging non-genotoxic roles of PhIP in disrupting cellular signaling. This guide also includes detailed experimental protocols for the quantification of PhIP in food matrices and the analysis of PhIP-DNA adducts in biological samples, providing a robust framework for future research in this critical area of diet-associated cancer etiology.
Introduction: The Genesis of a Dietary Carcinogen
The cooking of meat at high temperatures, a common culinary practice, initiates a series of complex chemical reactions, including the Maillard reaction, which is responsible for the desirable flavors and browning. However, these same reactions also lead to the formation of potentially harmful compounds, including heterocyclic amines (HCAs).[2][3] Among the more than 20 HCAs identified, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most prevalent by mass in a typical Western diet.[1][2]
PhIP is formed from the reaction of creatinine (found in muscle tissue) with phenylalanine and reducing sugars at temperatures exceeding 150°C (302°F).[2][3][4][5] The concentration of PhIP in cooked meats is influenced by several factors, including the type of meat, cooking method, temperature, and duration of cooking.[3] Grilling, broiling, and pan-frying tend to produce the highest levels of PhIP.[3]
This guide will elucidate the journey of PhIP from its formation in cooked food to its role as a potent mutagen and carcinogen, providing a detailed examination of its molecular mechanisms of action and the analytical methodologies used to study its impact.
Metabolic Activation: The Transformation to a Genotoxic Agent
For PhIP to exert its carcinogenic effects, it must first undergo metabolic activation, a process primarily occurring in the liver.[6] This biotransformation is a critical step that converts the relatively inert parent compound into highly reactive electrophilic species capable of binding to DNA.
The initial and rate-limiting step in PhIP activation is N-oxidation, catalyzed predominantly by the cytochrome P450 1A2 (CYP1A2) enzyme, to form N-hydroxy-PhIP.[6][7][8] Individuals with a "rapid" CYP1A2 phenotype may metabolize PhIP more efficiently, potentially increasing their susceptibility to its carcinogenic effects.[6] While CYP1A2 is the primary enzyme, CYP1A1 has also been implicated in PhIP metabolism.[8]
The resulting N-hydroxy-PhIP can then undergo further activation through two main pathways:
-
O-acetylation: Catalyzed by N-acetyltransferases (NATs), particularly NAT2, this step generates a highly reactive N-acetoxy-PhIP ester.[6][7] This metabolite can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily attacks DNA.
-
O-sulfonation: Mediated by sulfotransferases (SULTs), this pathway produces an unstable N-sulfonyloxy-PhIP ester that also generates a DNA-reactive nitrenium ion.
The balance between these activation pathways and detoxification pathways, such as glucuronidation, is a key determinant of an individual's cancer risk associated with PhIP exposure.[7]
Figure 1: Metabolic activation pathway of PhIP.
Genotoxicity: The Formation of PhIP-DNA Adducts
The hallmark of PhIP's genotoxicity is its ability to form covalent bonds with DNA, creating what are known as DNA adducts. The primary target for the reactive PhIP nitrenium ion is the C8 position of guanine, forming the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct.[9][10] These adducts are bulky lesions that distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.
The formation of PhIP-DNA adducts has been demonstrated in a variety of tissues in animal models, including the colon, prostate, and mammary gland.[11][12][13] Importantly, PhIP-DNA adducts have also been detected in human tissues, including the colon, breast, and prostate, providing a direct link between dietary exposure and molecular damage in target organs.[1][7] The presence of these adducts can lead to mutations if not repaired by the cell's DNA repair machinery, initiating the process of carcinogenesis.[14]
Table 1: PhIP-DNA Adduct Levels in Various Tissues
| Tissue | Animal Model | Adduct Level (adducts per 10^8 nucleotides) | Reference |
| Pancreas | Rat | 361 | [9] |
| Colon | Rat | 202.16 | [9] |
| Lung | Rat | 101.08 | [9] |
| Heart | Rat | 97.47 | [9] |
| Liver | Rat | 7.22 | [9] |
| Mammary Gland | Rat | 10.2 (RAL x 10^7) | [15][16] |
| Prostate | Rat | Detected in all lobes | [11][12] |
Note: Adduct levels can vary significantly based on dose, duration of exposure, and analytical method.
Carcinogenicity: Organ-Specific Effects of PhIP
Epidemiological and experimental studies have implicated PhIP in the etiology of several cancers, with the strongest evidence for its role in prostate, breast, and colorectal cancer.[17] The tissue specificity of PhIP's carcinogenic effects is thought to be a result of a combination of factors, including the distribution of metabolic enzymes, the efficiency of DNA repair in different tissues, and the interaction of PhIP with cellular signaling pathways.[18][19]
Prostate Cancer
Animal studies have demonstrated that dietary exposure to PhIP induces prostate carcinomas in rats.[11][12] Mechanistically, PhIP-DNA adducts have been identified in all lobes of the rat prostate following PhIP administration.[11][12] In human prostate cells, PhIP has been shown to form DNA adducts, and higher levels of these adducts have been associated with increased prostate cancer risk and higher-grade tumors.[1][14][20]
Beyond its genotoxic effects, PhIP and its metabolites have been shown to possess androgenic activity at low concentrations, potentially amplifying androgen receptor (AR) signaling, a key driver of prostate cancer development and progression.[21] This suggests a dual mechanism by which PhIP may contribute to prostate carcinogenesis: through direct DNA damage and by modulating hormone receptor signaling.
Breast Cancer
PhIP is a known mammary gland carcinogen in female rats.[15][16][17][22] Studies have shown that PhIP can be transferred from mother to offspring through milk, increasing the offspring's risk of developing mammary tumors.[17]
In the context of human breast cancer, PhIP has been shown to act as a potent estrogenic agent.[23] It can bind to the estrogen receptor-alpha (ERα) and activate it, leading to increased proliferation of breast cancer cells.[18][19] This hormonal activity, coupled with its ability to induce DNA mutations, suggests that PhIP can act as both a tumor initiator and a promoter in breast cancer.[23] Furthermore, at low concentrations, PhIP has been shown to stimulate the invasiveness of breast cancer cells, potentially contributing to metastasis.[23]
Colorectal Cancer
The colon is a primary target for PhIP-induced carcinogenesis in male rats.[9][24] Studies in humans have linked high consumption of well-done meat with an increased risk of colorectal cancer.[7][17] PhIP-DNA adducts have been detected in human colon samples, and individuals who are rapid metabolizers for both CYP1A2 and NAT2 have a significantly higher risk of colorectal cancer.[7]
Recent research suggests that PhIP can induce oxidative damage and disrupt amino acid metabolism in the colon, providing additional mechanisms for its toxicity in this organ.[25] Furthermore, in a humanized mouse model, PhIP, in combination with an inflammatory agent, was shown to induce colon carcinogenesis, highlighting the potential interplay between diet, genetics, and inflammation in colorectal cancer development.[26]
Beyond Genotoxicity: PhIP's Impact on Cellular Signaling
While DNA adduct formation is a critical aspect of PhIP's carcinogenicity, emerging evidence indicates that PhIP can also exert non-genotoxic effects by modulating key cellular signaling pathways. At low, physiologically relevant concentrations, PhIP has been shown to:
-
Activate the Mitogen-Activated Protein Kinase (MAPK) Pathway: This can lead to increased cell proliferation, a hallmark of cancer.[27]
-
Modulate the JAK/STAT and Leptin Signaling Pathways: These pathways are involved in inflammation, metabolism, and cancer.[28]
-
Induce a p53-dependent DNA Damage Response: At genotoxic doses, PhIP activates cellular checkpoints to arrest the cell cycle and allow for DNA repair.[27][29]
These findings suggest that PhIP can contribute to carcinogenesis through a multifaceted mechanism that involves not only the initiation of mutations but also the promotion of cell growth and survival.
Figure 2: Multifaceted carcinogenic mechanisms of PhIP.
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research into the role of PhIP in cancer, this section provides detailed methodologies for key experiments.
Quantification of PhIP in Cooked Meat Samples
Objective: To extract and quantify the amount of PhIP in a cooked meat sample using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of the cooked meat sample.
-
Perform a solid-phase extraction (SPE) to isolate the HCAs. A common approach involves using a series of cartridges (e.g., C18, PRS, and C18) to remove interfering substances and concentrate the analytes.
-
-
HPLC-MS Analysis:
-
Inject the extracted sample into an HPLC system coupled to a mass spectrometer (e.g., a Q-Orbitrap HRMS).[30]
-
Separate the compounds using a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify PhIP using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Use an internal standard (e.g., a deuterated analog of PhIP) to correct for extraction losses and matrix effects.
-
-
Data Analysis:
-
Generate a calibration curve using PhIP standards of known concentrations.
-
Calculate the concentration of PhIP in the original meat sample based on the peak area of the analyte relative to the internal standard and the calibration curve.
-
Analysis of PhIP-DNA Adducts using ³²P-Postlabeling
Objective: To detect and quantify PhIP-DNA adducts in biological samples (e.g., tissue or cells).
Methodology:
-
DNA Isolation:
-
Isolate high-quality DNA from the tissue or cell sample using standard enzymatic or kit-based methods.
-
-
DNA Hydrolysis:
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides from the normal nucleotides. A common method is butanol extraction.[10]
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10]
-
-
Detection and Quantification:
-
Visualize the adducts by autoradiography (for TLC) or with an on-line radioactivity detector (for HPLC).
-
Quantify the amount of adducts by scintillation counting or phosphorimaging of the adduct spots/peaks.
-
Calculate the relative adduct labeling (RAL) by dividing the radioactivity in the adducts by the total radioactivity of the nucleotides in the sample.
-
Figure 3: Experimental workflow for ³²P-postlabeling analysis of PhIP-DNA adducts.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of PhIP as a significant dietary carcinogen. Its formation in commonly consumed cooked meats, coupled with its potent genotoxic and non-genotoxic mechanisms of action, underscores the importance of understanding its impact on human health. The established links between PhIP exposure and an increased risk of prostate, breast, and colorectal cancers highlight the need for continued research in this area.
Future research should focus on:
-
Elucidating the interplay between genetic susceptibility and PhIP exposure: Identifying individuals with genetic polymorphisms that increase their risk of PhIP-induced cancers could lead to personalized dietary recommendations.
-
Developing and validating biomarkers of PhIP exposure and effect: More sensitive and specific biomarkers will improve our ability to assess cancer risk in human populations.
-
Investigating the role of the microbiome in PhIP metabolism: The gut microbiota may play a significant role in the activation and detoxification of PhIP, representing a potential target for intervention.
-
Developing effective strategies to mitigate PhIP formation in cooked foods: Exploring different cooking methods, marinades, and natural inhibitors could reduce dietary exposure to this carcinogen.
By advancing our understanding of the molecular mechanisms underlying PhIP's carcinogenicity, we can develop more effective strategies for the prevention and treatment of diet-associated cancers.
References
-
Frandsen, H., Grivas, S., Andersson, R., Dragsted, L., & Larsen, J. C. (1994). Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. Carcinogenesis, 15(8), 1703–1709. [Link]
-
Shirai, T., Sano, M., Tamano, S., Takahashi, S., Hirose, M., Futakuchi, M., Hasegawa, R., Imaida, K., Matsumoto, K., Wakabayashi, K., Sugimura, T., & Ito, N. (1997). The Prostate: A Target for Carcinogenicity of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Derived from Cooked Foods. Cancer Research, 57(2), 195–198. [Link]
-
Kaderlik, K. R., & Kadlubar, F. F. (1995). Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis. Princess Takamatsu Symposia, 23, 125–134. [Link]
-
Api, P., & Pfohl-Leszkowicz, A. (2010). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. Carcinogenesis, 31(7), 1261–1268. [Link]
-
Grivas, S., & H., K. (1993). 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure. Carcinogenesis, 14(1), 151–156. [Link]
-
LaPointe, S. M., & K., K. (2012). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at the androgen receptor: mechanistic support for its role in prostate cancer. The Journal of nutritional biochemistry, 23(11), 1436–1442. [Link]
-
Ghoshal, A., & Sh-Sh, L. (1994). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Carcinogenesis, 15(12), 2725–2731. [Link]
-
Shirai, T., Sano, M., Tamano, S., Takahashi, S., Hirose, M., Futakuchi, M., Hasegawa, R., Imaida, K., Matsumoto, K., Wakabayashi, K., Sugimura, T., & Ito, N. (1997). The prostate: a target for carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) derived from cooked foods. Cancer research, 57(2), 195–198. [Link]
-
Bennion, B. J., Cosman, M., Lightstone, F. C., Knize, M. G., Montgomery, J. L., Bennett, L. M., Felton, J. S., & Kulp, K. S. (2005). PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor. Chemical research in toxicology, 18(10), 1528–1536. [Link]
-
Greger, M. (2013). PhIP: The Three-Strikes Breast Carcinogen. NutritionFacts.org. [Link]
-
Wikipedia contributors. (2023). Heterocyclic amine formation in meat. Wikipedia. [Link]
-
Tang, D., Liu, J., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2007). 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer. Carcinogenesis, 28(5), 1083–1087. [Link]
-
Williams, D., & Gooderham, N. (2016). 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer. Nutrition & metabolism, 13, 54. [Link]
-
Rundle, A., Tang, D., Zhou, J., Cho, S., & Perera, F. (2003). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 12(11), 1184–1187. [Link]
-
Ghoshal, A., & Sh-Sh, L. (1994). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Carcinogenesis, 15(12), 2725–2731. [Link]
-
Einarsdóttir, K., & Gr, S. (2017). PHIP - a novel candidate breast cancer susceptibility locus on 6q14.1. Oncotarget, 8(61), 102769–102782. [Link]
-
Einarsdóttir, K., & Gr, S. (2017). PHIP - a novel candidate breast cancer susceptibility locus on 6q14.1. Oncotarget, 8(61), 102769–102782. [Link]
-
Wikipedia contributors. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. [Link]
-
Bennion, B. J., Cosman, M., Lightstone, F. C., Knize, M. G., Montgomery, J. L., Bennett, L. M., Felton, J. S., & Kulp, K. S. (2005). PhIP Carcinogenicity in Breast Cancer: Computational and Experimental Evidence for Competitive Interactions with Human Estrogen Receptor. Chemical Research in Toxicology, 18(10), 1528–1536. [Link]
-
Creton, S., & Gooderham, N. J. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology, 230(2-3), 107–116. [Link]
-
Malfatti, M. A., & Felton, J. S. (1998). DNA adduct levels of 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) in tissues of cynomolgus monkeys after single or multiple dosing. Carcinogenesis, 19(8), 1417–1421. [Link]
-
Zöchling, S., & Murkovic, M. (2002). Formation of the heterocyclic aromatic amine PhIP: Identification of precursors and intermediates. Food Chemistry, 79(1), 125-134. [Link]
-
Zhang, Y., & Wang, S. (2021). Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats. Food and chemical toxicology, 153, 112249. [Link]
-
Khan, M. R., & Al-Daghri, N. M. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(6), 1375. [Link]
-
Cheung, C., & Gonzalez, F. J. (2011). The dietary carcinogen PhIP activates p53-dependent DNA damage response in the colon of CYP1A-humanized mice. International journal of cancer, 129(8), 1801–1809. [Link]
-
Tang, D., Liu, J., Savera, A. T., Rundle, A., Neslund-Dudas, C., Yu, J., Yang, J. J., & Rybicki, B. A. (2006). PhIP-DNA adducts as a biomarker for prostate carcinogenesis. Cancer Research, 66(8_Supplement), 486. [Link]
-
Smith, J. S. (2008). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University. [Link]
-
Ushijima, T., & Nakagama, H. (2005). Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. Cancer science, 96(10), 635–641. [Link]
-
Snyderwine, E. G., & Kuss, J. (1999). Comparative genomic hybridization analysis of PhIP-induced mammary carcinomas in rats reveals a cytogenetic signature. Carcinogenesis, 20(11), 2203–2207. [Link]
-
Cheung, C., & Gonzalez, F. J. (2015). From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells. Toxicological sciences, 148(1), 289–301. [Link]
-
Nadeem, M., & Khan, M. R. (2021). PhIP chemical formation reaction. ResearchGate. [Link]
-
Xu, X., & El-Aty, A. M. A. (2023). Unraveling the relationships between processing conditions and PhIP formation in chemical model system and roast pork patty via principal component analysis. Food chemistry, 404(Pt A), 134598. [Link]
Sources
- 1. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meatscience.org [meatscience.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 7. Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The prostate: a target for carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) derived from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA adduct levels of 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) in tissues of cynomolgus monkeys after single or multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 18. PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative genomic hybridization analysis of PhIP-induced mammary carcinomas in rats reveals a cytogenetic signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PhIP: The Three-Strikes Breast Carcinogen [nutritionfacts.org]
- 24. Modeling human colon cancer in rodents using a food‐borne carcinogen, PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The dietary carcinogen PhIP activates p53‐dependent DNA damage response in the colon of CYP1A‐humanized mice | Semantic Scholar [semanticscholar.org]
- 30. Unraveling the relationships between processing conditions and PhIP formation in chemical model system and roast pork patty via principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine as a purine isostere
An In-Depth Technical Guide to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine as a Purine Isostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines has established it as a "privileged" structure in medicinal chemistry.[1][2][3][4] This guide delves into the specific utility of a key derivative, this compound, as a purine isostere for drug discovery. We will explore its strategic value in overcoming the challenges of targeting purine-binding proteins, its physicochemical properties, synthesis, and its application as a core component in designing targeted therapies, particularly kinase inhibitors. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate this versatile scaffold.
The Strategic Value of Purine Isosteres in Drug Discovery
The Challenge of Targeting Purine-Binding Sites
Purines, such as adenine and guanine, are fundamental to cellular function. Adenosine triphosphate (ATP), for instance, is the universal energy currency and a critical substrate for hundreds of protein kinases. This ubiquity presents a significant challenge: designing drugs that can compete with high intracellular concentrations of ATP (millimolar range) and achieve selectivity for a specific kinase among a highly conserved family of enzymes is a formidable task. Direct purine analogues often suffer from poor selectivity, rapid metabolism, and potential incorporation into nucleic acids, leading to toxicity.
Bioisosterism: A Keystone of Modern Medicinal Chemistry
Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of rational drug design. A purine isostere is a compound that mimics the size, shape, and electronic distribution of a natural purine, allowing it to interact with the target protein, but possesses a modified chemical structure that can overcome the liabilities of the natural scaffold.
The Imidazo[4,5-b]pyridine Scaffold: A Superior Purine Mimic
The imidazo[4,5-b]pyridine ring system is an excellent bioisostere of purine.[1][2][5] By replacing a nitrogen atom at position 7 of the purine ring with a carbon atom, the scaffold, also known as 1-deazapurine, maintains the key hydrogen bonding capabilities required for binding to purine-binding sites while offering several distinct advantages:
-
Altered Metabolic Profile: The C-H bond is more resistant to metabolic degradation than the C-N bonds in the purine core, potentially improving pharmacokinetic properties.
-
Modified pKa: The change in nitrogen count and position alters the basicity of the molecule, which can influence cell permeability and binding interactions.
-
New Derivatization Vectors: The carbon at the "7-position" provides a new, stable site for chemical modification, allowing chemists to introduce substituents that can enhance potency, selectivity, and physicochemical properties.
The specific compound, This compound , incorporates a methyl group at the N1 position and an amine at the C2 position. This arrangement expertly mimics the hydrogen bond donor/acceptor pattern of adenine, making it a powerful starting point for inhibitors of ATP-dependent enzymes like protein kinases.[6][7][8]
Physicochemical and Structural Profile
Structural Analysis
The core structure features a bicyclic system where a pyridine ring is fused to an imidazole ring. The methyl group at N1 prevents tautomerization and provides a fixed point of reference, while the exocyclic amine at C2 is crucial for mimicking the N6-amino group of adenine in forming key hydrogen bonds within an ATP-binding pocket.
Key Physicochemical Properties
A summary of the key properties for the parent compound, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a well-characterized derivative), provides a useful reference point.[9]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₄ | [9] |
| Molecular Weight | 224.26 g/mol | [9] |
| Appearance | White Crystals | [9] |
| Purity | Typically ≥98% | [9] |
Note: Properties can vary based on the substituent at the 6-position.
Synthesis and Derivatization
Core Synthesis Pathway
The synthesis of 2-amino-imidazo[4,5-b]pyridines can be achieved through several routes. A common and effective method involves the C2 amination of a pre-formed imidazo[4,5-b]pyridine core. This is typically accomplished via C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with the desired amine.[10][11] This regioselective sequence is operationally simple and provides straightforward access to a diverse library of derivatives.[10]
Below is a generalized workflow for the synthesis.
Caption: Generalized Synthesis Workflow.
Detailed Laboratory Protocol: Synthesis of the Core Scaffold
This protocol describes a representative synthesis adapted from established literature procedures for related analogues.[12][13][14]
Objective: To synthesize this compound.
Materials:
-
2,3-Diaminopyridine
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Methyl iodide (MeI) - Caution: Toxic and Volatile
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Cyclization to form 2-Amino-1H-imidazo[4,5-b]pyridine
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in MeOH dropwise. Perform this step in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by silica gel chromatography if necessary.
Step 2: N1-Methylation
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of EtOAc in hexanes) to isolate this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet corresponding to the N-methyl group in the ¹H NMR spectrum is a key diagnostic indicator of successful methylation.
Mechanism of Action and Biological Applications
Case Study: Targeting Protein Kinases
The most prominent application of this scaffold is in the development of protein kinase inhibitors.[1][2][6] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 1-methyl-2-amino-imidazo[4,5-b]pyridine core acts as an "ATP-competitive" inhibitor. It occupies the adenine-binding region of the kinase's active site, preventing ATP from binding and halting the downstream phosphorylation cascade.
Derivatives of this scaffold have been developed as potent inhibitors for a range of kinases, including:
-
Bruton's tyrosine kinase (BTK): Important for B-cell development and implicated in B-cell malignancies.[15]
-
B-Raf kinase: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma.[6]
-
TrkA kinase: A receptor tyrosine kinase involved in pain and cancer.[7][8]
-
Aurora A kinase (AURKA): A serine/threonine kinase essential for mitosis, making it a target for cancer therapy.[12]
Mechanism of Kinase Inhibition
The scaffold's effectiveness stems from its ability to replicate the key interactions of adenine within the ATP-binding pocket.
Caption: ATP-Competitive Inhibition Mechanism.
The N7 and the exocyclic C2-amino group of the imidazo[4,5-b]pyridine core form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors the adenine portion of ATP. The methyl group at N1 can be oriented towards the solvent-exposed region, while derivatization at other positions (e.g., C6) allows for the introduction of larger chemical groups that can access adjacent hydrophobic pockets, thereby enhancing both potency and selectivity for the target kinase.[6][15]
Experimental Validation Protocols
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a synthesized compound against a target kinase.
Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™ by Promega) that measures the amount of ADP produced in a kinase reaction. Lower luminescence indicates less ADP produced, and therefore, greater inhibition of the kinase.
Materials:
-
Target Kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Perform a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Kinase Reaction:
-
To each well of the 384-well plate, add 2.5 µL of the diluted inhibitor compound.
-
Add 2.5 µL of a 2x kinase/substrate mixture prepared in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate for 60 minutes at room temperature (or as recommended for the specific kinase).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Self-Validating System: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the data.
Conclusion and Future Outlook
This compound is a validated and highly versatile purine isostere that serves as a foundational scaffold for modern drug discovery. Its ability to effectively mimic adenine while offering superior drug-like properties has cemented its role in the development of targeted therapies, particularly kinase inhibitors.[1][6][15] The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5] Future work will undoubtedly see this privileged scaffold applied to an even broader range of purine-binding proteins, expanding its therapeutic potential beyond oncology into areas such as inflammation, infectious diseases, and neurology.[12][16][17]
References
- Lee, J., Lee, S., & Ryu, J. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5).
- Lyssikatos, J. P., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-9.
- Saczewski, F., & Gdaniec, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3328.
- Kamal, A., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31.
- Kato, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-9.
- ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
- MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11).
- Kato, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or...
- MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5029.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 929-947.
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). Helvetica Chimica Acta.
- CymitQuimica. (n.d.). 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). Chemistry, 6(1), 1-12.
- Synthesis of 7-amino-3-β-D-ribofuranosyl-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-5-amine. (n.d.).
- Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2011). Organic & Biomolecular Chemistry, 9(21), 7323-7326.
- ResearchGate. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines | Request PDF.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine [cymitquimica.com]
- 10. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine Derivatives
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] This has led to the development of imidazopyridine derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5]
Notably, derivatives of this scaffold have been investigated as potent Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and autoimmune disorders.[6] The specific compound, 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, and its derivatives are of particular interest. The parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is the most abundant mutagenic heterocyclic amine found in cooked foods and is a subject of extensive toxicological study.[7][8] Beyond its role as a mutagen, this scaffold serves as a crucial building block for synthesizing more complex, biologically active molecules.[9][10]
This guide provides a detailed examination of the synthetic strategies for preparing this compound and its derivatives, offering experimentally validated protocols, mechanistic insights, and troubleshooting advice for researchers in the field.
Overview of Primary Synthetic Strategies
The construction of the this compound core can be approached through several synthetic routes. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The two most prevalent and logical strategies involve either building the imidazole ring onto a pre-functionalized pyridine (Strategy A) or performing post-modification on a pre-formed imidazopyridine ring system (Strategy B).
Caption: High-level overview of synthetic strategies for the target scaffold.
Expert Insight: Strategy A is generally preferred as it offers superior control over regioselectivity. Direct N-methylation of the 1H-imidazo[4,5-b]pyridin-2-amine core (Strategy B) is notoriously non-selective and often results in a difficult-to-separate mixture of N1 and N3 methylated isomers.[5] Strategy C, while viable, adds steps compared to the more convergent Strategy A. Therefore, this guide will focus on the protocol for Strategy A.
Detailed Protocol: Synthesis of this compound
This protocol details a reliable and scalable two-step synthesis starting from commercially available 2-chloro-3-nitropyridine. The key is the initial preparation of the N-methylated diaminopyridine precursor, which ensures the final product's regiochemistry.
Step 1: Synthesis of N2-Methylpyridine-2,3-diamine
This step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-3-nitropyridine with methylamine, followed by the reduction of the nitro group.
Caption: Reaction scheme for the synthesis of the key diamine intermediate.
Materials & Reagents:
-
2-Chloro-3-nitropyridine (CAS: 5470-18-8)
-
Methylamine solution (40 wt. % in H₂O, CAS: 74-89-5)
-
Ethanol (200 proof)
-
Palladium on carbon (10% Pd, CAS: 7440-05-3) or Tin(II) chloride (SnCl₂, CAS: 7772-99-8)
-
Hydrogen gas (H₂) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Amination: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 eq.) in ethanol. Add an excess of aqueous methylamine solution (3-4 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield N-methyl-3-nitropyridin-2-amine, which can often be used in the next step without further purification.
-
Nitro Reduction: Dissolve the crude N-methyl-3-nitropyridin-2-amine in ethanol.
-
Method A (Catalytic Hydrogenation): Add 10% Pd/C (5-10 mol %) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Method B (Chemical Reduction): Add an excess of SnCl₂ (4-5 eq.) and heat the mixture. Alternatively, add concentrated HCl followed by SnCl₂ portion-wise.
-
After completion, filter the catalyst (for Method A) or neutralize the acidic mixture with a saturated NaHCO₃ solution until the pH is ~8 (for Method B).
-
Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate in vacuo to yield N2-methylpyridine-2,3-diamine.
Step 2: Cyclization to this compound
This step utilizes cyanogen bromide to simultaneously provide the C2 carbon and the exocyclic amino group, leading to the desired product in a single, efficient cyclization reaction.
Materials & Reagents:
-
N2-Methylpyridine-2,3-diamine (from Step 1)
-
Cyanogen bromide (BrCN, CAS: 506-68-3) (EXTREME CAUTION: Highly toxic)
-
Methanol or Ethanol
-
Sodium bicarbonate (NaHCO₃)
Protocol:
-
Safety First: All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quench solution (e.g., aqueous sodium hypochlorite) readily available.
-
Dissolve N2-methylpyridine-2,3-diamine (1 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0-1.1 eq.) in the same solvent to the cooled diamine solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench any excess cyanogen bromide by adding a small amount of aqueous NaHCO₃ solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product can be purified by silica gel column chromatography (using a gradient of dichloromethane/methanol) or by recrystallization to afford pure this compound.
Synthesis of Derivatives: The Suzuki Coupling Approach
To demonstrate the utility of this scaffold, the following protocol outlines the synthesis of a C6-aryl derivative, similar to the food mutagen PhIP, using a Suzuki cross-coupling reaction.[10] This requires a brominated version of the core structure.
Protocol: Synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine followed by Suzuki Coupling
-
Bromination: The this compound core can be selectively brominated at the C6 position using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF or acetic acid.
-
Suzuki Coupling:
-
Combine the 6-bromo intermediate (1 eq.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %) in a suitable solvent system (e.g., dioxane/water or DME).
-
Add a base, typically aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 eq.).
-
Degas the mixture thoroughly with nitrogen or argon.
-
Heat the reaction to reflux (80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purify the crude product via column chromatography to yield the 6-aryl-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine derivative.
-
Data Summary for Derivative Synthesis
The following table summarizes reaction conditions for generating various imidazo[4,5-b]pyridine derivatives, illustrating the versatility of the core synthetic strategies.
| Starting Diamine Precursor | C2 Source / Reaction | Key Conditions | Product | Approx. Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzaldehyde | Air oxidation, water, heat | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 83-87% | [11] |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux, then HCl | 1H-Imidazo[4,5-b]pyridine | 83% | [11] |
| 3-Amino-2-chloropyridine | Primary Amides | Pd(0) catalyst, t-BuOH, reflux | N1, C2-disubstituted derivatives | 51-99% | [11] |
| N2-Methyl-6-bromo-2,3-diaminopyridine | Cyanogen Bromide | Methanol, 0°C to RT | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine | (Not specified) | (Implied from[10]) |
| 6-Bromo-2-amino-1-methyl-imidazo[4,5-b]pyridine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/EtOH, 110°C | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | (Not specified) | [10] |
Troubleshooting and Mechanistic Considerations
-
Issue: Low yield or incomplete cyclization with cyanogen bromide.
-
Cause & Solution: The diamine precursor may be impure or oxidized. Ensure the diamine is pure and, if necessary, handle it under an inert atmosphere. The quality of cyanogen bromide is also critical; use a freshly opened bottle or a high-purity grade.[12]
-
-
Issue: Formation of multiple products during N-methylation.
-
Cause & Solution: As previously noted, direct alkylation of the 1H-imidazo[4,5-b]pyridine core is not regioselective.[5] The recommended protocol (Strategy A) circumvents this entirely by introducing the methyl group on the diamine precursor before cyclization, locking in the desired N1-methyl regiochemistry.
-
-
Issue: Difficulty in purification.
-
Cause & Solution: The amino and pyridine nitrogens in the final products make them basic and potentially polar. For column chromatography, consider adding a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking on the silica gel. Recrystallization from solvent pairs like ethanol/water or ethyl acetate/hexanes can also be effective.
-
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ResearchGate. [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]
-
Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. PubMed. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem. [Link]
-
DNA modification by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rats. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DNA modification by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Cooked Meat Matrices
Abstract
This application note provides a comprehensive guide to the analytical determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in complex food matrices, particularly cooked meats. PhIP is the most abundant heterocyclic aromatic amine (HAA) found in cooked meat and is classified as a potential human carcinogen, making its accurate quantification crucial for food safety assessment and risk analysis.[1][2][3] We present a robust and validated workflow encompassing sample homogenization, optimized solid-phase extraction (SPE) for cleanup and concentration, and high-sensitivity detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, food safety scientists, and drug development professionals requiring a reliable method for PhIP analysis.
Introduction: The Analytical Challenge of PhIP Detection
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed in protein-rich foods like meat and fish during high-temperature cooking processes such as grilling, frying, and broiling.[3][4] PhIP has been shown to be carcinogenic in animal models and is suspected to be a human carcinogen, linked to an increased risk of several cancers.[1]
The primary challenge in PhIP analysis lies in its typically low concentration (ng/g levels) within highly complex food matrices.[5] These matrices are rich in fats, proteins, and other interfering substances that can suppress instrument signals and contaminate analytical systems. Therefore, a highly selective and sensitive analytical method is required, which necessitates an efficient sample preparation strategy to isolate PhIP from the matrix, followed by a powerful detection technique. Liquid chromatography coupled to mass spectrometry (LC-MS) has become the method of choice for this application due to its superior sensitivity, selectivity, and ability to provide structural confirmation.[6]
This guide details a workflow that addresses these challenges through a systematic approach to sample extraction, cleanup, and instrumental analysis.
Analytical Workflow Overview
The accurate quantification of PhIP from a food matrix is a multi-step process. Each stage is critical for achieving reliable and reproducible results. The overall workflow involves:
-
Sample Preparation: Homogenization of the cooked meat sample to ensure uniformity.
-
Extraction: Alkaline digestion followed by liquid extraction to release PhIP from the food matrix.
-
Purification & Concentration: Solid-Phase Extraction (SPE) to remove interfering compounds and concentrate the analyte.
-
Instrumental Analysis: Separation by High-Performance Liquid Chromatography (HPLC) and detection by Tandem Mass Spectrometry (MS/MS).
Caption: Overall workflow for PhIP analysis in food matrices.
Detailed Protocols
Sample Preparation and Extraction
Rationale: The initial extraction aims to break down the complex meat matrix and solubilize PhIP. Alkaline treatment helps in hydrolyzing fatty acids, making the subsequent liquid-liquid extraction more efficient.
Protocol:
-
Homogenization: Weigh approximately 10 g of the cooked meat sample. Mince and homogenize the sample thoroughly using a food processor or blender to ensure a representative analytical portion.
-
Internal Standard Spiking: Spike the homogenized sample with an appropriate isotopic internal standard (e.g., d3-PhIP) to correct for extraction losses and matrix effects during analysis.
-
Alkaline Digestion: Transfer the sample to a 50 mL centrifuge tube. Add 15 mL of 1 M Sodium Hydroxide (NaOH). Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture in a shaking water bath at 60°C for 30 minutes to facilitate digestion.
-
Extraction: After cooling to room temperature, add 20 mL of a suitable organic solvent mixture (e.g., Dichloromethane or Diethyl Ether). Vortex for 5 minutes and then centrifuge at 4000 x g for 10 minutes.
-
Collection: Carefully collect the organic supernatant. Repeat the extraction step (step 5) on the remaining aqueous phase and combine the organic extracts.
Solid-Phase Extraction (SPE) Cleanup
Rationale: SPE is the most critical step for removing matrix interferences. A multi-stage SPE approach is often employed. A reversed-phase (e.g., C18) cartridge removes nonpolar interferences like fats, while a cation-exchange (e.g., SCX) cartridge retains the basic PhIP, allowing polar interferences to be washed away.[5]
Protocol:
-
SPE Cartridge Conditioning:
-
C18 Cartridge (500 mg): Condition sequentially with 5 mL of methanol followed by 5 mL of water.
-
SCX (Strong Cation Exchange) Cartridge (500 mg): Condition sequentially with 5 mL of methanol followed by 5 mL of 0.1 M HCl.
-
-
Sample Loading: Load the combined organic extract from step 3.1.6 onto the pre-conditioned C18 cartridge.
-
C18 Wash: Wash the C18 cartridge with 10 mL of water to remove polar impurities.
-
C18 Elution: Elute the analytes from the C18 cartridge with 10 mL of methanol.
-
SCX Loading: Load the eluate from the C18 step directly onto the pre-conditioned SCX cartridge. PhIP will be retained.
-
SCX Wash: Wash the SCX cartridge sequentially with 5 mL of 0.1 M HCl, followed by 5 mL of methanol to remove weakly bound impurities.
-
SCX Elution: Elute the PhIP from the SCX cartridge with 10 mL of 5% ammonium hydroxide in methanol.
-
Final Preparation: Evaporate the final eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Caption: Tandem SPE cleanup workflow for PhIP isolation.
LC-MS/MS Instrumental Analysis
Rationale: Reversed-phase HPLC provides excellent separation of PhIP from other co-eluting compounds. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions unique to PhIP.
Protocol:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters (to be optimized for specific instrument):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~350 °C
-
Desolvation Gas Flow: ~800 L/hr
-
-
MRM Transitions:
-
PhIP: Precursor ion (Q1) m/z 225.1 → Product ions (Q3) m/z 210.1 (quantifier), m/z 198.1 (qualifier).
-
d3-PhIP (IS): Precursor ion (Q1) m/z 228.1 → Product ion (Q3) m/z 213.1.
-
Note: Collision energies must be optimized for the specific instrument to maximize signal intensity.
-
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters should be assessed according to international guidelines.
| Parameter | Typical Performance | Rationale |
| Linearity (R²) | > 0.99 | Ensures the response is proportional to the concentration across the working range.[7] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/g | The lowest concentration that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/g | The lowest concentration that can be measured with acceptable precision and accuracy.[7] |
| Recovery | 70% - 120% | Measures the efficiency of the extraction process. Assessed by spiking blank matrix pre-extraction.[7] |
| Precision (RSD%) | < 15% (Intra-day) < 20% (Inter-day) | Assesses the closeness of repeated measurements, indicating method reproducibility.[7] |
| Matrix Effect | Monitored using IS | Evaluates the ion suppression or enhancement caused by co-eluting matrix components. |
Representative Performance Data
The following table summarizes typical method performance data compiled from various studies on HAA analysis in meat.
| Food Matrix | LOD (ng/g) | LOQ (ng/g) | Average Recovery (%) | Reference |
| Fried Beef | ~0.05 | ~0.15 | 85 - 105% | Adapted from[5] |
| Grilled Chicken | ~0.08 | ~0.25 | 80 - 110% | Adapted from[3] |
| Pan-fried Pork | ~0.03 | ~0.10 | 90 - 115% | Adapted from[7] |
| Baked Fish | ~0.10 | ~0.30 | 75 - 100% | Adapted from[8] |
Conclusion
The analytical method detailed in this application note provides a reliable and sensitive workflow for the quantification of PhIP in challenging cooked meat matrices. The combination of a thorough alkaline digestion, a selective dual-cartridge SPE cleanup, and a highly specific LC-MS/MS detection system ensures both accuracy and precision. Proper method validation is paramount to guarantee that the data generated is fit for purpose, whether for regulatory compliance, exposure assessment, or academic research. This protocol serves as a robust foundation that can be adapted and optimized for specific laboratory instrumentation and a variety of food matrices.
References
-
Toribio, F., Moyano, E., Puignou, L., & Galceran, M. T. (2000). Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. Journal of Chromatography A, 880(1-2), 101-12. Available at: [Link]
-
Knize, M. G., & Felton, J. S. (2005). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 43(8), 1235-1243. Available at: [Link]
-
Khan, M. R., & O'Brien, P. J. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry. Analytical Biochemistry, 298(2), 306-13. Available at: [Link]
-
Lehotay, S. J., & Mastovska, K. (2005). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 291, 143-162. Available at: [Link]
-
de Boever, P., Verhagen, H., & van den Brandt, P. A. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. Journal of Chromatography B, 878(30), 2967-2978. Available at: [Link]
-
Muñoz, S. E., et al. (2016). Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b] pyridine) in the crust of the habitually consumed meat in Argentina. Food and Chemical Toxicology, 92, 88-93. Available at: [Link]
-
Sinha, R., Rothman, N., Brown, E. D., Salmon, C. P., Knize, M. G., Swanson, C. A., Rossi, S. C., Mark, S. D., Levander, O. A., & Felton, J. S. (1995). High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method. Cancer Research, 55(20), 4516-4519. Available at: [Link]
-
Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Available at: [Link]
-
Varenina, I., Bilandžić, N., Luburić, Đ. B., Kolanović, B. S., & Varga, I. (2022). High Resolution Mass Spectrometry Method for the Determination of 13 Antibiotic Groups in Bovine, Swine, Poultry and Fish Meat: An Effective Screening and Confirmation Analysis Approach for Routine Laboratories. Food Control, 133, 108576. Available at: [Link]
Sources
- 1. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b] pyridine) in the crust of the habitually consumed meat in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo- [4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different commercial solid-phase extraction cartridges used to extract heterocyclic amines from a lyophilised meat extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP) in Cell Culture
Introduction: Understanding 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)
This compound, more commonly known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine or PhIP, is the most abundant heterocyclic amine (HCA) formed in meat and fish cooked at high temperatures.[1][2] Recognized as a potent mutagen and carcinogen, PhIP's biological activities have made it a critical compound for research in oncology, toxicology, and drug development.[1][3][4] The U.S. Department of Health and Human Services National Toxicology Program has classified PhIP as "reasonably anticipated to be a human carcinogen," and the International Agency for Research on Cancer (IARC) places it in Group 2B, "possibly carcinogenic to humans."[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of PhIP in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for various cellular assays, and offer insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Mechanism of Action: From Pro-carcinogen to Active Metabolite
PhIP itself is not genotoxic. Its carcinogenic properties are manifested after metabolic activation, primarily by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[2][6] This process involves N-oxidation to form the intermediate 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5b]pyridine (N²-hydroxy-PhIP).[6] This metabolite can be further activated through O-acetylation or sulfation, leading to the formation of a reactive nitrenium ion that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[2][3]
Beyond its genotoxicity, PhIP has been shown to modulate critical cellular signaling pathways, including the JAK/STAT, MAPK, and PI3K/AKT pathways, which are central to cell proliferation, survival, and inflammation.[7] This dual activity—as both a DNA-damaging agent and a signaling modulator—makes PhIP a versatile tool for studying the multifaceted processes of cancer development.
Safety and Handling
PhIP is classified as toxic if swallowed and can cause skin and eye irritation.[8] It is a suspected mutagen and carcinogen. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling this compound. All work with PhIP powder and concentrated stock solutions should be performed in a certified chemical fume hood.
Preparation of PhIP Stock and Working Solutions
The accurate preparation of stock and working solutions is paramount for reproducible experimental outcomes. PhIP is soluble in dimethyl sulfoxide (DMSO).[3]
Protocol 1: Preparation of a 60 mM PhIP Stock Solution in DMSO
Rationale: A high-concentration stock solution in DMSO allows for minimal solvent introduction into the cell culture medium, thereby reducing potential solvent-induced artifacts. The final concentration of DMSO in the culture medium should ideally not exceed 0.1% to avoid cytotoxicity.[6]
Materials:
-
This compound (PhIP) (Molecular Weight: 224.26 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, weigh out the desired amount of PhIP powder. For example, to prepare 1 mL of a 60 mM stock solution, weigh out 13.46 mg of PhIP.
-
Aseptically add the appropriate volume of anhydrous DMSO to the PhIP powder.
-
Vortex the solution until the PhIP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in sterile cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1.67 µL of the 60 mM stock solution to the medium.
Application in Cell Culture: Experimental Protocols
The following protocols provide detailed methodologies for assessing the biological effects of PhIP on various cell lines. The choice of cell line and PhIP concentration is critical and should be based on the specific research question.
Cell Line-Specific Treatment Considerations
The cellular response to PhIP is highly dependent on the cell type, its metabolic capabilities (especially CYP1A2 expression), and the endpoint being measured. The following table summarizes recommended concentration ranges and treatment durations from published studies.
| Cell Line | Application | PhIP Concentration Range | Treatment Duration | Reference |
| MCF-10A (Human Breast Epithelial) | Gene Expression Profiling | 10 nM | 3 hours | [9] |
| Chronic exposure for transformation | 1 pM | 20 cycles | [3] | |
| LNCaP (Human Prostate Cancer) | Androgen Receptor Function | 1-300 µM | Varies | |
| Apoptosis Induction | 25-100 µM | 24-48 hours | [10] | |
| HepG2 (Human Liver Cancer) | Cytotoxicity | 0.1-20 µg/mL | 72 hours | [11][12] |
| Caco-2 (Human Colon Cancer) | Cytotoxicity | 10-20 µg/mL | 24-72 hours | [12][13] |
Protocol 2: Assessing Cell Viability using the MTT Assay
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Materials:
-
Cells of interest (e.g., HepG2, Caco-2)
-
96-well cell culture plates
-
Complete cell culture medium
-
PhIP working solutions
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of PhIP (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest PhIP concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 3: Analysis of Signaling Pathway Modulation by Western Blotting
Rationale: Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules. This is crucial for understanding how PhIP affects pathways like MAPK and PI3K/AKT.[8]
Materials:
-
Cells of interest (e.g., MCF-10A, LNCaP)
-
6-well cell culture plates
-
PhIP working solutions
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of PhIP for the appropriate duration (this may be a short-term treatment, e.g., 15-60 minutes, for signaling studies).
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.
Visualization of Key Pathways
Metabolic Activation of PhIP
The following diagram illustrates the metabolic pathway of PhIP from a pro-carcinogen to a DNA-damaging agent.
Caption: PhIP's influence on key signaling pathways.
References
-
Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer. (2016). BMC Genomics, 17(1), 654. [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Gene expression profiles of PhIP and DDT in MCF-10A breast epithelial cells. (2004). Toxicology, 198(1-3), 261–273. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2018). Chemical Research in Toxicology, 31(8), 678–693. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. (2005). Cancer Epidemiology, Biomarkers & Prevention, 14(12), 2908–2914. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]_
-
DNA damage induction by PhIP in metabolically competent V79 cells and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 12, 2026, from [Link]
-
HepG2 Cytotoxicity, 72 hour. (n.d.). reframeDB. Retrieved January 12, 2026, from [Link]
-
Protein kinase C promotes apoptosis in LNCaP prostate cancer cells through activation of p38 MAPK and inhibition of the Akt survival pathway. (2002). The Journal of Biological Chemistry, 277(38), 35481–35489. [Link]
-
Cytotoxicity in Caco-2 and HepG2 cells after 24 h exposure to... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Example Protocol for the Culture of the MCF-10A Cell Line on Alvetex™ Scaffold 12 Well Insert Format and 96 Well Plate Format. (n.d.). REPROCELL. Retrieved January 12, 2026, from [Link]
-
Cytotoxic and apoptotic effects of EEP-P on LNCaP prostate cancer... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Comparative cytotoxicity of nanosilver in human liver HepG2 and colon Caco2 cells in culture. (2014). Journal of Applied Toxicology, 34(11), 1224–1233. [Link]
-
Care and Passage of MCF-10A Cells In Monolayer Culture. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Guide to MCF 10A Culture: From Key Characteristics to Practical Tips. (2025). Procell. Retrieved January 12, 2026, from [Link]
-
Acute hypoxia induces apoptosis in serum-deprived prostate cancer LNCaP cells. (2020). Annals of Translational Medicine, 8(13), 820. [Link]
-
Caco-2 cell viability following treatment with increasing... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Resveratrol inhibits proliferation and promotes apoptosis via the androgen receptor splicing variant 7 and PI3K/AKT signaling pathway in LNCaP prostate cancer cells. (2020). Oncology Letters, 20(5), 1. [Link]
-
Sample Transformation Protocols. (n.d.). Assay Genie. Retrieved January 12, 2026, from [Link]
-
Growth inhibitory, antiandrogenic, and pro-apoptotic effects of punicic acid in LNCaP human prostate cancer cells. (2011). The Journal of Nutritional Biochemistry, 22(8), 754–761. [Link]
-
Chemical Transformation of E. coli. (2014). Journal of Visualized Experiments, (87), e5136. [Link]
-
Bacterial Transformation and Plasmid Prep. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. reframeDB [reframedb.org]
- 12. Comparative cytotoxicity of nanosilver in human liver HepG2 and colon Caco2 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. superfund.berkeley.edu [superfund.berkeley.edu]
In Vitro Assays for Assessing the Activity of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP): Application Notes and Protocols
Introduction: Unveiling the Biological Impact of a Prevalent Dietary Carcinogen
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, more commonly known as PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), is the most abundant heterocyclic amine (HCA) found in cooked meats and fish.[1][2] Formed at high temperatures through the Maillard reaction between creatine/creatinine, amino acids, and sugars, PhIP is a significant dietary component that has been classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services National Toxicology Program.[1] Understanding the mechanisms of PhIP's biological activity is paramount for toxicological risk assessment and the development of potential cancer prevention strategies.
This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of in vitro assays designed to assess the multifaceted activity of PhIP. These assays are indispensable tools for researchers in toxicology, pharmacology, and drug development to investigate its genotoxic potential, effects on cell viability, and the underlying molecular mechanisms.
The biological activity of PhIP is not direct; it requires metabolic activation to exert its genotoxic effects.[3] This process, primarily occurring in the liver, involves Phase I metabolism by cytochrome P450 enzymes (specifically CYP1A2) to an N-hydroxy intermediate (N²-hydroxy-PhIP).[3][4] Subsequent Phase II metabolism, through O-acetylation or sulfation, converts N²-hydroxy-PhIP into a highly reactive species that can form covalent adducts with DNA, primarily at the C8 position of guanine.[1][5] These DNA adducts can lead to mutations, chromosomal abnormalities, and ultimately, initiate carcinogenesis.[1][6]
This guide will delve into the following key assays:
-
Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
-
Genotoxicity and DNA Damage Evaluation: The Comet Assay (Single Cell Gel Electrophoresis) and DNA Adduct Analysis
-
Cytotoxicity and Cell Viability Assessment: MTT and XTT Assays
Each section will provide the scientific rationale behind the assay, a detailed protocol, and insights into data interpretation, empowering researchers to conduct robust and reproducible experiments.
Section 1: Mutagenicity Assessment - The Ames Test
The Ames test is a widely used and cost-effective bacterial reverse mutation assay to evaluate the mutagenic potential of chemical compounds.[7][8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and therefore cannot grow on a histidine-deficient medium.[7] The assay assesses the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.[9]
Scientific Rationale
Many carcinogens are also mutagens. The Ames test serves as an initial screen for potential carcinogens by detecting their mutagenic activity. Since PhIP requires metabolic activation to become mutagenic, the assay is typically performed in the presence of a rat liver extract (S9 fraction), which contains the necessary cytochrome P450 enzymes to mimic mammalian metabolism.[10][11] An increase in the number of revertant colonies in the presence of PhIP and the S9 fraction compared to the control indicates its mutagenic potential.
Diagram 1: Workflow of the Ames Test
A schematic representation of the key steps in the Ames test for assessing the mutagenicity of PhIP.
Detailed Protocol: Ames Test for PhIP
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)[7]
-
Oxoid Nutrient Broth No. 2[7]
-
Minimal glucose agar plates[7]
-
Top agar (containing a trace amount of histidine and biotin)
-
This compound (PhIP)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 co-factor mix (NADP, Glucose-6-phosphate)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9)
-
Negative control (e.g., DMSO or the solvent used to dissolve PhIP)
-
Sterile test tubes, pipettes, and petri dishes
Procedure:
-
Bacterial Culture Preparation: Inoculate the S. typhimurium strains into Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[8]
-
Preparation of Test Solutions: Prepare a series of dilutions of PhIP in a suitable solvent (e.g., DMSO).
-
Assay Procedure (Plate Incorporation Method): a. To a sterile test tube, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the PhIP solution (or positive/negative control). d. For metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate buffer. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure even distribution of the top agar. g. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.[7]
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies (negative control).[12]
Data Interpretation:
| Condition | Expected Outcome for PhIP | Interpretation |
| PhIP without S9 | No significant increase in revertant colonies | PhIP is not a direct-acting mutagen. |
| PhIP with S9 | Significant, dose-dependent increase in revertant colonies | PhIP is metabolically activated to a mutagenic species. |
| Negative Control | Low number of spontaneous revertant colonies | Establishes the baseline mutation rate. |
| Positive Control | High number of revertant colonies | Confirms the validity of the assay and the responsiveness of the bacterial strain. |
Section 2: Genotoxicity and DNA Damage Evaluation
While the Ames test indicates mutagenicity, further assays are required to directly assess DNA damage in mammalian cells. The Comet Assay and DNA adduct analysis are powerful techniques for this purpose.
The Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[13][14] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.[14]
Scientific Rationale
The reactive metabolites of PhIP can induce DNA strand breaks, which are a hallmark of genotoxicity.[15][16] The Comet Assay provides a direct visualization and quantification of this damage at the single-cell level. By performing the assay under alkaline conditions, both single- and double-strand breaks can be detected.[17]
Diagram 2: The Comet Assay Workflow
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. scispace.com [scispace.com]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 15. researchgate.net [researchgate.net]
- 16. P53-mediated in vitro inhibition of PhIP-induced oxidative damage by myricetin bulk and nano forms in healthy lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
Introduction: Understanding PhIP and Its Carcinogenic Threat
An Application Guide to the Use of Animal Models in Studying PhIP-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) stands as the most abundant heterocyclic amine (HCA) formed when muscle meats like beef, poultry, and fish are cooked at high temperatures.[1][2] Its prevalence in the Western diet makes it a significant environmental carcinogen and a subject of intense research. PhIP is classified as "reasonably anticipated to be a human carcinogen" and has been linked epidemiologically to cancers of the colorectum, breast, and prostate.[2] To dissect the complex mechanisms by which this dietary compound initiates and promotes cancer, and to develop effective chemopreventive or therapeutic strategies, robust and reproducible animal models are indispensable.[3][4]
This guide provides a comprehensive overview of the principles and protocols for using animal models to study PhIP-induced carcinogenesis, focusing on the scientific rationale behind experimental design and methodology.
The Molecular Path of PhIP: From Cooked Meat to Cancer Initiation
The carcinogenicity of PhIP is not inherent to the compound itself but is a result of its metabolic activation into reactive species that can damage DNA. This multi-step process is a critical area of study, as inter-individual variations in these metabolic pathways can influence cancer susceptibility.
Metabolic Activation: The Two-Phase Transformation
PhIP undergoes a bioactivation process primarily in the liver, involving both Phase I and Phase II metabolic enzymes.[5]
-
Phase I - N-oxidation: The initial and rate-limiting step is the N-oxidation of PhIP's exocyclic amino group, catalyzed predominantly by the Cytochrome P450 enzyme, CYP1A2.[1][2][6][7] This reaction produces the proximate carcinogen, N-hydroxy-PhIP.
-
Phase II - Esterification: The N-hydroxy-PhIP intermediate is then further activated through esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[1][8] This creates highly unstable and electrophilic esters, like N-acetoxy-PhIP, which are considered the ultimate carcinogens.[1]
Conversely, PhIP can also be detoxified through Phase II conjugation reactions, such as glucuronidation, which facilitates its excretion.[2] The balance between metabolic activation and detoxification is a key determinant of PhIP's carcinogenic potential.
Caption: Metabolic activation pathway of PhIP.
DNA Adduct Formation and Mutagenesis
The highly reactive N-acetoxy-PhIP covalently binds to the C8 position of guanine bases in DNA, forming what are known as PhIP-DNA adducts.[1][5][9] These adducts create structural distortions in the DNA helix, which, if not repaired, can lead to mutations during DNA replication.[1] This genotoxic event is considered the primary mechanism for the initiation of PhIP-induced cancer.
Perturbation of Cellular Signaling
Beyond its direct genotoxic effects, PhIP can also promote carcinogenesis through non-genotoxic mechanisms by altering key cellular signaling pathways.
-
DNA Damage Response: The formation of DNA adducts triggers a cellular DNA damage response, often involving the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, in an attempt to halt cell division and repair the damage.[10][11]
-
Hormone Receptor Signaling: PhIP exhibits estrogenic activity and can bind to the estrogen receptor-alpha (ERα).[12] This interaction is particularly relevant in hormone-sensitive tissues like the breast and prostate, where PhIP can promote cell proliferation, acting as a tumor promoter.[11][12]
-
Growth Factor Pathways: Studies have shown that PhIP can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a central regulator of cell growth and proliferation.[10][11]
Caption: Signaling pathways perturbed by PhIP.
Selecting the Appropriate Animal Model
The choice of animal model is critical and depends entirely on the research question. Rodent models, particularly rats, have been instrumental in establishing the causal link between PhIP exposure and cancer.[3]
| Animal Model | Strain | Primary Target Organs for PhIP Carcinogenesis | Key Characteristics & Rationale |
| Rat | Fischer 344 (F344) | Male: Colon, Prostate[3][4][9]Female: Mammary Gland[4] | High susceptibility to PhIP-induced tumors in specific organs, making it a gold-standard model. Widely used for colon and prostate cancer studies.[13] |
| Rat | Sprague-Dawley | Mammary Gland[8][14] | Commonly used for studying chemically-induced mammary carcinogenesis. |
| Mouse | Various (e.g., C57BL/6) | Lymphoma, Liver, Lung[4][15] | Generally less susceptible to PhIP-induced colon cancer compared to rats.[13] Often used for mechanistic studies involving genetically modified strains. |
| Mouse | BALB/c Trp53 (+/-) | Mammary Gland[16] | A genetically engineered model that combines a genetic predisposition (Trp53 deficiency) with a chemical carcinogen to study gene-environment interactions.[16] |
Protocols for In Vivo PhIP Carcinogenesis Studies
The following section details standardized protocols for inducing carcinogenesis with PhIP. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[17][18]
Experimental Workflow Overview
A typical PhIP carcinogenesis study follows a multi-stage workflow from animal preparation to detailed endpoint analysis.
Caption: General experimental workflow for a PhIP study.
Protocol 1: PhIP Administration via Diet
This method mimics chronic human exposure through food and is highly effective for inducing colon, prostate, and mammary tumors in F344 rats.[4]
Objective: To induce tumors through long-term, low-dose exposure to PhIP.
Materials:
-
PhIP-HCl (CAS 105650-23-5)
-
Standard rodent chow (powdered)
-
Precision balance and mixing equipment
-
Fischer 344 rats (typically 5-6 weeks old at study start)
Procedure:
-
Diet Preparation:
-
Calculate the amount of PhIP required to achieve the desired concentration, typically 100 to 400 parts per million (p.p.m.).[4] For example, to make 1 kg of 400 p.p.m. diet, mix 400 mg of PhIP with 999.6 g of powdered chow.
-
Ensure homogenous mixing. This can be achieved by first creating a small premix of PhIP with a portion of the chow, then incrementally adding and mixing the remaining chow.
-
Prepare fresh diet regularly (e.g., weekly) and store it protected from light at 4°C to prevent PhIP degradation.
-
-
Animal Dosing:
-
Following acclimatization and randomization, provide the PhIP-containing diet ad libitum to the experimental group.
-
The control group receives the same powdered chow without PhIP.
-
-
Duration:
-
Monitoring and Endpoint:
-
Monitor animal health and body weight at least twice weekly.
-
Carefully dissect target organs (colon, prostate, mammary glands), count and measure all visible tumors, and collect tissues for histopathology and biomarker analysis.
-
Protocol 2: PhIP Administration via Oral Gavage
This method allows for precise dose administration and is useful for studies examining dose-response relationships or acute effects like DNA adduct formation.[9]
Objective: To deliver a precise, high-dose bolus of PhIP to initiate carcinogenesis or measure acute biomarkers.
Materials:
-
PhIP-HCl
-
Vehicle (e.g., corn oil, phosphate-buffered saline)[17]
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)[19]
-
Syringes
-
Sprague-Dawley or Fischer 344 rats
Procedure:
-
PhIP Solution Preparation:
-
Prepare a homogenous suspension or solution of PhIP in the chosen vehicle. A typical dose for mammary carcinogenesis in Sprague-Dawley rats is 75 mg/kg body weight.[8]
-
Calculate the required concentration based on the dosing volume. For rats, a common gavage volume is 5 ml/kg.[19] Therefore, for a 75 mg/kg dose, the solution concentration would be 15 mg/ml.
-
-
Animal Dosing:
-
Properly restrain the animal. Extensive training is required to perform this technique correctly and humanely.[20]
-
Measure the gavage needle length against the animal to ensure it will reach the stomach but not perforate the esophagus or stomach wall.
-
Gently insert the ball-tipped needle into the mouth, over the tongue, and down the esophagus into the stomach.
-
Administer the solution slowly and steadily.
-
This is often done in repeated doses, for example, once daily for 10 consecutive days.[8]
-
-
Duration and Endpoint:
-
After the dosing period, animals are monitored for tumor development over several months.
-
For acute studies (e.g., DNA adduct analysis), tissues can be collected as early as 24 hours after the final dose.[9]
-
Necropsy and tissue collection are performed as described in Protocol 1.
-
Endpoint Analysis: Validating Carcinogenesis
A comprehensive study relies on robust and quantitative endpoint analysis to validate the carcinogenic effects of PhIP.
-
Histopathology: This is the definitive method for confirming cancer. Tissues are fixed (e.g., in 10% neutral buffered formalin), processed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A board-certified veterinary pathologist should examine the slides to diagnose and grade lesions, confirming adenomas or adenocarcinomas.
-
Aberrant Crypt Foci (ACF) Analysis: ACFs are putative pre-neoplastic lesions in the colon and can be used as an early biomarker of colon carcinogenesis.[21] The colon is stained with methylene blue, and the mucosal surface is examined under a microscope to count the number and size of ACFs.
-
PhIP-DNA Adduct Measurement: Quantifying the level of PhIP-DNA adducts in target tissues provides a direct measure of the biologically effective dose and confirms the genotoxic mechanism. The ³²P-postlabeling assay is a highly sensitive method for this purpose.[8][9] Adduct levels are often highest in the target organ.[9]
-
Protein and Gene Expression Analysis: Techniques like Western blotting or immunohistochemistry can be used to measure changes in the expression of key proteins involved in the signaling pathways perturbed by PhIP, such as p53, p21, or cell proliferation markers like Ki-67.[10][11]
Conclusion: A Framework for Rigorous Research
Animal models are powerful and essential tools for investigating the mechanisms of PhIP-induced carcinogenesis. The F344 rat, in particular, provides a highly relevant model for studying cancers of the colon, prostate, and breast—organs that are also targets in humans.[3][4] By carefully selecting the appropriate model and employing rigorous, well-controlled protocols, researchers can elucidate the pathways of PhIP metabolism and action, identify biomarkers of exposure and risk, and evaluate the efficacy of novel strategies for cancer prevention and treatment. The protocols and principles outlined in this guide serve as a foundation for conducting scientifically sound and ethically responsible research in this critical area of dietary carcinogenesis.
References
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. National Institutes of Health (NIH). [Link]
-
Mechanisms of action of the carcinogenic heterocyclic amine PhIP. PubMed. [Link]
-
Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. National Institutes of Health (NIH). [Link]
-
Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. PubMed. [Link]
-
Mechanisms of action of the carcinogenic heterocyclic amine PhIP. ResearchGate. [Link]
-
Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Oxford Academic. [Link]
-
Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic metabolites. PubMed. [Link]
-
Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats. PubMed. [Link]
-
DNA adduct formation, cell proliferation and aberrant crypt focus formation induced by PhIP in male and female rat colon with relevance to carcinogenesis. PubMed. [Link]
-
Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents. PubMed. [Link]
-
2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer. National Institutes of Health (NIH). [Link]
-
Metabolic pathway for PhIP activation and induced mutations. ResearchGate. [Link]
-
Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. PubMed. [Link]
-
Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. Wiley Online Library. [Link]
-
Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. National Institutes of Health (NIH). [Link]
-
Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. MDPI. [Link]
-
Experimental Murine Models for Colorectal Cancer Research. MDPI. [Link]
-
Heterocyclic amine formation in meat. Wikipedia. [Link]
-
Appraising Animal Models of Prostate Cancer for Translational Research: Future Directions. Frontiers. [Link]
-
Experimental Animal Models for Prostate Cancer - A Mini Review. Austin Publishing Group. [Link]
-
PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. National Institutes of Health (NIH). [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. [Link]
-
PhIP: The Three-Strikes Breast Carcinogen. NutritionFacts.org. [Link]
-
PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor. PubMed. [Link]
-
The Current Status of Prostate Cancer Animal Models. Meddocs Publishers. [Link]
-
Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. National Institutes of Health (NIH). [Link]
-
Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. PubMed Central. [Link]
-
Carcinogenesis of the food mutagen PhIP in mice is independent of CYP1A2. Oxford Academic. [Link]
-
Experimental animal model for Prostate cancer- A mini review. ResearchGate. [Link]
-
Animal models relevant to human prostate carcinogenesis underlining the critical implication of prostatic stem/progenitor cells. National Institutes of Health (NIH). [Link]
-
How mutations in PHIP could lead to neurodevelopment disorders and cancer. YouTube. [Link]
-
Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers. [Link]
-
ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. Bric. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health (NIH). [Link]
-
Methods of inducing breast cancer in animal models: a systematic review. ijbd.ir. [Link]
-
Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology (NTNU). [Link]
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of Pittsburgh Office of Research. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Targeting Hippo signaling in cancer: novel perspectives and therapeutic potential. National Institutes of Health (NIH). [Link]
-
Cancer Signaling Pathways. Sino Biological. [Link]
-
IACUC Routes of Administration Guidelines. University of Colorado Boulder Research & Innovation Office. [Link]
-
The regulatory networks of the Hippo signaling pathway in cancer development. Ivyspring. [Link]
-
Spontaneous and Induced Animal Models for Cancer Research. MDPI. [Link]
Sources
- 1. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 3. Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling human colon cancer in rodents using a food‐borne carcinogen, PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. ntnu.edu [ntnu.edu]
- 21. DNA adduct formation, cell proliferation and aberrant crypt focus formation induced by PhIP in male and female rat colon with relevance to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dosing and Administration of PhIP in Rodent Studies
Introduction: Understanding the Significance of PhIP in Carcinogenesis Research
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine (HCA) formed in cooked meats and fish.[1][2] Its widespread presence in the human diet and its classification as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC) make it a compound of significant interest in cancer research.[3][4] Rodent models are indispensable tools for investigating the carcinogenic potential of PhIP and for elucidating the underlying molecular mechanisms.[5][6] In male rats, PhIP primarily induces tumors in the colon and prostate, while in female rats, the mammary glands are the main target.[5][6] This organotropism mirrors common cancers in Western societies, highlighting the relevance of PhIP rodent models to human health.[5][6]
This guide provides detailed protocols and expert insights into the dosing and administration of PhIP in rodent studies, designed for researchers, scientists, and drug development professionals. The methodologies described herein are synthesized from established practices to ensure scientific rigor and reproducibility.
PART 1: Foundational Principles and Safety Precautions
The Critical Role of Metabolism in PhIP's Carcinogenicity
The carcinogenic effects of PhIP are not exerted by the compound itself but by its metabolic activation products.[7] Understanding this bioactivation pathway is fundamental to designing and interpreting PhIP-based rodent studies. PhIP undergoes a series of enzymatic transformations, primarily in the liver, to become a potent mutagen and carcinogen.
The principal activation pathway involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-PhIP.[8] This proximate carcinogen can then be further esterified, for example, by N-acetyltransferases (NATs), to form a highly reactive species that can bind to DNA, forming PhIP-DNA adducts.[9] These adducts can lead to genetic mutations and initiate the process of carcinogenesis. Detoxification pathways, such as ring hydroxylation by CYP1A1 followed by conjugation, also play a crucial role in mitigating PhIP's harmful effects.[8]
Below is a simplified diagram illustrating the metabolic activation and detoxification pathways of PhIP.
Caption: General experimental workflow for PhIP rodent studies.
References
- Heterocyclic amine formation in meat - Wikipedia. (n.d.).
-
Canene-Adams K, Sfanos KS, Liang C-T, Yegnasubramanian S, Nelson WG, Brayton C, et al. (2013) Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli. PLoS ONE 8(11): e79842. [Link]
- Zaher Al-bashabsheh, J. Scott Smith, Ziyi Linghu, Faris Karim. The Inhibitory Effect of Spices and Flavonoid Compounds on Formation of 2-amino-1-methyl-6-Phenylimidazo [4,5-b] Pyridine (PhIP) in a Model System. Journal of Food and Nutrition Research. 2020; 8(12):746-751. doi: 10.12691/jfnr-8-12-8.
-
Canene-Adams, K., Sfanos, K. S., Liang, C.-T., Yegnasubramanian, S., Nelson, W. G., Brayton, C., & De Marzo, A. M. (2013). Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli. PLOS ONE, 8(11), e79842. [Link]
-
Nakagama, H., Nakanishi, M., Ochiai, M., & Sugimura, T. (2005). Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. Cancer Science, 96(10), 627–633. [Link]
- Nakagama, H., Nakanishi, M., Ochiai, M., & Sugimura, T. (2005). Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. Cancer Science, 96(10), 627-633.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some naturally occurring substances: food items and constituents, heterocyclic aromatic amines and mycotoxins. IARC monographs on the evaluation of carcinogenic risks to humans, 56, 1-599.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.
- Ito, N., Hasegawa, R., Sano, M., Tamano, S., Esumi, H., Takayama, S., & Sugimura, T. (1991). Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats: dose-response studies.
-
Nakagama, H., Nakanishi, M., Ochiai, M., & Sugimura, T. (2005). Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. Cancer Science, 96(10), 627-633. [Link]
- Alexander, J., Fossum, B. H., Reistad, R., & Holme, J. A. (1995). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents.
- Hiasa, Y., Kitahori, Y., Konishi, N., Nakaoka, T., Nishioka, M., & Nishikawa, A. (1999). Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. Oncology reports, 6(4), 819–824.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 56.
- Holme, J. A., Wallin, H., Brunborg, G., Søderlund, E. J., Hongslo, J. K., & Alexander, J. (1989). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Hasegawa, R., Sano, M., Tamano, S., Imaida, K., Shirai, T., & Ito, N. (1993). Dose-dependence of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) Carcinogenicity in Rats. Japanese Journal of Cancer Research, 84(6), 631-636.
-
Felton, J. S., Mgs, M. F., & Colvin, M. E. (2007). The new toxicology of cooked muscle meat carcinogens. In Chemical Research in Toxicology (Vol. 20, Issue 4, pp. 555–558). American Chemical Society. [Link]
-
International Agency for Research on Cancer. (n.d.). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved January 12, 2026, from [Link]
- Turesky, R. J., Garner, R. C., Welti, D. H., Richling, E., Hurst, H. E., & Fay, L. B. (1992). Metabolism of the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in mice. Chemical research in toxicology, 5(3), 403–411.
- Shirai, T., Sano, M., Tamano, S., Takahashi, S., Hirose, M., Futakuchi, M., ... & Ito, N. (1997). Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP)
-
University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved January 12, 2026, from [Link]
- National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®)
- Fretland, A. J., Le, H. C., Doll, M. A., Hein, D. W., & States, J. C. (2001). Oral Administration of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Yields PhIP-DNA Adducts but Not Tumors in Male Syrian Hamsters Congenic at the N-acetyltransferase 2 (NAT2) Locus. Toxicological Sciences, 59(2), 226-230.
-
Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved January 12, 2026, from [Link]
- National Toxicology Program. (2020). Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised). In National Toxicology Program Technical Report Series.
- National Toxicology Program. (2021). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. In National Toxicology Program Technical Report Series.
- Qui, S., Singh, D., & Dashwood, R. H. (1999). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Turteltaub, K. W., Felton, J. S., Gledhill, B. L., Vogel, J. S., Southon, J. R., Caffee, M. W., ... & Nelson, D. E. (1992). Fate and distribution of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in mice at a human dietary equivalent dose. Carcinogenesis, 13(9), 1547-1552.
-
Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved January 12, 2026, from [Link]
- Aarde, S. M., Angrish, D., Creehan, K. M., & Taffe, M. A. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Pharmacology, biochemistry, and behavior, 209, 173256.
- The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP)
- Aarde, S. M., Angrish, D., Creehan, K. M., & Taffe, M. A. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Pharmacology, biochemistry, and behavior, 209, 173256.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
- National Toxicology Program, U.S. Department of Health and Human Services. (2011). Heterocyclic Amines. In Report on Carcinogens (12th ed., pp. 220-4).
-
Scribd. (n.d.). IP Injection Protocol in Mice | PDF. Retrieved January 12, 2026, from [Link]
- National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised). In National Toxicology Program Technical Report Series.
-
National Institutes of Health Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures. Retrieved January 12, 2026, from [Link]
- van der Laan, J. W., van den Berg, P. T., Bessems, J. G., van Herwijnen, M. H., Bos, P. M., & van Benthem, J. (2013). The utility of two rodent species in carcinogenic risk assessment of pharmaceuticals in Europe. Regulatory toxicology and pharmacology : RTP, 66(1), 108–114.
- National Institute for Occupational Safety and Health. (2017). Research Recommendations for Selected IARC-Classified Agents.
-
Universitas Pendidikan Indonesia. (n.d.). Laboratory Safety and SOP. Retrieved January 12, 2026, from [Link]
- Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction biology, 26(4), e12987.
- Willis, G. L., & Horseman, N. D. (2022).
- Gad, S. C. (2008). Gad Vehicles Database. In Pharmaceutical Sciences Encyclopedia.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
LabSafetyWorkspace. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube. [Link]
- Gad, S. C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. In Pharmaceutical Sciences Encyclopedia.
-
University of Alberta. (n.d.). Safe Handling of Laboratory Equipment. Retrieved January 12, 2026, from [Link]
Sources
- 1. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Agency for Research on Cancer. Monographs on the Evaluation of Carcinogenic Risk to Humans. Vol. 56. Lyon, France: IARC. 1993. [sciepub.com]
- 4. monographs.iarc.who.int [monographs.iarc.who.int]
- 5. Modeling human colon cancer in rodents using a food‐borne carcinogen, PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli | PLOS One [journals.plos.org]
- 8. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) yields PhIP-DNA adducts but not tumors in male Syrian hamsters congenic at the N-acetyltransferase 2 (NAT2) locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Studies of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine with Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling and have become one of the most significant families of drug targets, particularly in oncology.[1][2] The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors.[3][4] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, a representative of this class, with target protein kinases. We will delve into the rationale behind each step, from receptor and ligand preparation to the execution of the docking simulation and the critical analysis of its results. The protocol emphasizes a self-validating system to ensure the trustworthiness and reproducibility of the findings, grounding the computational methodology in established best practices.
Introduction: The Convergence of Kinase Targeting and Computational Chemistry
The human kinome, comprising over 500 protein kinases, regulates a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[5] Small molecule kinase inhibitors have revolutionized treatment paradigms in these areas, with a growing number of FDA-approved drugs.[6]
The imidazopyridine core is a versatile heterocyclic scaffold that has been successfully incorporated into numerous kinase inhibitors.[4][7] Its structural and electronic properties allow for key interactions within the ATP-binding site of kinases, particularly hydrogen bonding with the hinge region.[7] The specific compound of interest, this compound, represents a valuable probe for exploring kinase inhibition.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[8] It is an indispensable tool in modern drug discovery for virtual screening, hit-to-lead optimization, and elucidating mechanisms of action. This guide provides a robust protocol for applying this technique to study the interaction of our lead compound with its potential kinase targets using widely accessible software.
Principle of the Method
Molecular docking algorithms explore the conformational space of a flexible ligand within a defined binding site of a typically rigid receptor. The algorithm samples numerous possible binding poses and uses a scoring function to estimate the binding affinity for each pose.[9] The output is a ranked list of poses, with the top-ranked pose representing the most probable binding mode. A lower binding energy score generally indicates a more stable protein-ligand complex and stronger binding affinity.[9] The validity of this prediction is highly dependent on the careful preparation of both the protein and the ligand, and a rigorous validation of the docking protocol itself.
Required Software and Resources
This protocol utilizes freely available and widely adopted software in the computational chemistry community.
| Software/Resource | Purpose | Recommended Source |
| UCSF Chimera | Visualization, Protein & Ligand Preparation | |
| AutoDock Tools (MGLTools) | File Preparation (PDBQT format), Grid Box Setup | [Link] |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| RCSB Protein Data Bank (PDB) | Source for 3D Protein Structures | [Link] |
| PubChem Database | Source for 3D Ligand Structures | [Link] |
Experimental Methodology
The entire workflow is a multi-stage process that requires careful attention to detail at each step to ensure a scientifically valid outcome.
Sources
- 1. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. How many kinases are druggable? A review of our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Note & Protocols: Advanced Techniques for the Quantification of PhIP-DNA Adducts in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of PhIP-DNA Adducts
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) formed in meat and fish cooked at high temperatures.[1] Classified as a possible human carcinogen, PhIP has been shown to induce tumors in multiple organs in animal models, including the colon, prostate, and mammary glands.[2][3][4] Its carcinogenic potential is intrinsically linked to its ability to form covalent adducts with DNA after metabolic activation.[5][6]
These PhIP-DNA adducts, primarily formed at the C8 position of guanine (dG-C8-PhIP), are not merely markers of exposure; they are critical initiating lesions in chemical carcinogenesis.[7][8] If not repaired, these adducts can lead to genomic instability and mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes.[8] Consequently, the accurate quantification of PhIP-DNA adducts in tissues is a crucial tool for assessing cancer risk, understanding mechanisms of carcinogenesis, and evaluating the efficacy of chemopreventive agents.
This guide provides a detailed overview and validated protocols for the principal analytical methods used to quantify PhIP-DNA adducts in tissue samples, designed for researchers in toxicology, oncology, and drug development.
The Biological Pathway: From PhIP Exposure to DNA Adduct Formation
The carcinogenicity of PhIP is not direct; it requires metabolic activation to become a reactive electrophile capable of binding to DNA. This multi-step process is a critical determinant of tissue-specific adduct formation and cancer risk.
The primary pathway involves N-oxidation of the exocyclic amino group, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2) in the liver.[2][5] The resulting N-hydroxy-PhIP is a proximate carcinogen. This intermediate can be further activated through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive N-acetoxy-PhIP or N-sulfonyloxy-PhIP esters.[6] These electrophilic esters can then react with nucleophilic sites on DNA bases, with a strong preference for the C8 position of guanine, forming the dG-C8-PhIP adduct.[7] The N-hydroxy-PhIP and its metabolites can be transported through the circulation, leading to adduct formation in extrahepatic tissues.[2][7]
Caption: Metabolic activation pathway of PhIP leading to the formation of the dG-C8-PhIP DNA adduct.
Critical Upstream Step: Tissue Handling and DNA Isolation
The integrity of any adduct quantification study rests on the quality of the starting material. Improper sample handling can lead to DNA degradation by endogenous nucleases, compromising the accuracy of measurements.
Recommended Tissue Handling and Storage Protocol
-
Harvest: Immediately after excision, rinse the tissue sample in ice-cold phosphate-buffered saline (PBS) to remove any contaminants.
-
Preservation: To prevent nuclease activity, preserve the sample immediately. Two primary methods are recommended:
-
Flash-Freezing (Preferred for most applications): Snap-freeze the tissue in liquid nitrogen. This method rapidly halts all biological activity.[9] Store samples at -80°C for long-term stability.
-
Stabilization Reagents: For field collection or when immediate freezing is not possible, immerse the tissue in a stabilization solution (e.g., RNAlater®). These reagents inactivate nucleases, allowing for temporary storage and transport at ambient temperatures before long-term storage at -80°C.[9]
-
-
Storage: Store preserved samples at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles, as this can shear high-molecular-weight DNA.[9]
Protocol for High-Purity DNA Isolation from Tissues
This protocol is based on a standard proteinase K digestion followed by column-based purification, which reliably yields high-purity DNA suitable for all downstream quantification methods.[10]
-
Homogenization:
-
Rationale: Breaking down the tissue architecture is necessary to make cells accessible to lysis buffers.
-
Weigh a frozen tissue sample (20-30 mg). Keep the sample frozen on dry ice to prevent degradation.
-
Homogenize the tissue to a fine powder using a liquid nitrogen-pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Lysis:
-
Rationale: Proteinase K is a robust serine protease that digests proteins, including DNA-binding proteins and nucleases, freeing the DNA.
-
Transfer the powdered tissue to a microcentrifuge tube containing a cell lysis buffer and Proteinase K.
-
Incubate at 55-60°C in a shaking water bath overnight, or until the tissue is completely lysed.
-
-
RNase Treatment:
-
Rationale: RNA can interfere with DNA quantification and some downstream assays.
-
Add RNase A to the lysate and incubate at 37°C for 30-60 minutes.
-
-
Purification:
-
Rationale: Column-based methods use a silica membrane that selectively binds DNA in the presence of high salt concentrations, allowing proteins and other contaminants to be washed away.
-
Follow the manufacturer’s protocol for a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit). This typically involves adding a binding buffer, applying the lysate to a spin column, washing with ethanol-based buffers, and eluting the pure DNA in a low-salt elution buffer or nuclease-free water.
-
-
Quality Control:
-
Rationale: Assessing DNA purity and concentration is essential for standardizing the input amount for adduct analysis.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess purity by measuring the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0).
-
Quantification Methodologies
Three primary techniques are employed for PhIP-DNA adduct quantification, each with distinct principles, advantages, and limitations.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting very low levels of DNA adducts.[11][12] It relies on the enzymatic digestion of DNA, enrichment of adducted nucleotides, and subsequent radiolabeling for detection.
Principle: DNA is digested into individual 3'-monophosphate deoxynucleotides. The bulky, hydrophobic PhIP adducts are then enriched relative to normal nucleotides. These adducted nucleotides are subsequently "post-labeled" at their 5'-hydroxyl group with a high-specific-activity ³²P-phosphate from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase. The resulting radiolabeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) and quantified via autoradiography or phosphorimaging.[13][14]
Caption: Experimental workflow for the ³²P-Postlabeling assay.
Detailed Protocol for ³²P-Postlabeling:
-
DNA Digestion: Incubate 5-10 µg of purified DNA with micrococcal nuclease and spleen phosphodiesterase for 3-4 hours at 37°C to generate deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment (Nuclease P1 Method):
-
Causality: This is a critical step for enhancing sensitivity. Nuclease P1 dephosphorylates the 3'-phosphate of normal nucleotides, rendering them unable to be labeled by T4 polynucleotide kinase. Bulky adducts like dG-C8-PhIP are resistant to Nuclease P1, thus enriching the adducted fraction.[13][14]
-
Add Nuclease P1 to the DNA digest and incubate for 1 hour at 37°C.
-
-
³²P-Labeling:
-
Terminate the Nuclease P1 reaction.
-
Add a labeling mixture containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. Incubate for 1-2 hours at 37°C.
-
-
TLC Separation:
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from residual normal nucleotides and contaminants.
-
-
Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film.
-
Quantify the radioactivity in the adduct spots using a phosphorimager and appropriate software.
-
Calculate adduct levels relative to the total amount of DNA, often expressed as Relative Adduct Labeling (RAL), which represents adducts per 10⁷-10¹⁰ nucleotides.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the structural confirmation and absolute quantification of DNA adducts.[15][16] It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. A known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-dG-C8-PhIP) is added to the sample. The mixture is separated by reverse-phase HPLC, and the eluent is introduced into a mass spectrometer. The instrument is set to specifically monitor the transition of the parent ion (the adducted deoxynucleoside) to a specific product ion (e.g., the PhIP aglycone after loss of the deoxyribose moiety). The ratio of the signal from the native adduct to the signal from the internal standard allows for precise quantification.[17][18]
Caption: Experimental workflow for LC-MS/MS based quantification of PhIP-DNA adducts.
Detailed Protocol for LC-MS/MS:
-
Sample Preparation: To 10-50 µg of purified DNA, add a precise amount of the stable isotope-labeled internal standard for dG-C8-PhIP.
-
DNA Digestion:
-
Causality: Complete digestion to the deoxynucleoside level is essential for accurate analysis. A cocktail of enzymes is used to ensure all phosphodiester bonds and terminal phosphates are cleaved.
-
Perform a multi-step enzymatic hydrolysis using DNase I, nuclease P1, and alkaline phosphatase to yield a mixture of deoxynucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
Causality: Solid-phase extraction (SPE) removes salts and other matrix components that can interfere with ionization in the mass spectrometer (ion suppression), thereby improving sensitivity and accuracy.
-
Use a suitable SPE cartridge to purify and concentrate the adducted deoxynucleosides.
-
-
LC Separation:
-
Inject the processed sample onto a reverse-phase UPLC or HPLC column.
-
Develop a gradient elution program (e.g., using water and acetonitrile with formic acid) to separate the dG-C8-PhIP adduct from normal deoxynucleosides and other matrix components.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native dG-C8-PhIP and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using known amounts of the dG-C8-PhIP standard spiked with the internal standard.
-
Calculate the concentration of the adduct in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as adducts per 10⁷-10⁹ nucleotides.[8]
-
Immunoassays (ELISA & IHC)
Immunoassays utilize antibodies that specifically recognize the PhIP-DNA adduct structure. They are valuable for high-throughput screening and for visualizing adduct distribution within tissues.
Principle:
-
Competitive ELISA: Microtiter plates are coated with a PhIP-adducted antigen. The sample DNA (hydrolyzed) is mixed with a limited amount of a primary antibody specific to the dG-C8-PhIP adduct and added to the well. The adducts in the sample compete with the coated adducts for antibody binding. The amount of primary antibody bound to the plate is inversely proportional to the adduct concentration in the sample. This is detected using a labeled secondary antibody and a colorimetric substrate.[19]
-
Immunohistochemistry (IHC): This technique allows for the visualization of adducts in situ. Tissue sections on slides are incubated with the primary antibody, followed by a labeled secondary antibody and a chromogenic substrate, revealing the location and relative abundance of adducts within specific cell types.[19]
Caption: Workflow for a competitive ELISA to quantify PhIP-DNA adducts.
Brief Protocol for Competitive ELISA:
-
Sample Preparation: Hydrolyze DNA samples to single strands or nucleosides.
-
Competition: In a PhIP-antigen coated 96-well plate, add the prepared sample along with a specific anti-dG-C8-PhIP primary antibody. Incubate to allow competitive binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Development: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The color intensity will be inversely proportional to the amount of PhIP-DNA adduct in the original sample.
-
Quantification: Measure the absorbance on a plate reader and determine the adduct concentration by comparison to a standard curve.
Method Comparison and Selection Guide
Choosing the appropriate method depends on the specific research goals, available resources, and the required level of sensitivity and specificity.
| Feature | ³²P-Postlabeling Assay | LC-MS/MS | Immunoassays (ELISA/IHC) |
| Principle | Radioactive labeling | Mass-based detection | Antibody-based detection |
| Sensitivity | Very High (1 in 10⁹-10¹⁰ nt)[11][14] | High (1 in 10⁸-10⁹ nt)[20] | Moderate to High |
| Specificity | Moderate (co-elution possible) | Very High (structural confirmation)[8] | Moderate (potential cross-reactivity)[8][17] |
| Quantification | Semi-quantitative | Absolute & Highly Accurate | Semi-quantitative to Quantitative |
| Throughput | Low, labor-intensive[8] | Moderate | High (ELISA) |
| DNA Required | Low (1-10 µg)[8][14] | Moderate (10-100 µg) | Low to Moderate |
| Key Advantage | Unsurpassed sensitivity for screening | Gold standard for accuracy/specificity | High throughput, spatial info (IHC) |
| Key Limitation | No structural ID, uses radioactivity[8][21] | Expensive equipment, requires standards | Antibody availability and specificity[17] |
Selection Guidance:
-
For exploratory studies or when expecting extremely low adduct levels: The ³²P-postlabeling assay is an excellent screening tool.[21]
-
For definitive identification and accurate, absolute quantification: LC-MS/MS is the required method. It is essential for mechanistic studies and regulatory submissions.[16]
-
For large-scale epidemiological studies or for visualizing adduct distribution in tissue histology: Immunoassays like ELISA and IHC are highly effective.[19]
Validation, Quality Control, and Standardization
Trustworthy data generation requires rigorous validation and quality control.
-
Reference Standards: The synthesis of authentic dG-C8-PhIP and stable isotope-labeled internal standards is crucial for method development, calibration, and validation of LC-MS/MS assays.[22] For all methods, well-characterized PhIP-modified DNA standards are needed as positive controls.[23][24]
-
Limit of Detection (LOD) and Quantification (LOQ): Every assay must be characterized to determine its LOD (the lowest amount that can be reliably detected) and LOQ (the lowest amount that can be accurately quantified).[17]
-
Inter-laboratory Comparison: Participation in round-robin trials or comparison of results with established reference materials helps ensure accuracy and reduces inter-laboratory variability, which has been a focus for methods like ³²P-postlabeling.[23][24]
Conclusion and Future Perspectives
The quantification of PhIP-DNA adducts in tissues is a powerful approach for bridging the gap between environmental exposure and cancer risk. While ³²P-postlabeling, LC-MS/MS, and immunoassays each offer unique advantages, LC-MS/MS has emerged as the definitive method due to its unparalleled specificity and quantitative accuracy.
The future of the field is moving towards "DNA adductomics," an untargeted, discovery-based approach using high-resolution mass spectrometry to screen for a wide array of DNA adducts simultaneously.[25][26] This will allow researchers to capture a more complete picture of the "adductome," providing deeper insights into the complex interplay of exposures that contribute to human carcinogenesis.
References
-
Arlt, V. M. (2005). Metabolic activation of PhIP and other food-borne heterocyclic aromatic amines. International Journal of Cancer, 116(5), 661-670. [Link]
-
Dingley, K. H., Ubick, E. A., Vogel, J. S., Ognibene, T. J., Malfatti, M. A., Kulp, K., & Haack, K. W. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in Molecular Biology, 1105, 147-157. [Link]
-
Grivas, S., & Turesky, R. J. (1998). Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-l-methyl-6-phenyUmidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. Carcinogenesis, 19(9), 1569-1577. [Link]
-
Phillips, D. H., Castegnaro, M., & Venitt, S. (2000). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 15(6), 463-473. [Link]
-
Arlt, V. M., Stiborova, M., Hrabalek, A., & Schmeiser, H. H. (2006). Proposed pathways of metabolic activation and DNA adduct formation of 3-nitrobenzanthrone. Mutagenesis, 21(4), 255-263. [Link]
-
Turesky, R. J., & Vouros, P. (2004). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chemical Research in Toxicology, 17(4), 524-536. [Link]
-
Kaderlik, K. R., & Kadlubar, F. F. (1995). Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis. Princess Takamatsu Symposia, 23, 135-144. [Link]
-
Møller, P. (2026). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2439, 241-253. [Link]
-
Turesky, R. J. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Chromatography B, 1083, 121-134. [Link]
-
Lin, D., Turesky, R. J., Lay, J. O. Jr, & Gu, L. (2011). DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. Carcinogenesis, 32(1), 93-99. [Link]
-
Bonala, R., Torres, M. C., Iden, C. R., & Johnson, F. (2006). Synthesis of the PhIP adduct of 2'-deoxyguanosine and its incorporation into oligomeric DNA. Chemical Research in Toxicology, 19(6), 734-738. [Link]
-
VUB-VITO. (n.d.). The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
-
Singh, R., & Turesky, R. J. (2015). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Chemical Research in Toxicology, 28(9), 1732-1744. [Link]
-
Turesky, R. J. (2014). DNA Adductomics. The Journal of the American Society for Mass Spectrometry, 25(12), 2008-2022. [Link]
-
Møller, P. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 241-253. [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]
-
Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2121, 241-253. [Link]
-
Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Journal of Chemical Research in Toxicology, 26(9), 1230-1249. [Link]
-
Park, J. H., Culp, S. J., & Lee, J. H. (2003). 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts. Toxicology Letters, 142(1-2), 119-127. [Link]
-
Singh, R., & Turesky, R. J. (2016). DNA Adductomics: A New Frontier in Human Biomonitoring and Cancer Risk Assessment. Archives of Toxicology, 90(4), 789-804. [Link]
-
Phillips, D. H., Castegnaro, M., & Venitt, S. (2000). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 15(6), 463-473. [Link]
-
Farmer, P. B., & Brown, K. (2013). Methods for the Detection of DNA Adducts. Methods in Molecular Biology, 1044, 25-47. [Link]
-
Qian, M. G., et al. (2019). An LC/MS based method to quantify DNA adduct in tumor and organ tissues. Analytical Biochemistry, 568, 1-6. [Link]
-
Takagi, K., et al. (1998). Immunohistochemical demonstration of carcinogen-DNA adducts in tissues of rats given 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): detection in paraffin-embedded sections and tissue distribution. Cancer Research, 58(19), 4307-4313. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. [Link]
-
Doak, S. H., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(1), 101-110. [Link]
-
Murray, S., Gooderham, N. J., Boobis, A. R., & Davies, D. S. (2000). Mass spectrometric detection and measurement of N -(29-deoxyguanosin-8-yl)PhIP adducts in DNA. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 347-356. [Link]
-
Pottenger, R. S., & Turesky, R. J. (2020). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology, 33(4), 899-911. [Link]
-
Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Multi-Class Carcinogenic DNA Adduct Quantification in Formalin-Fixed Paraffin-Embedded Tissues by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Chemical Research in Toxicology, 27(8), 1375-1385. [Link]
-
New England Biolabs. (2019, May 23). Tips for Handling and Storing Tissue Samples Prior to DNA Extraction. YouTube. [Link]
-
Brown, K., et al. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of the food-borne carcinogen. Toxicology Letters, 152(1), 1-8. [Link]
-
Övervik, E., Kleman, M., Berg, I., & Gustafsson, J. Å. (1990). Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats. Carcinogenesis, 11(12), 2273-2275. [Link]
-
Takayama, K., et al. (1994). Removal of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the male Fischer-344 rat. Carcinogenesis, 15(11), 2623-2628. [Link]
-
Larman, H. B., et al. (2018). PhIP-Seq characterization of serum antibodies using oligonucleotide-encoded peptidomes. Nature Protocols, 13(9), 2093-2114. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 3. Formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the male Fischer-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical demonstration of carcinogen-DNA adducts in tissues of rats given 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): detection in paraffin-embedded sections and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of the PhIP adduct of 2'-deoxyguanosine and its incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 25. The Evaluation of DNA-adduct Formation through DNA-Adductomics | RE-Place [re-place.be]
- 26. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Kinase Inhibition and the Promise of Imidazo[4,5-b]pyridine Scaffolds
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery. The imidazo[4,5-b]pyridine core, a structural bioisostere of purines, has emerged as a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the discovery of numerous clinical candidates.
This guide focuses on 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine , a foundational molecule within this chemical class. Based on the established activity of more complex imidazo[4,5-b]pyridine derivatives, this compound is a prime candidate for screening against key oncogenic kinases, particularly Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) . This document provides a comprehensive framework for researchers to effectively screen and characterize the inhibitory potential of this compound and its analogs, from initial biochemical assays to more physiologically relevant cell-based models.
Scientific Rationale: Why Target Aurora and FLT3 Kinases?
The selection of Aurora kinases and FLT3 as primary targets for screening this compound is grounded in extensive research demonstrating the efficacy of the imidazo[4,5-b]pyridine scaffold against these specific enzymes.[1][2]
Aurora Kinases: This family of serine/threonine kinases, comprising Aurora A, B, and C, are essential regulators of mitosis.[3] Their overexpression is a common feature in many human cancers and is linked to chromosomal instability and aneuploidy.[3] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells, making them highly attractive therapeutic targets.[3]
FLT3: A receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[4] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] These mutations result in constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[5] Dual inhibitors of FLT3 and Aurora kinases have shown significant promise in preclinical studies for AML.[1][2]
Relevant Signaling Pathways
Understanding the signaling cascades regulated by these kinases is crucial for interpreting experimental results.
Aurora Kinase Signaling Pathway: Aurora A is primarily involved in centrosome separation and mitotic spindle formation, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[3]
Caption: Simplified Aurora Kinase Signaling in Mitosis.
FLT3 Signaling Pathway in AML: Mutant FLT3 leads to the constitutive activation of several downstream pro-survival and proliferative pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[5]
Caption: Kinase Inhibitor Screening Workflow.
Protocols: A Step-by-Step Guide
Compound Handling and Preparation
This compound is expected to be a solid at room temperature. For screening purposes, it is crucial to prepare a high-concentration stock solution in a suitable solvent.
-
Solubility: Based on related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Perform a solubility test to determine the maximum concentration.
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: For assays, dilute the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity. [6]
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure the activity of Aurora A, Aurora B, or FLT3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction. [4][7] Materials:
-
Recombinant human Aurora A, Aurora B, or FLT3 kinase
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora A) [6]* this compound stock solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT) [4]* ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but typically range from 1-10 ng/µL for the kinase and 0.2-1 µg/µL for the substrate.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase to accurately determine IC₅₀ values.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 2.5 µL of Kinase Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control. Add 5 µL of 2X substrate solution without enzyme to the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
-
Detect ADP Production:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. [8]
-
Protocol 2: Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of constitutively active FLT3 in a relevant human AML cell line (e.g., MV4-11, which expresses FLT3-ITD).
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). [9]* BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells to a density of approximately 0.5 x 10⁶ cells/mL.
-
Seed the cells in 6-well plates.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-FLT3 and anti-β-actin antibodies to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-FLT3 signal to the total-FLT3 signal for each treatment condition.
-
Calculate the percent inhibition of phosphorylation relative to the vehicle control and determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear and concise table.
| Kinase Target | Assay Type | Substrate/Cell Line | ATP Concentration | IC₅₀ (µM) of this compound |
| Aurora A | Biochemical | Kemptide | Kₘ | Experimental Value |
| Aurora B | Biochemical | Histone H3 | Kₘ | Experimental Value |
| FLT3 (WT) | Biochemical | MBP | Kₘ | Experimental Value |
| FLT3 (ITD) | Cell-Based | MV4-11 cells | N/A | Experimental Value |
Table populated with hypothetical experimental outcomes.
A steep dose-response curve may indicate stoichiometric inhibition, especially if the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd). [10]
Ensuring Trustworthiness: The Importance of Selectivity Profiling
A critical step in the development of any kinase inhibitor is to determine its selectivity profile. [11]Most kinase inhibitors that target the ATP-binding site have the potential to interact with multiple kinases due to the conserved nature of this pocket. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
It is highly recommended to screen this compound against a broad panel of kinases (kinome-wide screening) at a fixed concentration (e.g., 1 µM). This will identify potential off-target interactions and provide a comprehensive understanding of the compound's selectivity. Several commercial vendors offer kinase selectivity profiling services. [7][12]
Conclusion and Future Directions
This guide provides a robust framework for the initial screening and characterization of this compound as a potential kinase inhibitor. By following the outlined experimental workflow and protocols, researchers can generate reliable data on the compound's potency against Aurora kinases and FLT3, its mechanism of action, and its cellular efficacy. The insights gained from these studies will be invaluable for guiding further lead optimization efforts, including structure-activity relationship (SAR) studies, to develop more potent and selective next-generation inhibitors based on the promising imidazo[4,5-b]pyridine scaffold.
References
-
AURORA A Kinase Enzyme System Datasheet. (n.d.). SignalChem. Retrieved January 12, 2026, from [Link]
-
Nguyen, H. G., et al. (2016). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PLoS One, 11(9), e0162943. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved January 12, 2026, from [Link]
-
Eskens, F. A., et al. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Blood, 122(12), 2146-2154. [Link]
-
Elkins, J. M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 59(5), 1784-1804. [Link]
-
Gul, S., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 459. [Link]
-
Wang, H., et al. (2018). Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells. Journal of Hematology & Oncology, 11(1), 74. [Link]
-
ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. Retrieved January 12, 2026, from [Link]
-
Reaction Biology. (2026, January). FLT3 Cellular Phosphorylation Assay Service. Retrieved January 12, 2026, from [Link]
-
McGovern, S. L., et al. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]
-
ResearchGate. (n.d.). Dose-response curves of the effects of PKI (6–22) amide on kinase activity. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazo(4,5-b)pyridine. Retrieved January 12, 2026, from [Link]
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved January 12, 2026, from [Link]
-
Haz-Map. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved January 12, 2026, from [Link]
-
Perković, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b]pyridines. Molecules, 26(16), 4983. [Link]
-
PubChem. (n.d.). 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine SDS. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine | C13H12N4O | CID 114755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.in [promega.in]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing PhIP to Interrogate DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: PhIP as a Precision Tool in DNA Repair Research
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HCA) formed during the high-temperature cooking of meat and fish.[1][2] Beyond its role as a dietary carcinogen, PhIP serves as a valuable tool for researchers studying the intricate mechanisms of DNA damage and repair. Its well-characterized pathway of metabolic activation and the specific nature of the DNA lesions it induces make it an ideal chemical probe to investigate cellular responses to bulky DNA adducts. This application note provides a comprehensive guide to using PhIP for studying DNA repair pathways, complete with detailed protocols for key experimental assays.
PhIP itself is not genotoxic but requires metabolic activation to exert its mutagenic effects.[3] This bioactivation cascade, primarily mediated by cytochrome P450 enzymes, results in the formation of bulky DNA adducts, which pose a significant challenge to the cell's genomic integrity. The cellular response to these adducts involves the activation of complex DNA damage response (DDR) signaling pathways and the recruitment of specific DNA repair machinery. By exposing cells to PhIP, researchers can induce a specific type of DNA damage and subsequently dissect the signaling and repair pathways involved, providing insights into carcinogenesis and potential therapeutic interventions.
Mechanism of PhIP-Induced DNA Damage and Cellular Response
The utility of PhIP as a tool in DNA repair studies stems from its predictable multi-step mechanism of action:
-
Metabolic Activation: PhIP is initially oxidized by Phase I cytochrome P450 enzymes, predominantly CYP1A2, CYP1A1, and CYP1B1, to form N-hydroxy-PhIP (N-OH-PhIP).[4][5] This intermediate is then further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to a highly reactive nitrenium ion.[2]
-
DNA Adduct Formation: The electrophilic nitrenium ion readily reacts with DNA, primarily at the C8 position of guanine, forming the bulky N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct.[6][7] These adducts distort the DNA helix and interfere with essential cellular processes like replication and transcription.
-
DNA Damage Response (DDR) Activation: The presence of bulky PhIP-DNA adducts on the DNA template can cause replication fork stalling.[6] This replication stress is a potent activator of the DDR, primarily initiating the ATR-Chk1 signaling cascade.[6] Ataxia Telangiectasia and Rad3-related (ATR) kinase is recruited to sites of stalled replication and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[6] This signaling pathway coordinates cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[8]
-
DNA Repair: The primary mechanism for the removal of bulky PhIP adducts is thought to be Nucleotide Excision Repair (NER).[2][9] NER is a versatile pathway that recognizes and excises a short stretch of the damaged DNA strand, which is then re-synthesized using the intact complementary strand as a template. The potential involvement of Base Excision Repair (BER) in processing PhIP-related damage, particularly under certain conditions, is also an area of active investigation.[10][11]
Visualizing the Pathway: From PhIP to Cellular Response
Figure 1: The metabolic activation of PhIP and the subsequent cellular response to PhIP-induced DNA damage.
Experimental Protocols
Here, we provide detailed protocols for a selection of key assays to study PhIP-induced DNA damage and repair.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of PhIP on a given cell line and to establish appropriate non-lethal concentrations for subsequent DNA repair studies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
PhIP Treatment: Prepare a series of PhIP concentrations in culture medium. If your cells lack sufficient CYP1A2 activity, consider using the metabolically activated form, N-OH-PhIP, or co-incubating with a liver S9 fraction. Remove the old medium from the wells and add 100 µL of the PhIP-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with PhIP for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| PhIP Concentration Range | 0.1 µM - 100 µM (empirical determination required) |
| Incubation Time | 24 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm |
Detection of PhIP-DNA Adducts
Purpose: A highly sensitive method for the detection and quantification of bulky DNA adducts without prior knowledge of the adduct structure.[4][13][14][15]
Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducts are then enriched and radiolabeled with ³²P-ATP by T4 polynucleotide kinase. The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) and quantified by autoradiography.[4][16]
Protocol:
-
DNA Isolation: Isolate genomic DNA from PhIP-treated and control cells using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
DNA Digestion: Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while bulky adducts are resistant to this enzyme.
-
³²P-Labeling: Label the enriched adducts at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Apply the labeled digest to a polyethyleneimine (PEI)-cellulose TLC plate and separate the adducts using a multi-directional chromatography system with different solvent systems.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen and visualize the adduct spots using a phosphorimager. Quantify the adduct levels relative to the total amount of DNA.
Purpose: To provide structural confirmation and absolute quantification of specific PhIP-DNA adducts, such as dG-C8-PhIP.[5][17][18]
Principle: DNA is enzymatically hydrolyzed to deoxynucleosides. The digest is then analyzed by LC-MS/MS, where the adducts are separated by liquid chromatography and detected by mass spectrometry based on their specific mass-to-charge ratio and fragmentation pattern.[19]
Protocol:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA and enzymatically digest it to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Clean-up: Use solid-phase extraction (SPE) to enrich the adducts and remove interfering substances from the DNA digest.
-
LC Separation: Inject the cleaned-up sample onto a reverse-phase LC column (e.g., C18) and separate the components using a gradient of aqueous and organic mobile phases.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantitative analysis, monitoring the transition from the protonated molecular ion of the adduct to a specific product ion.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-dG-C8-PhIP) for accurate quantification.[5]
| Parameter | LC-MS/MS Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (dG-C8-PhIP) | m/z 490.2 |
| Product Ion (dG-C8-PhIP) | m/z 374.1 (loss of deoxyribose) |
| Internal Standard | [¹³C₁₀]-dG-C8-PhIP |
| Limit of Detection | Can reach levels of a few adducts per 10⁹ nucleotides |
Alkaline Comet Assay
Purpose: To measure DNA strand breaks and alkali-labile sites, which can be indicative of DNA damage and the intermediates of DNA repair processes.
Principle: Single cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[20]
Protocol:
-
Cell Preparation: After PhIP treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~0.7 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software (e.g., by measuring the Olive tail moment).
Visualizing the Experimental Workflow
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Differential Nucleotide Excision Repair Susceptibility of Bulky DNA Adducts in Different Sequence Contexts: Hierarchies of Recognition Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bulky Adducts in Clustered DNA Lesions: Causes of Resistance to the NER System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Section 1: Overview of Synthetic Strategy and Core Challenges
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, typically proceeds via the construction of the imidazopyridine core from a substituted diaminopyridine precursor. The most direct and widely cited method involves the cyclization of N¹-methylpyridine-2,3-diamine with cyanogen bromide (BrCN).
While conceptually straightforward, this pathway is fraught with several critical challenges that can significantly impact yield and purity:
-
Regioselectivity of Methylation: If starting from 1H-imidazo[4,5-b]pyridin-2-amine, methylation can occur at the N1 or N3 position of the imidazole ring, and potentially at the exocyclic amino group, leading to a mixture of isomers that are often difficult to separate.[1]
-
Handling of Hazardous Reagents: Cyanogen bromide is a highly toxic and volatile reagent that requires specific handling procedures. Its high reactivity can also lead to the formation of undesired side products.[2]
-
Cyclization Conditions: The cyclization step is sensitive to reaction conditions. Suboptimal temperature, solvent, or stoichiometry can lead to low conversion rates, decomposition of the starting material, or the formation of polymeric byproducts.
-
Product Purification: The final product can be challenging to purify due to its polarity and the presence of structurally similar isomers and byproducts.
The general synthetic workflow is illustrated below.
Caption: General synthetic pathways to this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield During the Cyclization with Cyanogen Bromide
-
Q: I am reacting N¹-methylpyridine-2,3-diamine with cyanogen bromide in methanol, but my yield is consistently below 20%, with a significant amount of starting material remaining. What is going wrong?
A: This is a common issue often rooted in reagent purity, reaction conditions, and the choice of solvent.
-
Causality: The cyclization mechanism involves the nucleophilic attack of one amino group onto the electrophilic carbon of BrCN, followed by an intramolecular cyclization and elimination of HBr. Protic solvents like methanol can compete with the amine for the BrCN and can also protonate the diamine, reducing its nucleophilicity. Furthermore, cyanogen bromide can degrade, especially in the presence of moisture or acid/base, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure you are using high-purity, dry N¹-methylpyridine-2,3-diamine. The diamine is susceptible to air oxidation. Use freshly prepared or purified starting material. Verify the purity of your cyanogen bromide; it should be a colorless solid.
-
Solvent Choice: Switch from methanol to a polar aprotic solvent like anhydrous acetonitrile or dioxane. These solvents will not interfere with the reaction and will adequately solubilize the starting materials.
-
Temperature Control: The initial addition of BrCN should be performed at a low temperature (0 °C) to control the initial exothermic reaction and prevent the formation of side products. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion.[3]
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of cyanogen bromide to ensure complete conversion of the diamine.
-
pH Control: The reaction generates HBr as a byproduct. This can protonate the remaining starting material, deactivating it. Adding a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), can scavenge the acid and improve the yield.
-
-
Problem 2: Formation of Multiple Isomers During Methylation
-
Q: I have successfully synthesized 1H-imidazo[4,5-b]pyridin-2-amine, but when I try to methylate it using methyl iodide and potassium carbonate, I get a mixture of products that are very difficult to separate. How can I achieve selective N1-methylation?
A: Achieving regioselectivity in the methylation of the imidazo[4,5-b]pyridine system is a significant challenge because multiple nitrogen atoms are available for alkylation.[1] The N1 and N3 positions are electronically similar, and the exocyclic 2-amino group can also be methylated under certain conditions.
-
Causality: The outcome of the methylation is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions (base, solvent, methylating agent).
-
Base: A strong base like NaH will deprotonate the imidazole ring, creating an anionic species. The location of the counter-ion (e.g., Na+) can influence which nitrogen is more nucleophilic.
-
Solvent: The solvent can influence the dissociation of the ion pair and the solvation of the nucleophile, thereby affecting regioselectivity.
-
Methylating Agent: Hard methylating agents (e.g., dimethyl sulfate) tend to react at the site of highest electron density (often N3), while softer agents (e.g., methyl iodide) may favor the more sterically accessible N1 position.
-
-
Strategies for Selective N1-Methylation:
-
Protecting Group Strategy: The most reliable method is to protect the exocyclic 2-amino group first. A Boc or Cbz group can be installed. This alters the electronic properties and sterically hinders the N3 position, favoring methylation at N1. The protecting group can then be removed under standard conditions.
-
Condition Optimization: If a protecting group-free strategy is desired, a systematic optimization of reaction conditions is necessary. A comparison is provided in the table below.
-
-
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Outcome |
| CH₃I | K₂CO₃ | Acetone/DMF | RT to 50 | Mixture of N1 and N3, often favoring N1 slightly. |
| (CH₃)₂SO₄ | K₂CO₃ | Dioxane | RT to 60 | Often favors the N3 isomer. |
| CH₃I | NaH | Anhydrous THF/DMF | 0 to RT | Can provide better N1 selectivity but risk of over-methylation. |
Problem 3: Complex Reaction Mixture and Purification Difficulties
-
Q: My crude product shows multiple spots on TLC after the cyclization step, and I am struggling to isolate the pure this compound by column chromatography.
A: A complex reaction mixture points to the formation of side products, while purification challenges are common for this class of polar, basic compounds.
-
Causality of Side Products: Besides the desired product, cyanogen bromide can react with the diamine in different stoichiometries or lead to the formation of cyanamide intermediates that can polymerize or react further.[4] If conditions are not anhydrous, hydrolysis of BrCN to cyanic acid can also occur.
-
Troubleshooting and Purification Protocol:
-
Reaction Quenching: After the reaction is complete, quench it carefully by adding an aqueous solution of sodium bicarbonate to neutralize any remaining acid and destroy excess BrCN.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or a mixture of chloroform/isopropanol. The polarity of the product may require the addition of an alcohol to the extraction solvent.
-
Chromatography:
-
Stationary Phase: Use silica gel for standard purification. If tailing is severe due to the basic nature of the amine, consider using alumina (basic or neutral) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., Dichloromethane) and gradually increase the polarity by adding methanol. A common system is DCM/MeOH (e.g., from 100:0 to 95:5 or 90:10). Adding a small amount of ammonia or triethylamine (0.5-1%) to the mobile phase can significantly improve peak shape and separation.
-
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can provide highly pure material.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route to obtain pure this compound?
-
A: The most reliable route involves the synthesis of the N¹-methylpyridine-2,3-diamine precursor first, followed by cyclization (Pathway B in the diagram). This approach avoids the challenging regioselectivity issues associated with methylating the assembled imidazopyridine ring system. The precursor can be synthesized from 2-amino-3-nitropyridine via N-methylation followed by reduction of the nitro group.[3]
-
-
Q2: Are there safer alternatives to cyanogen bromide for the cyclization step?
-
A: Yes, while BrCN is classic, other reagents can be used to introduce the C2-amino carbon. Alternatives include:
-
Thiophosgene (CSCl₂) or Carbon Disulfide (CS₂): These can be used to form an intermediate isothiocyanate or a cyclic thiourea, which is then desulfurized to the 2-amino product.
-
Diphenyl cyanocarbonimidate: A milder and less volatile alternative to BrCN.
-
Guanidinylation Reagents: Reacting the diamine with a reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine can install the 2-amino group, followed by deprotection.
-
-
-
Q3: What is the reaction mechanism for the cyclization with cyanogen bromide?
-
A: The mechanism proceeds in two main steps. First, the more nucleophilic amino group of the diamine attacks the electrophilic carbon of BrCN in a nucleophilic substitution reaction, displacing the bromide ion to form a cyanamide intermediate. Second, the neighboring amino group performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a 5-exo-dig cyclization to form the imidazole ring. A final tautomerization yields the aromatic 2-amino-imidazopyridine product.
-
-
Q4: Which analytical techniques are essential for distinguishing between the N1-methyl and N3-methyl isomers?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
¹H NMR: The chemical shifts of the pyridine and imidazole protons will be different for each isomer. The N-methyl signal will also appear at a distinct chemical shift.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment (e.g., 1D NOESY or 2D NOESY) is definitive. For the desired N1-isomer, irradiation of the N1-methyl protons should show an NOE enhancement to the H7 proton on the pyridine ring. For the N3-isomer, the N3-methyl group is too far from any ring protons to give a strong, unambiguous NOE correlation.
-
-
Section 4: Recommended Experimental Protocol
This protocol describes the cyclization of N¹-methylpyridine-2,3-diamine, which is the preferred regioselective route.
Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N¹-methylpyridine-2,3-diamine (1.0 eq).
-
Solvent: Add anhydrous acetonitrile (approx. 20 mL per gram of diamine) to the flask and cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred diamine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).
-
Work-up: Once the starting material is consumed, cool the mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a 9:1 mixture of Chloroform:Isopropanol (3 x volume of aqueous layer). The alcohol is crucial for efficient extraction of the polar product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.
Section 5: Visual Summaries
Caption: Troubleshooting decision tree for key synthetic challenges.
Section 6: References
-
(Review on imidazopyridine synthesis) Asati, V., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4936. [Link]
-
(Example synthesis of a related compound) Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. [Link]
-
(Review on transition-metal catalyzed synthesis) Sharma, V., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(52), 29631-29666. [Link]
-
(Synthesis of 2-amino-imidazo[4,5-b]pyridines via SNAr) Rosenberg, A. J., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(18), 3064-3072. [Link]
-
(General imidazopyridine synthesis) Semantic Scholar. Synthesis of novel 2-aminoimidazo[4,5-b]pyridines, including the thieno analogue of the cooked-food mutagen IFP. [Link]
-
(Solid-phase synthesis approach) Kráľ, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(5), 309-317. [Link]
-
(Multicomponent reaction for imidazopyridines) Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(23), 7122. [Link]
-
(Review of imidazo[1,2-a]pyridine synthesis) Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
(Review of metal-free synthesis) Bakherad, M., & Keivanloo, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35205-35221. [Link]
-
(Example of N-alkylation challenges) Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(11), 2963. [Link]
-
(Pd-catalyzed amidation for synthesis) ResearchGate. Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]
-
(Synthesis of substituted imidazopyridines) Kauthale, B. V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]
-
(Related imidazopyridinone synthesis) Al-duaij, O. K., et al. (2010). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. Molecules, 15(9), 6161-6177. [Link]
-
(General review of imidazopyridine synthesis) Kumar, S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
(Synthesis of imidazopyridine building blocks) Dubina, T. F., et al. (2022). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 58(4), 281-291. [Link]
-
(Tandem reaction for imidazopyridine synthesis) Kale, R. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4469-4476. [Link]
-
(Reactivity of cyanogen bromide) Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. [Link]
-
(Synthesis of substituted aminopyridines) Guéret, P., et al. (1997). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis, 1997(10), 1147-1150. [Link]
-
(von Braun reaction with BrCN) Braun, M. (2007). Synthesis by Substitution of Nitrogen Functionalities. Science of Synthesis, 35, 357-360. [Link]
-
(Reactivity of bromamines with cyanide) Lei, H., et al. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 40(8), 2559-2564. [Link]
-
(BrCN as a dehydrosulfurizing agent) Sureshbabu, V. V., et al. (2010). Cyanogen Bromide as Dehydrosulfurizing Agent for the Synthesis of Nβ-Fmoc-Amino Alkyl Isonitriles from Nβ-Fmoc-Amino Alkyl Thioformamides. Synlett, 2010(07), 1096-1100. [Link]
Sources
Technical Support Center: Improving the Solubility of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine for In Vitro Assays
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and similar heterocyclic amine compounds. The inherent chemical properties that make these molecules promising candidates for biological investigation—namely their rigid, planar, and aromatic structures—also contribute to their poor aqueous solubility. This document provides a logical, step-by-step framework for diagnosing and overcoming these issues to ensure accurate and reproducible results in your in vitro assays.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I've received my vial of this compound, which is a solid. Why is it so difficult to dissolve in my aqueous cell culture medium or buffer?
A: The solubility challenge is rooted in the compound's molecular structure. This compound is a heterocyclic aromatic compound. Such molecules have strong intermolecular interactions (pi-stacking) that favor a highly stable, crystalline solid state (a high crystal lattice energy). Overcoming these strong interactions to allow water molecules to solvate the compound requires a significant amount of energy. Therefore, its intrinsic aqueous solubility is very low.[1]
Q2: What is the universally accepted first step for solubilizing a poorly soluble compound like this for an in vitro assay?
A: The standard industry practice is to first prepare a high-concentration stock solution in a suitable organic solvent. For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful ability to dissolve a wide range of non-polar and polar compounds and its miscibility with water.[2][3] The goal is to create a concentrated stock (e.g., 10-100 mM) that can then be diluted to the final working concentration in your aqueous assay medium. A structurally similar compound, PhIP, is noted to be soluble in DMSO, often requiring sonication and gentle heating to fully dissolve.[4]
Q3: Are there limits to how much DMSO I can add to my cell-based assay? I'm concerned about solvent toxicity.
A: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations and can influence experimental outcomes.[5][6] A widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1% .[7] It is imperative to always include a "vehicle control" in your experimental design—this control should contain the same final concentration of DMSO as your test samples, but without the compound.[7] This allows you to differentiate between the effects of the compound and the effects of the solvent itself.
Part 2: Troubleshooting Guide - Common Solubility Failures
This section provides solutions for specific problems you may encounter during your experiments.
Scenario A: Immediate Precipitation Upon Dilution
Question: I successfully dissolved my compound in 100% DMSO, but the moment I add it to my cell culture medium, it "crashes out" and the medium turns cloudy. What is happening and how can I prevent it?
Answer: This phenomenon is a classic case of precipitation upon dilution, caused by a rapid solvent exchange.[3][8] The compound is stable in the high-DMSO environment of the stock solution. When a small volume of this stock is pipetted directly into a large volume of aqueous medium, the DMSO rapidly diffuses away from the compound. The compound is left stranded in an environment where it is not soluble, causing it to immediately precipitate.
To prevent this, you must control the dilution process to create a more gradual transition from the organic to the aqueous environment.
dot
Caption: Workflow for optimizing dilution to prevent precipitation.
See Protocol 2 in the Appendix for a detailed step-by-step methodology. The key principles are using pre-warmed media (solubility is often higher at 37°C) and performing a serial or intermediate dilution to avoid shocking the compound with a sudden environmental change.[8]
Scenario B: Delayed Precipitation in the Incubator
Question: My final solution was perfectly clear when I prepared it, but after incubating for several hours, I see fine crystals or a hazy precipitate. What causes this?
Answer: This indicates that you achieved kinetic solubility but not thermodynamic solubility.
-
Kinetic Solubility: A temporary, supersaturated state that appears stable for a short period.
-
Thermodynamic Solubility: The true equilibrium solubility, which is the concentration at which the compound will remain dissolved indefinitely under given conditions.
Delayed precipitation occurs as the supersaturated solution slowly returns to its more stable, lower-energy state by precipitating the excess compound.[8] This can also be exacerbated by interactions with components in the cell culture medium, such as salts and proteins, or slight pH shifts due to cellular metabolism.[9][10]
Solutions:
-
Determine Maximum Thermodynamic Solubility: Perform a solubility test by incubating your compound at various concentrations in the final assay medium for 24-48 hours and observing the highest concentration that remains clear.
-
Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit. The most straightforward solution is to work at or below this limit.
-
Consider Advanced Strategies: If your required concentration is above the thermodynamic solubility limit, you must use an advanced formulation strategy.
Part 3: Advanced Solubilization Strategies
When optimized DMSO-based methods are insufficient, more advanced techniques are required.
Strategy 1: pH-Based Solubilization
Causality: this compound is a basic compound. The presence of the exocyclic amine and the nitrogen atoms within the pyridine and imidazole rings allows the molecule to be protonated in an acidic environment.[11] According to the principles of acid-base chemistry, the charged (protonated) form of a molecule is significantly more water-soluble than the neutral form.[1][12] By lowering the pH, we can shift the equilibrium towards the more soluble, protonated species.
dot
Caption: Effect of pH on the solubility of a basic compound.
Methodology: You can prepare a stock solution in an acidic vehicle (e.g., 10 mM in 0.1 N HCl) where the compound is fully protonated and soluble. This acidic stock is then carefully diluted and neutralized in your final buffered assay medium.
Crucial Caveats:
-
Final pH: Ensure the final pH of your assay medium is not drastically altered to a level that would harm your cells or affect protein function.
-
Buffering Capacity: The buffering capacity of your final medium must be sufficient to neutralize the acid introduced from your stock solution.
-
Salt Formation: Be aware that you are creating the salt form of your compound (e.g., the hydrochloride salt). Ensure this salt does not precipitate upon interaction with other ions in your medium (e.g., phosphate).
See Protocol 3 in the Appendix for a detailed procedure.
Strategy 2: Use of Cyclodextrin Excipients
Causality: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[13][14] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[15][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[17]
Methodology: A common and effective choice is a chemically modified cyclodextrin such as Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which has excellent water solubility and a strong safety profile. You would prepare your stock solution by co-dissolving the compound and SBE-β-CD in an aqueous buffer.
| Strategy | Mechanism | Pros | Cons |
| DMSO Co-Solvent | Increases solubility in stock solution. | Simple, widely used, effective for many compounds. | Potential for cell toxicity, precipitation on dilution. |
| pH Adjustment | Protonates the basic compound, increasing its polarity. | Can lead to very high solubility increases.[] | May alter final assay pH, potential for salt precipitation. |
| Cyclodextrin (SBE-β-CD) | Encapsulates the hydrophobic molecule in a soluble complex.[] | High solubility enhancement, low toxicity, suitable for in vivo. | More complex preparation, may affect drug-target binding. |
See Protocol 4 in the Appendix for a detailed procedure. A combined approach, such as using a small amount of DMSO in a cyclodextrin formulation, can also be highly effective.[19][20]
Part 4: Protocol Appendix
Protocol 1: Standard Stock Preparation in 100% DMSO
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Vortex vigorously for 2-5 minutes.
-
If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 60°C) can be applied if necessary, but check for compound stability first.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Optimized Serial Dilution into Aqueous Media
-
Thaw a single-use aliquot of your high-concentration DMSO stock (Protocol 1).
-
Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.[8]
-
Create an intermediate dilution of your stock in pre-warmed medium. For example, to achieve a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution), first perform a 1:100 dilution into the medium.
-
Pipette the required volume of warmed medium into a sterile conical tube.
-
While gently vortexing the medium, add the required volume of the intermediate stock solution drop-by-drop to the side of the tube.
-
Visually inspect for any signs of precipitation against a dark background.
Protocol 3: Solubility Enhancement using pH Adjustment
-
Prepare a 0.1 N HCl solution using sterile, nuclease-free water.
-
Weigh the compound and dissolve it in the 0.1 N HCl to make a concentrated acidic stock (e.g., 10 mM). Use sonication if needed. The solution should be clear.
-
Prepare your final assay medium.
-
Perform a serial dilution. Add a small amount of the acidic stock to a larger volume of the final buffered medium.
-
After the final dilution, measure the pH of the medium to ensure it is within the acceptable range for your assay (typically 7.2-7.4 for cell culture). If necessary, adjust carefully with a dilute NaOH solution, though this is often not required if the dilution factor is large and the medium is well-buffered.
Protocol 4: Solubility Enhancement using SBE-β-CD
-
Prepare a 20-30% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., PBS or saline).
-
Add the solid this compound powder directly to the SBE-β-CD solution to achieve your target stock concentration.
-
Vortex vigorously and/or sonicate until the compound is fully dissolved. This may take longer than with DMSO.
-
This aqueous stock solution can now be diluted directly into your final assay medium.
-
Note: For particularly stubborn compounds, a small amount of DMSO (e.g., 10% of the total stock volume) can be added to the SBE-β-CD solution to create a co-solvent/cyclodextrin formulation.[19]
References
- Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- CymitQuimica. 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- TargetMol. PhIP | TargetMol.
- MedChemExpress. PhIP (Synonyms: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine).
- CymitQuimica. 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine.
- ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
- Hollesen, S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 825-831.
- Benchchem. Enhancing the solubility of Cinnolin-8-amine for biological assays.
- Jain, A., & Yalkowsky, S. H. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 90(2), 234-241.
- Khan Academy. pH and solubility.
- Chemistry LibreTexts. 17.5: Solubility and pH.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PhIP | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. humapub.com [humapub.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Disclaimer: Direct stability-indicating studies on 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are not extensively available in public literature. The following guide is compiled by our Senior Application Scientists based on the chemical properties of the imidazo[4,5-b]pyridine core, the known reactivity of 2-aminopyridine and imidazole moieties, and established principles of drug stability and degradation.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound for my experiments. Which solvents are recommended for maintaining its stability?
A1: For optimal stability, it is recommended to use aprotic, anhydrous solvents. Solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for creating stock solutions. For aqueous buffers, it is advisable to prepare fresh solutions for immediate use. The imidazo[4,5-b]pyridine ring system, being a purine isostere, has a degree of aromatic stability. However, the presence of the amino group and the imidazole ring introduces potential reactive sites.
Q2: I've noticed a change in the color of my stock solution in DMSO over time. What could be the cause?
A2: A change in color of your stock solution could indicate degradation. Heterocyclic amines can be susceptible to oxidation.[1] Atmospheric oxygen or trace impurities in the solvent can contribute to this process over time, leading to the formation of colored byproducts. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: What is the expected stability of this compound in acidic or basic aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent.
-
Acidic Conditions: The pyridine and amino functional groups are basic and will be protonated in acidic solutions. This may increase the solubility of the compound. While the imidazo[4,5-b]pyridine core is generally stable to acid, prolonged exposure to strong acids and elevated temperatures could potentially lead to hydrolysis of the amine group, although this is less common than with other functional groups.
-
Basic Conditions: The imidazole ring can be susceptible to hydrolysis under basic conditions.[2] This can lead to ring-opening degradation products. It is advisable to avoid prolonged storage in basic solutions.
Q4: Is this compound sensitive to light?
A4: Many heterocyclic aromatic compounds exhibit photosensitivity.[3][4] Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation. It is a standard practice to protect solutions of such compounds from light by using amber vials or by wrapping the container with aluminum foil.[5] Photostability is a key parameter assessed during forced degradation studies as per ICH guidelines.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid material. 2. Compare the performance of the fresh stock with the old one. 3. If the issue persists, consider performing a quick purity check of the old stock solution using HPLC. |
| Precipitation in assay media | 1. Determine the solubility of the compound in your final assay buffer. 2. Consider using a lower final concentration or adding a small percentage of a co-solvent like DMSO (ensure the final concentration is compatible with your assay). |
| Interaction with assay components | 1. Run control experiments to check for any interaction between the compound and other components of your assay medium. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Solvent-induced degradation | 1. Analyze a freshly prepared solution of the compound in the mobile phase. 2. If new peaks appear over time, this suggests instability in the mobile phase. Consider adjusting the mobile phase composition or pH. |
| On-column degradation | 1. This is less common but can occur with highly reactive compounds. 2. Try using a different column stationary phase or adjusting the mobile phase pH to see if the degradation pattern changes. |
| Photodegradation | 1. Ensure that the sample is protected from light during preparation and while in the autosampler. 2. Compare the chromatogram of a light-exposed sample with a sample that has been kept in the dark. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh the required amount of this compound in a suitable vial.
-
Add the desired volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study (for stability assessment)
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[7][8][9]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., a combination of UV and visible light).[6] Keep a control sample in the dark.
-
Analysis: Analyze all samples and their respective controls by a stability-indicating HPLC method (e.g., with a photodiode array detector) to identify and quantify any degradants.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Summary of Solvent Recommendations and Stability Concerns
| Solvent/Condition | Recommendation | Potential Stability Concern |
| Aprotic (DMSO, DMF) | Recommended for stock solutions. | Long-term storage may lead to slow oxidation. |
| Protic (Ethanol, Methanol) | Suitable for short-term use. | Potential for solvolysis under certain conditions. |
| Aqueous Buffers (Acidic) | Prepare fresh. | Generally stable, but monitor for hydrolysis over time. |
| Aqueous Buffers (Basic) | Avoid prolonged storage. | Potential for imidazole ring hydrolysis. |
| Light Exposure | Protect from light. | Photodegradation is possible. |
| Elevated Temperature | Store at recommended low temperatures. | Can accelerate all degradation pathways. |
References
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
PubMed Central. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PMC - NIH. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the hydrolysis of the imidazole-2-ylidene moieties in 1⁴⁺ that occurs in mild basic aqueous solution (pH = 11.6). Retrieved from [Link]
-
NIH. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or.... Retrieved from [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. Retrieved from [Link]
-
SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
NIH. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
MDPI. (n.d.). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing PhIP Concentration for Cell-Based Cytotoxicity Assays
Welcome to the technical support center for optimizing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) concentration in cell-based cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about PhIP and its application in cytotoxicity assays.
Q1: What is PhIP and why is it studied for cytotoxicity?
PhIP is a heterocyclic amine formed during the cooking of meat and is known to be a potent mutagen and carcinogen.[1] It is extensively studied to understand its mechanisms of toxicity and its potential role in human cancers, particularly of the colorectum, breast, and prostate.[1]
Q2: What is the mechanism of PhIP-induced cytotoxicity?
PhIP's cytotoxicity is a multi-step process. Initially, it requires metabolic activation by cytochrome P450 enzymes, primarily CYP1A2, to form a genotoxic metabolite that can bind to DNA, forming adducts.[1][2][3] This DNA damage can trigger a cascade of cellular responses, including:
-
Cell Cycle Arrest: PhIP can induce the expression of DNA damage response proteins like p53 and p21, leading to a G1 cell cycle checkpoint activation.[4][5]
-
Apoptosis: At cytotoxic concentrations, PhIP can induce programmed cell death (apoptosis).[5][6] This is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway.
-
Oxidative Stress: PhIP exposure can lead to oxidative damage within cells, contributing to its toxic effects.[7][8]
Q3: Do all cell lines respond to PhIP in the same way?
No, the cytotoxic effects of PhIP can vary significantly between different cell lines. This variability is largely due to differences in their metabolic capabilities, specifically the expression levels of enzymes like CYP1A2 that are required to activate PhIP.[2][9] Therefore, it is crucial to empirically determine the optimal PhIP concentration for each cell line.
Q4: What are the typical concentration ranges for PhIP in in-vitro cytotoxicity assays?
The effective concentration of PhIP can vary widely depending on the cell line and the duration of exposure. Based on published studies, a broad starting range to consider is 1 µM to 200 µM . For instance, a study on primary dopaminergic neurons showed a significant decrease in cell viability at 1µM PhIP.[8] In contrast, a study on Caco-2 cells using a PhIP metabolite reported IC50 values (the concentration that inhibits 50% of cell growth) of 180 µM after 24 hours and 33.8 µM after 72 hours.[10]
Q5: How do I prepare a PhIP stock solution for cell culture experiments?
PhIP has poor aqueous solubility.[11] Therefore, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium is low (generally <0.5%) to avoid solvent-induced cytotoxicity.[12]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when optimizing PhIP concentrations for cytotoxicity assays.
Issue 1: High variability in results between replicate wells.
-
Potential Cause: Uneven cell seeding, "edge effects" in the microplate, or compound precipitation.
-
Expert Recommendation:
-
Cell Seeding: Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution.
-
Edge Effects: To mitigate evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental analysis.[12]
-
Compound Solubility: Visually inspect your PhIP dilutions for any signs of precipitation. If observed, you may need to adjust your solvent or working concentrations.
-
Issue 2: No dose-dependent cytotoxicity observed.
-
Potential Cause: The concentration range tested is too low or too high, the incubation time is too short, or the cell line has low metabolic activity for PhIP.
-
Expert Recommendation:
-
Concentration Range: Broaden your concentration range in a preliminary experiment (e.g., 0.1 µM to 500 µM) to identify a responsive window.
-
Incubation Time: PhIP's cytotoxic effects are often time-dependent.[10] Consider extending the incubation period (e.g., 24, 48, and 72 hours).
-
Metabolic Activation: If your cell line has low CYP1A2 expression, consider using a metabolically competent cell line or co-culturing with a cell line that expresses these enzymes.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Potential Cause: Microbial contamination, interference from media components, or inherent LDH activity in the serum.
-
Expert Recommendation:
-
Contamination: Regularly check your cell cultures for any signs of bacterial or fungal contamination.
-
Media Interference: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays like the MTT assay.[12] Use a phenol red-free medium during the assay incubation step.
-
Serum LDH (for LDH assay): Serum used in cell culture media contains lactate dehydrogenase (LDH), which can contribute to the background signal.[13] It is important to include a "media only" background control and subtract this value from all experimental readings.
-
Issue 4: Inconsistent results between experiments.
-
Potential Cause: Variability in cell health or passage number, inconsistent reagent preparation, or slight deviations in the experimental timeline.
-
Expert Recommendation:
-
Cell Culture Consistency: Use cells from a similar passage number and ensure they are in the logarithmic growth phase.[12]
-
Reagent Preparation: Prepare fresh PhIP dilutions for each experiment.
-
Standardized Protocol: Adhere strictly to your established incubation times and assay procedures.
-
Section 3: Experimental Protocols & Data Presentation
This section provides detailed protocols for determining the optimal PhIP concentration and presenting the data effectively.
Protocol 1: Determining Optimal PhIP Concentration using an MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
PhIP
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PhIP Treatment:
-
Prepare a 100 mM stock solution of PhIP in DMSO.
-
Perform serial dilutions of the PhIP stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest PhIP concentration) and a "no-cell" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the PhIP dilutions or controls to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Presentation: Dose-Response Curve
The results of the MTT assay should be used to generate a dose-response curve by plotting the percentage of cell viability against the PhIP concentration. From this curve, you can determine the IC50 value.
| PhIP Concentration (µM) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 5 | 1.10 | 88% |
| 10 | 0.95 | 76% |
| 25 | 0.63 | 50.4% |
| 50 | 0.35 | 28% |
| 100 | 0.15 | 12% |
| 200 | 0.08 | 6.4% |
Calculation of % Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] * 100
Visualizing the Experimental Workflow
Caption: Workflow for optimizing PhIP concentration using an MTT assay.
Protocol 2: Confirming Cytotoxicity with an LDH Release Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[13][15]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Your cell line and PhIP treatment as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves incubating the supernatant with a reaction mixture and then measuring the absorbance.[13]
-
Controls: It is essential to include the following controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background control: Culture medium without cells.
-
Visualizing PhIP's Mechanism of Action
Caption: Simplified pathway of PhIP-induced cytotoxicity.
Section 4: References
-
Gooderham, N. J., Creton, S., Lauber, S. N., & Zhu, H. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters, 168(3), 269-277.
-
Jing, Y., et al. (2021). Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats. Food and Chemical Toxicology, 153, 112249.
-
Okoji, V. N., et al. (2004). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. International Journal of Cancer, 111(4), 483-490.
-
Cannon, J. R., et al. (2014). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Toxicological Sciences, 137(2), 439-448.
-
Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 622(1-2), 1-10.
-
Vanhaecke, L., et al. (2008). The microbial PhIP metabolite 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) induces DNA damage, apoptosis and cell cycle arrest towards Caco-2 cells. Toxicology Letters, 178(1), 61-69.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Wikipedia. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine.
-
Alexander, J., et al. (1991). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents. Carcinogenesis, 12(8), 1567-1570.
-
ResearchGate. (n.d.). Metabolic pathway for PhIP activation and induced mutations.
-
Crofts, F., et al. (1997). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1. Carcinogenesis, 18(9), 1793-1798.
-
Shiotani, T., et al. (1998). Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats. Cancer Letters, 123(2), 167-172.
-
Abcam. (n.d.). MTT assay protocol.
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
BroadPharm. (2022). Protocol for Cell Viability Assays.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
-
BenchChem. (2023). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
-
MDPI. (2022). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer.
-
PubMed Central. (2021). Hydrogenative-PHIP polarized metabolites for biological studies.
-
PubMed. (2016). Converging roles of caspases in inflammasome activation, cell death and innate immunity.
-
PubMed. (2014). Lactate dehydrogenase assay for assessment of polycation cytotoxicity.
-
Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
-
MDPI. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The microbial PhIP metabolite 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) induces DNA damage, apoptosis and cell cycle arrest towards Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, a compound of significant interest in cancer research. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research in overcoming resistance to this and related heterocyclic amines.
Introduction
This compound, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in much of the literature, is a heterocyclic amine that has been studied for its carcinogenic properties and potential as an anticancer agent.[1] Its primary mechanism of action involves metabolic activation to a reactive species that forms DNA adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells. However, as with many anticancer agents, the development of resistance is a significant challenge. This guide is designed to provide you with the foundational knowledge and practical tools to investigate and potentially overcome resistance to this compound in your cancer cell models.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and cellular resistance.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a genotoxic agent. After metabolic activation, primarily by cytochrome P450 enzymes, it forms reactive intermediates that bind to DNA, creating bulky adducts. These adducts disrupt DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.
Q2: What are the likely molecular mechanisms by which cancer cells develop resistance to this compound?
A2: While specific research on acquired resistance to this compound as a therapeutic is limited, based on its mechanism of action as a DNA damaging agent, resistance is likely to arise from one or more of the following:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) or homologous recombination (HR), can lead to more efficient removal of the DNA adducts formed by the compound.
-
Altered Drug Metabolism: Changes in the expression or activity of metabolic enzymes can either decrease the activation of the compound into its reactive form or increase its detoxification and excretion from the cell.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Dysregulation of Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade (e.g., overexpression of anti-apoptotic proteins like Bcl-2 or loss of pro-apoptotic proteins like Bax) can make cells less sensitive to the death signals initiated by DNA damage.
-
Cell Cycle Checkpoint Alterations: Changes in cell cycle checkpoint proteins may allow cells to bypass arrest and continue proliferating despite the presence of DNA damage, leading to genomic instability and survival.
Q3: What are some rational combination therapy strategies to overcome resistance?
A3: Based on the compound's mechanism, several combination strategies can be hypothesized and tested:
-
Inhibition of DNA Repair: Combining with inhibitors of key DNA repair proteins, such as PARP inhibitors (for cells with deficiencies in homologous recombination) or ATR/Chk1 inhibitors (to abrogate cell cycle checkpoints and DNA damage repair), is a highly rational approach.[2][3][4][5][6][7][8]
-
Targeting Pro-Survival Signaling: Co-treatment with inhibitors of pro-survival pathways, such as the PI3K/Akt pathway, can lower the threshold for apoptosis induction by the DNA damaging agent.[2][3][9][10][11][12]
-
Modulation of Apoptosis: The use of Bcl-2 family inhibitors can restore the apoptotic potential of resistant cells.[10][11][12]
-
Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration with known efflux pump inhibitors could restore intracellular drug concentrations.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments aimed at studying and overcoming resistance to this compound.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variations in cell health and passage number. 3. Instability or precipitation of the compound in culture medium. 4. Inconsistent incubation times. 5. "Edge effects" in 96-well plates. | 1. Standardize Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[13] 2. Control Cell Culture Conditions: Use cells within a consistent, low passage number range. Monitor cell viability and morphology before each experiment. 3. Compound Handling: Prepare fresh stock solutions of the compound and dilute to the final concentration immediately before use. Visually inspect the medium for any signs of precipitation. Consider the use of a vehicle control (e.g., DMSO) and ensure its final concentration is consistent and non-toxic across all wells. 4. Precise Incubation: Use a timer and process all plates consistently. 5. Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[13] |
| Failure to establish a stable resistant cell line. | 1. The compound concentration is too high, leading to excessive cell death. 2. The compound concentration is too low, not providing sufficient selective pressure. 3. The cell line has a very low intrinsic potential to develop resistance. 4. The resistant phenotype is unstable and lost upon removal of the drug. | 1. Dose Escalation Strategy: Start with a concentration around the IC20-IC30 and gradually increase the concentration in small increments (e.g., 1.2-1.5 fold) as the cells recover and resume proliferation.[14] 2. Pulsatile Exposure: Instead of continuous exposure, try a pulsatile method where cells are treated for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium. 3. Consider a Different Cell Line: Some cell lines may be more prone to developing resistance. If multiple attempts fail, consider trying a different cancer cell line. 4. Maintain Low-Dose Selection: Once a resistant population is established, maintain a low concentration of the compound in the culture medium to prevent the loss of the resistant phenotype. |
| No synergistic effect observed with a combination therapy. | 1. The chosen combination partner is not targeting a relevant resistance mechanism in your cell line. 2. The concentrations of one or both drugs are not in the synergistic range. 3. The timing of drug addition is not optimal. | 1. Mechanism-Based Selection: Before starting combination studies, try to elucidate the primary resistance mechanism in your cell line (e.g., through qPCR for efflux pump expression or western blotting for DNA repair proteins). 2. Dose-Response Matrix: Perform a dose-response matrix experiment (checkerboard assay) to test a range of concentrations of both drugs to identify synergistic, additive, or antagonistic interactions. 3. Sequential vs. Co-treatment: Test different treatment schedules. For example, pre-treating with the combination partner for a few hours before adding this compound might be more effective in some cases. |
| Inconsistent results in DNA damage assays (e.g., Comet assay, γH2AX staining). | 1. Variability in drug treatment and recovery times. 2. Issues with the assay protocol itself (e.g., cell lysis, electrophoresis conditions). 3. Suboptimal antibody performance in immunostaining. | 1. Strict Time-Course Experiments: For DNA repair studies, it is crucial to have precise timing for drug treatment and removal, and for harvesting cells at different time points post-treatment. 2. Assay Optimization: Ensure that all steps of the DNA damage assay are optimized for your specific cell line. Include appropriate positive and negative controls in every experiment.[15][16][17][18][19] 3. Antibody Validation: For γH2AX staining, validate your primary antibody to ensure it is specific and provides a good signal-to-noise ratio. Titrate the antibody to find the optimal concentration. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to studying resistance to this compound.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in the appropriate vehicle. b. Perform serial dilutions of the compound in complete culture medium to create a range of concentrations (e.g., 8-10 concentrations covering a log scale). c. Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle-only control and medium-only (no cells) blank controls.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. b. Subtract the average absorbance of the blank wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. d. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Generation of a Resistant Cell Line by Stepwise Exposure
This protocol describes a general method for generating a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: a. Culture the parental cell line in a T25 flask. b. Treat the cells with this compound at a concentration equal to the IC20-IC30. c. Monitor the cells daily. Expect significant cell death initially.
-
Recovery and Expansion: a. When the cell confluence drops significantly, replace the medium with fresh drug-containing medium. b. Allow the surviving cells to recover and proliferate. This may take several days to weeks. c. Once the cells reach 70-80% confluence, passage them into a new flask with the same concentration of the compound.
-
Dose Escalation: a. After the cells have been stably proliferating at the initial concentration for at least 2-3 passages, increase the compound concentration by a factor of 1.2 to 1.5. b. Repeat the process of monitoring for cell death, allowing for recovery and expansion.
-
Cryopreservation: a. At each successful dose escalation step, cryopreserve a vial of the cells. This is crucial as a backup in case of contamination or cell death at a higher concentration.[14]
-
Characterization of Resistance: a. Continue the stepwise dose escalation until the cells can tolerate a significantly higher concentration of the compound (e.g., 5-10 times the original IC50). b. Periodically determine the IC50 of the resistant cell population and compare it to the parental cell line to quantify the level of resistance. c. Once a stable resistant line is established, it can be maintained in a medium containing a maintenance dose of the compound (e.g., the IC50 of the parental line).
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help visualize complex biological processes and experimental designs.
Signaling Pathway: DNA Damage Response and Potential Resistance Mechanisms
Caption: DNA damage response to this compound and potential resistance mechanisms.
Experimental Workflow: Developing and Characterizing a Resistant Cell Line
Caption: Workflow for generating and characterizing a drug-resistant cancer cell line.
References
- Ibrahim, Y. H., et al. (2012). PI3K inhibition impairs BRCA1/2 expression and sensitizes BRCA-proficient triple-negative breast cancer to PARP inhibition. Cancer Discovery, 2(11), 1036-1047.
- Ju, Y., et al. (2012).
- Meek, D. W. (2015). Targeting the ATR-CHK1 axis in cancer therapy. Cancers, 7(3), 1489-1509.
- Gąsiorowska, L., et al. (2021).
- Huntoon, K. M., et al. (2013). ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors. Oncotarget, 4(5), 756-767.
- Lonza. (2010). Guideline for generation of stable cell lines. Lonza Knowledge Center.
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228.
- Parsels, L. A., et al. (2018).
- Ivanov, V. N., & Hei, T. K. (2015). Fast detection of DNA damage: methods and protocols. Methods in Molecular Biology, 1292, 1-15.
- Lee, J. M., et al. (2018). Enhanced efficacy of combined therapy with checkpoint kinase 1 inhibitor and rucaparib via regulation of Rad51 expression in BRCA wild-type epithelial ovarian cancer cells. Cancer Letters, 419, 239-249.
- touchIME. (2022). PARP inhibitors as first-line maintenance therapy in ovarian cancer. YouTube.
- Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza Knowledge Center.
- Cheng, H., et al. (2021). Triple combination of BET plus PI3K and NF-κB inhibitors exhibit synergistic activity in adult T-cell leukemia/lymphoma. Blood Advances, 5(13), 2765-2777.
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Cole, K. A., et al. (2021). A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors. Oncogene, 40(38), 5765-5778.
- Chiron, D., et al. (2019). Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL. Blood, 133(1), 59-69.
- Thermo Fisher Scientific. (n.d.).
- Li, Y., et al. (2022). BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia. Journal of Cellular and Molecular Medicine, 26(5), 1548-1560.
- Perin, N., et al. (2019).
- Akhilesh Kumar, S. (2025). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?
- Li, A., et al. (2023). Combination treatment strategies to overcome PARP inhibitor resistance. Cancers, 15(13), 3379.
- Sedić, M., et al. (2020). Biological activity of amidino-substituted imidazo[4,5-b]pyridines. Molecules, 25(1), 105.
- Holz, C., et al. (2023). Combined BCL-2 and PI3K/AKT pathway inhibition in KMT2A-rearranged acute B-lymphoblastic leukemia cells. International Journal of Molecular Sciences, 24(2), 1403.
- Expert Opinion on Investigational Drugs. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers.
- Nakashima, R., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(15), e4771.
- Fowler, N. (2017).
- Kramer, C., et al. (2012). Comparability of mixed IC50 data – a statistical analysis.
- Henderson, L. (2018). A high-throughput comet assay approach for assessing cellular DNA damage. Journal of Visualized Experiments, (138), e57613.
- BenchChem. (2025). Addressing inconsistent IC50 values in Mitomycin B experiments. BenchChem.
- University of California, San Diego. (n.d.). Stable Cell Line Protocol. Sandiego.
- ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet.
- Thakkar, S., et al. (2016). Use of different parameters and equations for calculation of IC50 values in efflux assays: potential sources of variability in IC50 determination. The AAPS Journal, 18(6), 1554-1562.
- Qian, W., et al. (2017). Characterization of cross-chemoresistant cancer cell lines.
- Mladenov, E., et al. (2021). Measuring DNA damage using the alkaline comet assay in cultured cells. STAR Protocols, 2(3), 100720.
- Ford, C. E., et al. (2022). Chemoresistant cancer cell lines are characterized by migratory, amino acid metabolism, protein catabolism and IFN1 signalling perturbations. International Journal of Molecular Sciences, 23(19), 11287.
- Singh, R., et al. (2022). Standards for quantitative measurement of DNA damage in mammalian cells. International Journal of Molecular Sciences, 23(19), 11234.
- Al-Malki, A. L., et al. (2009). Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein. Leukemia & Lymphoma, 50(6), 1017-1025.
- Atienza-Garriga, J., et al. (2023). Assessment of cell viability in drug therapy: IC50 and other new time-independent indices for evaluating chemotherapy efficacy. Pharmaceutics, 15(2), 595.
- Roesch, A. (n.d.). ZMB Member Alexander Roesch. University of Duisburg-Essen.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. The promise of combining inhibition of PI3K and PARP as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Triple combination of BET plus PI3K and NF-κB inhibitors exhibit synergistic activity in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchtweet.com [researchtweet.com]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Welcome to the technical support center for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of potential experimental pitfalls and to offer robust strategies for minimizing and interpreting off-target effects. As a chemical probe, the utility of this compound is directly tied to the confidence with which its biological effects can be attributed to its intended target.[1][2] This resource provides FAQs and troubleshooting workflows to ensure the highest standards of scientific rigor in your experiments.
Part 1: Understanding the Compound and the Challenge
This section addresses foundational questions about the imidazo[4,5-b]pyridine scaffold and the inherent challenges associated with its use as a selective chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely biological targets?
This compound belongs to the imidazopyridine class of heterocyclic compounds.[3] Structurally, this scaffold mimics purines, the building blocks of ATP and GTP. This structural similarity makes it a privileged scaffold for targeting ATP-binding sites, particularly within the active sites of protein kinases.[4] Indeed, various derivatives of imidazo[4,5-b]pyridine have been developed as potent inhibitors of several kinase families, including FLT3/Aurora kinases, DNA-dependent protein kinase (DNA-PK), and Src family kinases.[5][6][7] Therefore, while the specific target profile of this exact molecule requires experimental validation, it should be presumed to have kinase inhibitory activity.
Q2: Why are kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold, prone to off-target effects?
The human kinome consists of over 500 protein kinases, all of which share a structurally conserved ATP-binding pocket. This conservation presents a significant challenge for designing completely selective inhibitors.[8] A compound designed to block the ATP pocket of one kinase can often bind to the analogous pockets of other kinases, leading to "off-target" inhibition. This phenomenon, often termed polypharmacology, is a primary reason for unexpected experimental results or toxicity.[9] The imidazo[4,5-b]pyridine scaffold, by its very nature as an ATP mimetic, is susceptible to binding multiple kinases.[5]
Q3: What are the potential consequences of uncharacterized off-target effects in my research?
Unidentified off-target effects are a major source of erroneous and irreproducible data in biomedical research.[10] The consequences can be significant:
-
Misinterpretation of Phenotype: An observed cellular effect (e.g., apoptosis, cell cycle arrest) might be incorrectly attributed to the inhibition of the intended primary target, when it is actually caused by the inhibition of one or more off-targets.[10]
-
Flawed Target Validation: If a compound shows efficacy in a disease model, but the effect is due to off-target activity, the intended target may be incorrectly validated, leading to wasted time and resources in subsequent drug development efforts.[1][11]
-
Unexpected Toxicity: In preclinical or clinical settings, off-target interactions are a common cause of dose-limiting toxicities.[12] For example, some imidazopyridine derivatives have shown hERG inhibition, a critical off-target liability associated with cardiotoxicity.[5][13]
Part 2: Proactive Experimental Design
A well-designed experiment is the first line of defense against misleading data. The following guides provide best practices for using this compound in your assays.
Troubleshooting Guide: Experimental Setup
Issue: I am observing a strong phenotype, but I'm not sure if it's from my intended target.
This is a critical question that must be addressed with rigorous controls. The following workflow outlines a systematic approach to strengthen the link between target inhibition and cellular phenotype.
Caption: Workflow for robust experimental design.
Q4: How do I select the optimal concentration for my experiments?
Using an excessively high concentration is the most common cause of off-target effects.[14] A lower-affinity off-target may be engaged only when the compound concentration far exceeds what is necessary to inhibit the primary target.
-
Best Practice: Always perform a dose-response curve in your specific cellular system. The goal is to use the lowest concentration of the compound that elicits the desired on-target effect. Ideally, this should be within a 3- to 10-fold range of the target's cellular EC50 (the concentration at which 50% of the maximal effect is observed).
-
Causality: The phenotypic effect should correlate with the on-target potency. If you need a 10 µM concentration to see a cellular effect, but the compound's IC50 against the purified target kinase is 10 nM, there is a high probability that the observed phenotype is due to an off-target effect.
Q5: What types of controls are essential for validating my results?
A single compound, used in isolation, is insufficient to validate a target's role in a biological process.
-
Inactive/Negative Control: The ideal negative control is a close structural analog of your compound that is devoid of activity against the primary target. If the inactive analog fails to produce the same phenotype at the same (or higher) concentration, it strengthens the case for on-target activity.
-
Structurally Unrelated Inhibitor: Use a second, structurally distinct inhibitor that targets the same primary protein.[14] If this second compound recapitulates the phenotype observed with this compound, it provides powerful evidence that the effect is mediated by the intended target, rather than a shared off-target of a specific chemical scaffold.
Part 3: A Multi-pronged Approach to Identifying Off-Targets
If initial experiments suggest potential off-target activity, or as part of a comprehensive characterization of the compound, a systematic approach to identifying unintended binding partners is necessary.
3.1: In Silico (Computational) Prediction
Computational tools can predict potential off-targets based on the chemical structure of your compound, providing a hypothesis-generating list for experimental validation.[12][15]
Q6: How can computational methods guide my off-target profiling?
These methods compare the structure of this compound to databases of compounds with known biological activities.[12]
-
Ligand-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction identify proteins that bind molecules structurally similar to your compound.
-
Structure-Based Approaches: If a crystal structure of the intended target exists, docking simulations can be performed against a panel of other protein structures to predict potential binding.[9]
-
Caveat: These are predictions and must be confirmed experimentally. They are best used to prioritize which protein families (e.g., which kinase subfamilies) to investigate first.
3.2: In Vitro Biochemical Profiling
The most direct way to assess selectivity is to screen the compound against a large panel of purified enzymes.
Q7: What is the first and most critical experimental step to assess selectivity?
For a putative kinase inhibitor, screening against a broad panel of recombinant kinases is the industry standard. Commercial services offer panels of >400 human kinases.
-
Actionable Step: Submit this compound for screening at a fixed concentration (e.g., 1 µM). Any kinase showing significant inhibition (>50-75%) should be flagged for follow-up IC50 determination.
-
Data Interpretation: The goal is to quantify the selectivity window. A high-quality probe should show a significant potency gap (ideally >30-fold) between the primary target and any off-targets.[16]
Table 1: Example Kinase Selectivity Profile
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Selectivity vs. Primary Target | Notes |
|---|---|---|---|---|
| Primary Target Kinase A | 98% | 15 | - | On-Target |
| Off-Target Kinase B | 85% | 120 | 8-fold | Potential for cellular off-target effects |
| Off-Target Kinase C | 60% | 850 | 57-fold | Less likely to be a significant off-target |
| Off-Target Kinase D | 15% | >10,000 | >667-fold | Not a significant off-target |
3.3: Verifying Target Engagement in a Cellular Environment
A compound's activity in a biochemical assay with purified proteins does not guarantee it will engage the same target inside a cell. Factors like cell permeability and intracellular ATP concentration can dramatically alter a compound's effective potency and selectivity.
Q8: How can I confirm my compound is binding to its intended target within intact cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[17][18] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[19]
Caption: Experimental workflow for a Western Blot-based CETSA.
Detailed Protocol: Western Blot-based CETSA
This protocol allows for the direct measurement of target engagement in cell lysates or intact cells.
Materials:
-
Cells expressing the target of interest.
-
This compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge (capable of >15,000 x g at 4°C).
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody specific to the target protein.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and a parallel set with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension (e.g., 50 µL) into a series of PCR tubes for each condition (drug-treated and vehicle).
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot for each condition should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the precipitated/denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Analysis: Quantify the band intensity for each lane. Plot the relative amount of soluble protein (normalized to the unheated control) as a function of temperature for both the drug-treated and vehicle-treated samples. A shift of the melting curve to the right for the drug-treated sample indicates target engagement and stabilization.[20]
Part 4: Advanced Strategies and Data Interpretation
When initial profiling reveals off-targets, a clear strategy is needed to dissect the compound's mechanism of action.
Troubleshooting Guide: Interpreting Complex Profiles
Issue: My compound binds to the intended target in cells (confirmed by CETSA), but my kinase screen shows it also hits three other kinases with similar potency. How do I determine which interaction is responsible for the phenotype?
This is a common challenge in chemical biology. The goal is to use orthogonal approaches to deconvolute the compound's effects.
Sources
- 1. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Methyl-1H-imidazo(4,5-b)pyridine | C7H7N3 | CID 12299350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine Derivatives
Welcome to the technical support center for the purification of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the unique challenges presented by this class of compounds. The inherent basicity of the 2-amino group and the overall polarity of the imidazopyridine scaffold often complicate standard purification protocols. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Structure of This Guide
This guide is structured to follow a logical purification workflow, from initial reaction work-up to final high-purity isolation. Each section contains frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
-
Initial Work-Up and Extraction: The First Line of Purification
-
Troubleshooting Guide: Column Chromatography
-
Troubleshooting Guide: Recrystallization
-
Frequently Asked Questions (FAQs)
-
Detailed Protocols
-
References
Initial Work-Up and Extraction: The First Line of Purification
The initial aqueous work-up is a critical step that can significantly simplify subsequent purification. The basic nature of the 2-amino group on the imidazopyridine ring allows for strategic manipulation of its solubility.
Q1: My crude product is soluble in the organic layer during extraction, but so are many of my impurities. How can I selectively isolate my basic compound?
A1: You can leverage the basicity of your target compound by performing an acid-base extraction. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), your amine derivative will become protonated and partition into the aqueous layer, leaving non-basic impurities behind in the organic phase.[1] Subsequently, you can basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your compound, causing it to precipitate or allowing for its re-extraction into a fresh organic solvent.
Caution: This method is only suitable if your product is stable in acidic conditions.[1] Always test the acid stability of your compound on a small scale first.
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. What's causing this and how can I resolve it?
A2: Emulsions are common when dealing with complex reaction mixtures containing surfactant-like impurities. Vigorous shaking can also contribute to their formation.[2]
Troubleshooting Emulsions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[2]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[2]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[2]
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for purifying this compound derivatives. However, their polarity and basicity can lead to issues like streaking and poor separation on standard silica gel.
Q3: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What should I do?
A3: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel.[3][4] This leads to slow, uneven elution and broad peaks.
Solutions to Mitigate Streaking:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica. Common choices include:
-
Use of Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized stationary phase can provide excellent separation by minimizing the acid-base interactions.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2]
Q4: My compound is highly polar and won't elute from the silica column, even with a very polar solvent system like 10% methanol in dichloromethane.
A4: When a compound is too polar for normal-phase chromatography, it can irreversibly adsorb to the silica gel.[2]
Strategies for Eluting Highly Polar Compounds:
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] For example, you could start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Reversed-Phase Chromatography: This is often the preferred method for highly polar compounds.[2] Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the amine is protonated.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[6]
Workflow for Selecting a Chromatography Strategy
Caption: Decision tree for selecting a chromatography strategy.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective technique for obtaining highly pure solid material. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Q5: I'm having trouble finding a single solvent that works well for recrystallizing my this compound derivative.
A5: It is common for a single solvent not to have the ideal solubility properties. In such cases, a two-solvent system is often effective. You would dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Common Solvents for Imidazopyridine Derivatives:
| Solvent/System | Application Notes |
| Ethanol | Mentioned for recrystallizing imidazopyridine derivatives.[7][8] |
| Ethanol-Water | A common two-solvent system for moderately polar compounds.[8] |
| Dichloromethane-Ether | Used for recrystallizing related imidazopyridine structures.[7] |
| Isopropanol | Another potential solvent for this class of compounds.[7] |
| Ethyl Acetate | Has been used for the recrystallization of imidazopyridine derivatives.[7] |
Q6: My recrystallization yield is very low. What can I do to improve it?
A6: Low recovery can stem from several factors.
Tips for Improving Recrystallization Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.
-
Concentrate the Mother Liquor: After filtering your crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[2] Be aware that this second crop may be less pure and might require a separate recrystallization.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate nucleation.
Frequently Asked Questions (FAQs)
Q7: What are the likely impurities I might encounter in the synthesis of this compound derivatives?
A7: Impurities can arise from starting materials, side reactions, or product degradation.[9] Common impurities may include:
-
Unreacted starting materials (e.g., the corresponding diaminopyridine).
-
Over-alkylated or regioisomeric products, especially if the synthesis involves alkylation steps.[10][11]
-
Products from incomplete cyclization.
-
Oxidation byproducts.
Q8: How can I confirm the purity of my final product?
A8: A combination of analytical techniques should be used to confirm the purity of your compound:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by peak area and confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Detailed Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is suitable for moderately polar this compound derivatives that exhibit streaking on silica gel.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (NEt₃)
-
TLC plates, flash column, collection tubes
Procedure:
-
Determine the Optimal Solvent System:
-
On a TLC plate, spot your crude material.
-
Develop several TLC plates in various ratios of DCM/MeOH (e.g., 99:1, 98:2, 95:5).
-
To a promising solvent system (where the desired spot has an Rf of ~0.2-0.3), add 1% NEt₃ and re-run the TLC to ensure streaking is eliminated.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pack the column, ensuring there are no air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the chosen solvent system. Positive pressure can be applied to speed up the process (flash chromatography).[12]
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for purifying solid derivatives.
Materials:
-
Crude solid product
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, hot plate, filtration apparatus
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
-
Induce Crystallization:
-
While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (n.d.). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
- MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- CymitQuimica. (n.d.). 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
- PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F.
- NIH. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- ResearchGate. (2025, August 5). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- ResearchGate. (2025, August 9). Efficient synthesis of substituted imidazo[4,5-b] pyridine.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
Sources
- 1. Workup [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Protocol Refinement for Consistent PhIP Dosing in Animal Studies
Welcome to the technical support center for researchers utilizing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in animal studies. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to help you achieve consistent and reproducible dosing, a cornerstone of reliable carcinogenicity and chemoprevention research. Inconsistent administration of PhIP can lead to significant variability in experimental outcomes, including tumor incidence and latency, ultimately compromising the validity of your study.[1][2] This guide provides field-proven insights and scientifically grounded protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the best way to administer PhIP to rodents for carcinogenicity studies?
A1: The optimal administration route depends on the specific aims of your study and should mimic potential human exposure routes.[3] The two most common and well-documented methods are:
-
Dietary Admixture: Incorporating PhIP directly into the rodent's feed is often preferred for chronic exposure studies as it models human dietary intake. This method reduces the stress associated with repeated handling and procedures like oral gavage.[4][5][6]
-
Oral Gavage: This method provides a precise dose at specific time points, which is advantageous for pharmacokinetic studies or when the experimental design requires intermittent, bolus dosing. However, it requires proper technique to avoid injury and stress to the animal, which can be a confounding factor in long-term studies.[7][8][9][10][11]
Intraperitoneal (IP) injection is another option, though it bypasses the gastrointestinal metabolism that is often relevant for orally ingested carcinogens. IP administration typically leads to higher bioavailability compared to oral routes.[12]
Q2: What is a suitable vehicle for preparing PhIP solutions for oral gavage?
A2: PhIP is a lipophilic compound, so an aqueous vehicle alone is not suitable. Common and effective vehicles include:
-
Corn Oil: Widely used for lipophilic compounds in animal studies. It is generally well-tolerated by rodents.[13]
-
Dimethyl Sulfoxide (DMSO) and Corn Oil Mixture: For compounds that are difficult to dissolve, a small amount of DMSO (e.g., 10%) can be used to initially dissolve the PhIP, which is then diluted in corn oil.[14][15][16] It is crucial to keep the final DMSO concentration low to minimize potential toxicity.
Q3: How should I store my PhIP powder and dosing solutions?
A3: PhIP, like many heterocyclic amines, should be handled as a potential carcinogen. Store the powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Dosing solutions, particularly those in oil, should be protected from light and stored at 4°C to minimize degradation. The stability of PhIP in solution can vary, so it is best practice to prepare solutions fresh, ideally daily or weekly, and to conduct stability tests if longer storage is required.
Q4: What personal protective equipment (PPE) is necessary when handling PhIP?
A4: Due to its carcinogenic potential, strict safety precautions are essential. When handling PhIP powder or concentrated solutions, always work in a certified chemical fume hood. Recommended PPE includes:
-
A lab coat or disposable gown
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A respirator may be necessary for handling large quantities of powder or if there is a risk of aerosolization.[17][18][19]
Troubleshooting Guides
Scenario 1: Inconsistent Tumor Incidence or High Variability in Response
Problem: You observe a wide range of tumor development (or lack thereof) among animals within the same dosing group.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Validation Steps |
| Inhomogeneous Feed Mixture | If PhIP is not evenly distributed in the diet, animals will consume variable amounts of the carcinogen, leading to inconsistent dosing. | Protocol: For dietary studies, PhIP should be mixed into a purified diet like the AIN-93G formulation.[4][5][6] The powder should be geometrically diluted: first, mix the PhIP with a small amount of the powdered diet, then gradually incorporate larger amounts of the diet until the final concentration is reached. Validation: After mixing, send multiple samples from different locations in the batch for chemical analysis (e.g., HPLC) to confirm homogeneous distribution. |
| Inaccurate Oral Gavage Technique | Improper gavage technique can lead to incomplete dosing (e.g., reflux) or administration into the trachea instead of the esophagus, which can cause significant distress and inconsistent absorption.[7][8][9][10][11] | Protocol: Ensure all personnel are thoroughly trained in rodent oral gavage. Use appropriately sized, ball-tipped gavage needles. Measure the needle from the animal's mouth to the last rib to ensure it reaches the stomach.[7][9][11] Validation: Practice with a colored, inert solution to visually confirm correct placement post-mortem in a small number of practice animals. Observe animals for 5-10 minutes post-dosing for any signs of respiratory distress.[11] |
| PhIP Solution Instability | Degradation of PhIP in the dosing vehicle over time will result in animals receiving a lower effective dose than intended. | Protocol: Prepare dosing solutions fresh as frequently as possible. Store stock solutions protected from light at 4°C. Validation: Conduct a pilot stability study. Prepare a batch of your dosing solution and analyze the concentration of PhIP via HPLC at time zero and after your intended storage period (e.g., 1 week, 1 month) under the proposed storage conditions. |
| Animal Health Status | Underlying health issues or stress can affect an animal's metabolism and immune response, potentially influencing its susceptibility to carcinogenesis. | Protocol: Source animals from a reputable vendor and allow for an acclimatization period before starting the study. Monitor animal health closely throughout the experiment (body weight, food/water intake, clinical signs).[2] Validation: Perform regular health checks. If an animal's health is compromised for reasons unrelated to the treatment, it may need to be excluded from the final analysis based on pre-defined criteria in your protocol. |
Scenario 2: Animals are Losing Weight or Refusing to Eat the Medicated Diet
Problem: Animals in the PhIP-treated group show significant weight loss or a marked decrease in food consumption compared to controls.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Validation Steps |
| Palatability of the Diet | PhIP may impart a taste to the feed that the animals find aversive, leading to reduced intake. | Protocol: If animals refuse the medicated diet, consider offering it as the sole food source after a brief period of acclimatization.[20] Sometimes, initial aversion decreases over time. Validation: In a pilot study, measure daily food intake for a small group of animals on the PhIP-containing diet versus a control diet. If refusal is persistent and severe, oral gavage may be a necessary alternative. |
| Toxicity of PhIP at the Administered Dose | The dose of PhIP may be too high, causing systemic toxicity that manifests as weight loss and reduced appetite. | Protocol: Review the literature for established dose ranges for your specific animal model and study duration. Doses around 200 ppm in the diet have been used in rats for long-term studies.[4][5][6] Validation: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal strain and conditions before commencing a large-scale carcinogenicity study. |
| Contaminants in the Diet | The base diet itself could contain contaminants that, when combined with PhIP, lead to unexpected toxicity. | Protocol: Use a purified, certified rodent diet (e.g., AIN-93G) from a reputable supplier.[4][5][6] Store the diet in a cool, dry place to prevent spoilage or mold growth. Validation: Request a certificate of analysis for your diet batch to check for levels of common contaminants. |
Experimental Protocols & Workflows
Protocol 1: Preparation of PhIP Solution for Oral Gavage (Corn Oil Vehicle)
-
Calculate Required Amount: Determine the total volume of dosing solution needed and the desired concentration (e.g., mg/mL) based on the target dose (mg/kg) and the average weight of the animals.
-
Weigh PhIP: In a chemical fume hood, accurately weigh the required amount of PhIP powder using a calibrated analytical balance.
-
Dissolution: Transfer the PhIP powder to a sterile, amber glass vial. Add a small volume of pharmaceutical-grade corn oil and vortex until the powder is fully wetted.
-
Final Volume: Add the remaining corn oil to reach the final desired volume.
-
Homogenization: Vortex thoroughly and/or sonicate briefly in a water bath to ensure complete dissolution and a homogeneous solution.
-
Storage: Store the solution in the amber vial at 4°C, protected from light. Prepare fresh weekly, or as validated by your own stability studies.
Protocol 2: Safety and Spill Decontamination
-
Handling: Always handle PhIP powder and solutions in a chemical fume hood while wearing appropriate PPE (double gloves, lab coat, eye protection).
-
Spill Containment (Powder): In case of a powder spill, gently cover it with absorbent paper towels to avoid making it airborne. Do not dry sweep.
-
Spill Containment (Liquid): For liquid spills, cover with an absorbent material (e.g., spill pads or paper towels).
-
Decontamination: Working from the outside of the spill inwards, carefully wet the absorbent material with a 1:10 dilution of fresh bleach. Allow a contact time of at least 20-30 minutes.[21][22]
-
Cleanup: Collect all contaminated materials (paper towels, gloves, etc.) using tongs or forceps and place them in a designated hazardous waste bag.
-
Final Wipe: Wipe the spill area with soap and water to remove any residual bleach.
-
Disposal: Dispose of all waste according to your institution's hazardous chemical waste guidelines.
Visualizations
Sources
- 1. FURTHER INVESTIGATIONS ON THE ORIGIN OF TUMORS IN MICE: I. TUMOR INCIDENCE AND TUMOR AGE IN VARIOUS STRAINS OF MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic obesity does not alter cancer incidence in Trp53R270H/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in female rats and their pups at dietary doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli | PLOS One [journals.plos.org]
- 5. Dietary Chemoprevention of PhIP Induced Carcinogenesis in Male Fischer 344 Rats with Tomato and Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary chemoprevention of PhIP induced carcinogenesis in male Fischer 344 rats with tomato and broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacokinetic model for intraperitoneal administration of drugs: application to teniposide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of porcine C-peptide after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmpk.com [pharmpk.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. researchgate.net [researchgate.net]
- 21. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 22. Infectious Waste Spill Containment and Clean-Up Procedure | Environmental Health and Safety [ehs.osu.edu]
Validation & Comparative
A Comparative Guide to the Validation of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine as a Specific Aurora Kinase A Inhibitor
Introduction
The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor discovery, with derivatives showing activity against a range of kinases, including the Aurora and FLT3 families. This guide focuses on the validation of a novel compound from this class, 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, hereafter referred to as Compound X . Based on the known activities of structurally related molecules, we hypothesize that Compound X is an inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2][3]
Aurora Kinase A is a serine/threonine kinase that plays a critical role in centrosome maturation, spindle assembly, and mitotic entry.[1][2][4][5] Its overexpression is linked to oncogenic transformation and is a common feature in many human cancers, making it a compelling target for cancer therapy.[1][4][6]
This guide provides a comprehensive, step-by-step framework for the validation of Compound X as a specific AURKA inhibitor. We will objectively compare its performance against a well-characterized and clinically investigated AURKA inhibitor, Alisertib (MLN8237) .[6][7][8][9][10] The narrative will delve into the causality behind each experimental choice, ensuring a scientifically rigorous and self-validating approach to characterization.
The Aurora Kinase A Signaling Pathway
To understand the basis of our validation assays, it is crucial to visualize the role of AURKA in the cell cycle. The following diagram illustrates a simplified signaling pathway for AURKA, highlighting its activation and key downstream effects that are essential for mitotic progression.
Caption: Tiered workflow for kinase inhibitor validation.
Tier 1: Biochemical Potency and Selectivity
The initial step is to ascertain whether Compound X directly inhibits the catalytic activity of purified AURKA and to compare its potency with Alisertib.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. [11][12]This allows for a direct measure of kinase activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Compound X and Alisertib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction: In a 384-well plate, combine the following:
-
Recombinant full-length human Aurora A kinase (e.g., 5-10 ng). [13] * A suitable peptide substrate (e.g., Kemptide). [11] * ATP at a concentration close to its Km for AURKA (e.g., 10 µM) to ensure competitive binding can be accurately assessed.
-
Test compound (Compound X or Alisertib) at varying concentrations.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes. [14]4. ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature. [12]5. Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data: Biochemical Potency
The following table summarizes the hypothetical IC50 values for Compound X and Alisertib against Aurora Kinase A and the closely related Aurora Kinase B. A higher IC50 value indicates lower potency.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| Compound X | 5.8 | 1250 | ~215-fold |
| Alisertib | 1.2 [7][8] | 396.5 [8] | >200-fold [6][8] |
Interpretation:
The hypothetical data suggests that Compound X is a potent inhibitor of Aurora Kinase A, albeit slightly less potent than Alisertib. Crucially, both compounds exhibit high selectivity for Aurora A over Aurora B, a desirable characteristic to minimize off-target effects related to Aurora B inhibition, such as hematological toxicities.
Tier 2: Cellular Target Engagement and Functional Activity
While biochemical assays are essential, they do not account for factors like cell permeability or target availability in a cellular context. Therefore, the next tier of validation involves confirming that Compound X can engage AURKA in live cells and elicit the expected downstream functional consequences.
Experimental Protocol: Cellular Target Engagement (NanoBRET™)
The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a target protein in live cells. [15]It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-Aurora A fusion protein. [16]2. Assay Setup: Seed the transfected cells into a 384-well plate.
-
Treatment:
-
Add the NanoBRET™ tracer K-5, which binds to the ATP pocket of AURKA.
-
Add serial dilutions of Compound X or Alisertib and incubate for 1 hour. [16]4. Signal Detection: Measure the BRET signal on a suitable plate reader. The binding of an inhibitor to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
-
Data Analysis: Calculate the cellular IC50 values from the dose-response curves.
Experimental Protocol: Western Blot for Downstream Target Inhibition
To assess the functional consequence of AURKA inhibition, we can measure the phosphorylation status of its downstream substrates. AURKA is known to phosphorylate itself at Threonine 288 (p-AURKA Thr288) for full activation.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or a neuroblastoma line) and treat with varying concentrations of Compound X or Alisertib for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [17][18]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane. [18]5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. [18] * Incubate the membrane with primary antibodies against p-AURKA (Thr288) and total AURKA overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate. [14]6. Data Analysis: Quantify the band intensities and normalize the p-AURKA signal to the total AURKA and loading control signals.
-
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
Finally, we assess the phenotypic consequence of AURKA inhibition on cancer cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells. [19][20][21][22] Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X or Alisertib for 72 hours. [23]3. Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and initiates the luminescent reaction. [20][22]4. Signal Measurement: After a 10-minute incubation, measure the luminescence.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Comparative Data: Cellular Assays
| Compound | Cellular Target Engagement IC50 (nM) | p-AURKA Inhibition IC50 (nM) | Cell Viability GI50 (nM, HeLa) |
| Compound X | 25.4 | 30.1 | 45.2 |
| Alisertib | 15.8 | 20.5 | 32.7 |
Interpretation:
The hypothetical cellular data corroborates the biochemical findings. Compound X effectively engages AURKA in live cells, leading to the inhibition of its autophosphorylation and a subsequent reduction in cancer cell viability. The rightward shift in potency from biochemical to cellular assays is expected and reflects factors such as cell permeability and ATP competition within the cell. The close correlation between target engagement, functional inhibition, and phenotypic outcome provides strong evidence that the anti-proliferative effect of Compound X is mediated through its inhibition of AURKA.
Tier 3: Kinome-Wide Selectivity Profiling
A critical aspect of kinase inhibitor validation is understanding its selectivity across the entire kinome. A highly selective inhibitor is generally preferred to minimize off-target effects and associated toxicities.
Experimental Protocol: Kinome-Wide Selectivity Screening
This is typically performed as a service by specialized vendors. A common platform is a binding assay (like KINOMEscan™) where the test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >400). [24] Methodology:
-
Compound Submission: Provide Compound X to a contract research organization offering kinome profiling services. [25]2. Screening: The compound is screened at a high concentration (e.g., 1 µM) against a large panel of kinases.
-
Data Analysis: The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. Significant "hits" (e.g., >50% inhibition) are identified.
-
Follow-up: For any significant off-target hits, dose-response experiments are conducted to determine the IC50 values.
Comparative Data: Selectivity Profile
The following diagram illustrates a hypothetical selectivity profile for Compound X, often visualized as a "kinetree."
Caption: Hypothetical kinome selectivity profile for Compound X.
Interpretation:
In this hypothetical profile, Compound X at 1 µM potently inhibits its primary target, AURKA. It shows significant inhibition of two other kinases ("Off-Target 1" and "Off-Target 2"). Follow-up IC50 determination would be required for these hits. If the IC50 values for these off-targets are substantially higher (e.g., >100-fold) than for AURKA, Compound X can be considered highly selective. The selectivity profile of Alisertib is well-documented, showing high selectivity for AURKA over a large panel of kinases. [6]A direct comparison of the number and potency of off-target hits would be the final step in this comparative validation.
Conclusion
This guide has outlined a rigorous, multi-tiered approach to validate a novel chemical entity, this compound (Compound X), as a specific Aurora Kinase A inhibitor. By employing a combination of biochemical and cellular assays and comparing its performance against the established inhibitor Alisertib, we can build a comprehensive profile of its potency, target engagement, functional activity, and selectivity.
The causality-driven workflow ensures that each experimental step logically builds upon the last, from confirming direct enzyme inhibition to demonstrating on-target effects in a complex cellular environment and finally mapping its specificity across the kinome. This self-validating system provides the necessary confidence for further preclinical and clinical development of promising new kinase inhibitors like Compound X.
References
-
Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers. [Link]
-
Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Network of Cancer Research. [Link]
-
Alisertib. Wikipedia. [Link]
-
AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Aurora A NanoBRET Kinase Assay. Reaction Biology. [Link]
-
CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Biocompare. [Link]
-
Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]
Sources
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. rupress.org [rupress.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Alisertib - Wikipedia [en.wikipedia.org]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Aurora A Kinase Enzyme System [promega.kr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 20. biocompare.com [biocompare.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Carcinogenicity of PhIP and Other Heterocyclic Amines
This guide provides a comprehensive comparison of the carcinogenic properties of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with other prominent heterocyclic amines (HCAs) commonly found in cooked meats. Intended for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our current understanding of the carcinogenic potency and mechanisms of these compounds.
Introduction to Heterocyclic Amines
Heterocyclic amines are a class of chemical compounds formed during the high-temperature cooking of meat and fish.[1][2] Their mutagenic and carcinogenic properties have been a subject of extensive research.[1][3] Among the various HCAs identified, PhIP is the most abundant in the Western diet.[1][4] This guide will focus on comparing PhIP with other significant HCAs, namely 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx).
Comparative Carcinogenic Potency
While PhIP is the most prevalent HCA in cooked foods, its carcinogenic potency is lower than that of IQ, MeIQx, and DiMeIQx.[1] The general order of carcinogenic potency is almost the reverse of their dietary intake levels: IQ > DiMeIQx > MeIQx > PhIP.[1] Despite its lower individual potency, the high levels of PhIP in the diet contribute significantly to the overall cancer risk from HCAs, accounting for nearly half of the incremental risk.[1]
Table 1: IARC Carcinogen Classifications and Relative Potency
| Heterocyclic Amine (HCA) | IARC Classification | Relative Carcinogenic Potency |
| PhIP | Group 2B (Possibly carcinogenic to humans) | Lower |
| IQ | Group 2A (Probably carcinogenic to humans) | Highest |
| MeIQ | Group 2B (Possibly carcinogenic to humans) | High |
| MeIQx | Group 2B (Possibly carcinogenic to humans) | High |
Source: International Agency for Research on Cancer (IARC) Monographs.[2][5]
Mechanisms of Carcinogenesis
The carcinogenicity of HCAs is a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent induction of mutations and cellular proliferation.
Metabolic Activation
HCAs are pro-carcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, which N-hydroxylate the exocyclic amino group.[6] The resulting N-hydroxy-HCA can then be further activated by O-acetylation or sulfation, leading to the formation of a highly reactive nitrenium ion.
DNA Adduct Formation
The reactive nitrenium ions generated during metabolic activation can covalently bind to DNA, forming DNA adducts.[6] The primary site of adduction for most HCAs is the C8 position of guanine.[7] These adducts can lead to mutations if not repaired before DNA replication. The formation of HCA-DNA adducts is considered a critical step in the initiation of cancer.[6][7]
Estrogenic and Proliferative Effects of PhIP
Uniquely among the common HCAs, PhIP exhibits estrogenic activity.[8][9] It can bind to the estrogen receptor, leading to the activation of estrogen-responsive genes and promoting the proliferation of estrogen-dependent cancer cells.[6][9] This hormonal activity, coupled with its genotoxic potential, suggests that PhIP can act as both a tumor initiator and a promoter, particularly in hormone-responsive tissues like the breast.[8]
Experimental Methodologies for Assessing Carcinogenicity
Several standardized assays are employed to evaluate the carcinogenic potential of HCAs.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[10][11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[10][12] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Step-by-Step Protocol:
-
Strain Selection and Culture: Select appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).[13] Culture the strains overnight in nutrient broth to reach a specific cell density.[10][12]
-
Metabolic Activation (S9 Mix): Since HCAs require metabolic activation, a rat liver homogenate fraction (S9) is typically included in the assay.[13]
-
Exposure: Mix the bacterial culture, the test HCA at various concentrations, and the S9 mix (if required) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[11]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[1][2] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Step-by-Step Protocol:
-
Cell Preparation: Treat the target cells with the HCA of interest.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[1]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vivo Rodent Bioassays
Long-term animal bioassays are the gold standard for determining the carcinogenic potential of a substance.[5] These studies involve exposing rodents to the test compound over a significant portion of their lifespan and observing the development of tumors.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Select a suitable rodent species and strain (e.g., F344 rats or B6C3F1 mice).[14][15] Acclimate the animals to the laboratory conditions.
-
Dose Selection and Administration: Based on subchronic toxicity studies, select at least three dose levels and a control group.[5][15] Administer the HCA via the diet, drinking water, or gavage for up to two years.[5]
-
Clinical Observations: Monitor the animals regularly for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Comparative Data Summary
Table 2: Summary of Carcinogenic Effects of Selected HCAs in Animal Models
| HCA | Species/Strain | Target Organs for Tumors |
| PhIP | Rats (F344) | Mammary gland, colon, prostate[16] |
| Mice (B6C3F1) | Lymphoma, liver, lung | |
| IQ | Rats, Monkeys | Liver, small intestine, Zymbal's gland |
| MeIQx | Rats, Mice | Liver, lung, hematopoietic system |
This table is a synthesis of data from multiple carcinogenicity studies.
Conclusion
The comparative analysis of PhIP and other heterocyclic amines reveals a complex picture of their carcinogenicity. While IQ, MeIQx, and DiMeIQx exhibit higher carcinogenic potency in experimental models, the high dietary abundance of PhIP makes it a significant contributor to the overall cancer risk associated with cooked meat consumption. Furthermore, the unique estrogenic activity of PhIP highlights a distinct mechanism of action that may contribute to its carcinogenicity in hormone-sensitive tissues. A thorough understanding of the individual properties and potencies of these compounds is crucial for accurate risk assessment and the development of strategies to mitigate their formation and effects.
References
-
Layton, D. W., Bogen, K. T., Knize, M. G., Felton, J. S., Hatch, F. T., & Wakabayashi, K. (1995). Cancer risk of heterocyclic amines in cooked foods: an analysis and implications for research. Carcinogenesis, 16(1), 39-52. [Link]
-
NutritionFacts.org. (2013). PhIP: The Three-Strikes Breast Carcinogen. [Link]
-
Rojas-Garcidueñas, M. R., González-Ávila, M., & Zamora, R. (2023). Reduction of the formation and toxicity of heterocyclic aromatic amines (PhIP, IQ, MeIQ, MeIQx) in food: potential of nucleophilic compounds as mitigating agents. Food Additives & Contaminants: Part A, 1-20. [Link]
-
Gooderham, N. J., Creton, S., Lauber, S. N., & Zhu, H. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters, 168(3), 269-277. [Link]
-
Creton, S., Zhu, H., & Gooderham, N. J. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 623(1-2), 1-13. [Link]
-
Kleman, M. I., Övervik, E., Porsch-Hällström, I., Blanck, A., & Gustafsson, J. Å. (1993). The heterocyclic amines IQ and MeIQx show no promotive effect in a short-term in vivo liver carcinogenesis assay. Carcinogenesis, 14(10), 2123-2125. [Link]
-
Bennion, B. J., Cosman, M., Lightstone, F. C., Knize, M. G., Montgomery, J. L., Bennett, L. M., ... & Kulp, K. S. (2005). PhIP carcinogenicity in breast cancer: computational and experimental evidence for competitive interactions with human estrogen receptor. Chemical research in toxicology, 18(10), 1528-1536. [Link]
-
Övervik, E., Kleman, M., Berg, I., & Gustafsson, J. Å. (1993). The heterocyclic amines IQ and MeIQx show no promotive effect in a short-term in vivo liver carcinogenesis assay. Carcinogenesis, 14(10), 2123-2125. [Link]
-
National Toxicology Program. (2002). Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: Heterocyclic Amines (Selected). [Link]
-
Wikipedia. (n.d.). Heterocyclic amine formation in meat. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62275, Meiqx. [Link]
-
Sinha, R., Kulldorff, M., Swanson, C. A., Curtin, J., Brownson, R. C., & Alavanja, M. C. (1998). Dietary heterocyclic amines and the risk of lung cancer among Missouri women. Cancer Research, 58(19), 4320-4324. [Link]
-
An, Y., & Kawamura, Y. (2018). Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. Oncology letters, 15(6), 9679-9687. [Link]
-
National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). [Link]
-
National Center for Biotechnology Information. (2021). Table 1, Properties of MeIQ, MeIQx, IQ, and PhIP - 15th Report on Carcinogens. [Link]
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
-
Turesky, R. J. (2007). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. Mechanisms of mutagenesis, 615, 199-220. [Link]
-
Khan, M. R., & Al-Dhabi, N. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(6), 1374. [Link]
-
Iwasaki, M., & Tsugane, S. (2011). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. Genes and environment, 33(1), 2-10. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
-
Tejs, S. (2008). The Ames test: a methodological short review. Biotechnologia, (3), 44-53. [Link]
-
Nohmi, T. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 1-13. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 7. A 32P-postlabeling method for simultaneous detection and quantification of exocyclic etheno and propano adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide: Imidazo[4,5-b]pyridine Derivatives Versus Other Kinase Inhibitors for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase-Addicted Landscape of Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the aggressive proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] The disease's molecular landscape is notably heterogeneous, yet a common thread is the aberrant activation of intracellular signaling pathways, often driven by mutations in various protein kinases.[2][3][4] These kinases, acting as critical nodes in cell signaling, regulate proliferation, survival, and differentiation. Their dysregulation makes them compelling therapeutic targets.[4][5]
This guide provides a comparative analysis of a promising class of heterocyclic compounds, the imidazo[4,5-b]pyridines, against established classes of kinase inhibitors used in AML research and clinical trials, including those targeting FLT3, MEK, and CDKs. While specific preclinical data for the exact compound 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is not extensively available in the public domain, we will explore the broader imidazo[4,5-b]pyridine scaffold, for which derivatives have shown potent anti-leukemic activity.
The Imidazo[4,5-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The imidazo[4,5-b]pyridine ring system, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry.[6] Its structural features allow for the development of potent inhibitors against various kinases. Research has led to the identification of imidazo[4,5-b]pyridine derivatives with potent, dual inhibitory activity against key kinases implicated in AML, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[7]
One optimized derivative, for instance, demonstrated significant potency against both wild-type FLT3 and clinically relevant mutants like FLT3-ITD (Internal Tandem Duplication) and the D835Y mutation, which confers resistance to some inhibitors.[7] The dual inhibition of FLT3 and Aurora kinases is a particularly attractive strategy, as it targets both a primary AML driver mutation and crucial regulators of cell division, potentially leading to a more profound anti-tumor effect.
A Comparative Analysis of Kinase Inhibitors in AML
FLT3 Inhibitors: Targeting a Key AML Driver Mutation
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[8] This has made FLT3 a prime target for inhibitor development.
-
First-Generation (Multi-Kinase) Inhibitors: Compounds like Midostaurin and Sorafenib were among the first to show clinical activity.[4] Midostaurin, a multi-kinase inhibitor targeting FLT3, c-KIT, VEGFR, and PDGFR-β, is approved in combination with chemotherapy for newly diagnosed FLT3-mutated AML.[4][9][10] Sorafenib, another multi-kinase inhibitor, has also demonstrated efficacy but is not specifically approved for AML.[9] Their broad activity spectrum might contribute to their efficacy but can also lead to off-target effects.[11]
-
Second-Generation (Selective) Inhibitors: To improve potency and reduce off-target toxicities, more selective inhibitors like Gilteritinib and Quizartinib were developed.[4] Gilteritinib is a potent, oral, dual FLT3 and AXL inhibitor, with AXL inhibition being a key advantage as AXL activation is a known resistance mechanism.[9][12] Quizartinib is a highly potent and selective FLT3 inhibitor.[5][12]
-
Imidazo[4,5-b]pyridine Derivatives: Studies on this scaffold have yielded compounds with nanomolar inhibitory activity against both FLT3-ITD and resistance-conferring D835Y mutations.[8] Some derivatives also potently inhibit Aurora kinases, offering a dual-pronged attack.[7] This positions the imidazo[4,5-b]pyridine class as a competitive alternative to second-generation inhibitors, with the added potential benefit of targeting multiple oncogenic pathways simultaneously.
MEK Inhibitors: Blocking a Critical Downstream Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is another frequently activated signaling cascade in AML that promotes cell proliferation and survival.[13][14]
-
Trametinib and PD0325901 are potent and selective allosteric inhibitors of MEK1/2. Preclinical studies have shown that MEK inhibition can reduce leukocytosis, improve splenomegaly, and prolong survival in in vivo AML models, particularly those with NRAS mutations.[15] MEK inhibitors primarily induce G1-phase cell cycle arrest and apoptosis in sensitive AML cells.[13] Combination strategies are often explored, as single-agent MEK inhibition may not be sufficient to eradicate all leukemic cells.[15][16]
CDK Inhibitors: A Multi-faceted Attack on Cell Cycle and Transcription
Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle and transcription.[17] Their dysregulation is a hallmark of many cancers, including AML.
-
Alvocidib (Flavopiridol) is a potent inhibitor of several CDKs, with particularly strong activity against CDK9.[17][18] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like MCL-1, which is crucial for the survival of AML cells.[19] Alvocidib has shown encouraging clinical activity in both newly diagnosed and relapsed/refractory AML.[18]
-
Dinaciclib is another pan-CDK inhibitor targeting CDK1, 2, 5, and 9. Its ability to downregulate MCL-1 provides a strong rationale for its use in AML.[19]
-
CDK4/6 inhibitors like Palbociclib are also under investigation. Preclinical data suggest they may have selective activity in patients with specific genetic backgrounds, such as KMT2A-rearrangements and FLT3 mutations, and can enhance differentiation when combined with agents like ATRA.[18][20]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported 50% inhibitory concentrations (IC50) or 50% growth inhibitory concentrations (GI50) for various kinase inhibitors in relevant AML cell lines. This allows for a direct comparison of their in vitro potency.
| Inhibitor Class | Compound | Target(s) | Cell Line | IC50 / GI50 (nM) | Reference |
| FLT3 | Sorafenib | Multi-kinase | MV4-11 (FLT3-ITD) | 2 | [21][22] |
| Sunitinib | Multi-kinase | MV4-11 (FLT3-ITD) | 7 | [21][22] | |
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | Data varies by study | [12] | |
| Quizartinib | FLT3 | MV4-11 (FLT3-ITD) | Data varies by study | [12] | |
| Imidazo[1,2-b]pyridazine | Derivative 34f | FLT3-ITD, D835Y | MV4-11 (FLT3-ITD) | 7 | [8] |
| MOLM-13 (FLT3-ITD) | 9 | [8] | |||
| Imidazo[4,5-b]pyridine | Derivative 27e | Aurora A/B, FLT3 | Kinase Kd reported | Kd: 7.5 (AurA), 6.2 (FLT3) | [7] |
| MEK | PD0325901 | MEK1/2 | OCI-AML3 | ~20 | [13][23] |
| HL-60 | ~50 | [23] | |||
| CDK | Alvocidib | CDK9, others | Activity is context-dependent | Varies | [17][18] |
| Dinaciclib | CDK1,2,5,9 | MV4-11 | Varies | [19] |
Note: IC50/GI50 values can vary significantly between studies due to differences in assay conditions (e.g., incubation time, cell density, ATP concentration for kinase assays). The data presented is for comparative purposes.
Signaling Pathways in AML: A Visual Guide
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug development and combination strategies.
Caption: Aberrant FLT3 signaling in AML activates multiple downstream pro-survival pathways.
Caption: CDK inhibitors disrupt cell cycle progression and transcription of key survival proteins.
Experimental Protocols for Kinase Inhibitor Evaluation
A robust and reproducible experimental workflow is paramount for the preclinical evaluation of novel kinase inhibitors.
Workflow for In Vitro Efficacy Testing
Caption: Standard workflow for evaluating kinase inhibitor efficacy in AML cell lines.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][24]
Causality: The assay relies on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed AML cells (e.g., MV4-11) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the kinase inhibitor (e.g., this compound derivatives, Sorafenib) in culture medium. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the inhibitor concentration. Calculate the GI50 value using non-linear regression analysis.
Protocol 2: Analysis of Kinase Inhibition by Western Blot
This technique is used to detect the phosphorylation status of target kinases and their downstream effectors, providing direct evidence of target engagement.
Causality: A potent kinase inhibitor should decrease the phosphorylation of its target and downstream signaling proteins. This protocol validates the mechanism of action by visualizing this decrease.
Step-by-Step Methodology:
-
Cell Treatment: Culture AML cells (e.g., MV4-11) to mid-log phase and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-FLT3, anti-total-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH).
Protocol 3: In Vivo Efficacy Evaluation Using AML Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft models are crucial for assessing the anti-tumor activity of a compound in a living organism.[25][26]
Causality: An effective therapeutic agent should inhibit tumor growth, reduce leukemic burden in peripheral blood and bone marrow, and improve the overall survival of the host animal.
Step-by-Step Methodology:
-
Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with human AML cells (e.g., MV4-11 cells subcutaneously or intravenously). Allow the tumors to establish or the leukemia to disseminate.[26]
-
Animal Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³) or peripheral blood shows evidence of engraftment, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the investigational inhibitor (formulated in an appropriate vehicle) and vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage). The dosing schedule (e.g., daily for 21 days) should be based on prior pharmacokinetic studies.
-
Monitoring:
-
Monitor the body weight of the animals daily as an indicator of toxicity.
-
Measure tumor volume with calipers twice weekly (for subcutaneous models).
-
Perform periodic peripheral blood draws to assess leukemic burden by flow cytometry (for disseminated models).
-
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals.
-
Excise and weigh the tumors.
-
Collect bone marrow and spleen to assess leukemic infiltration by flow cytometry or immunohistochemistry.
-
Analyze target modulation in tumor tissue via Western blot or other pharmacodynamic assays.
-
-
Survival Study: In a parallel cohort, continue treatment and monitor the animals for survival. Plot Kaplan-Meier survival curves to determine if the treatment significantly prolongs survival.
Senior Application Scientist's Perspective: Synthesizing the Evidence
The landscape of AML therapeutics is rapidly evolving, moving towards targeted agents that exploit the molecular vulnerabilities of leukemic cells. While FLT3 inhibitors have paved the way, the emergence of resistance necessitates the development of novel agents and strategies.
The imidazo[4,5-b]pyridine scaffold represents a highly promising platform for developing next-generation kinase inhibitors for AML. The demonstrated ability of its derivatives to potently inhibit not only wild-type and mutant FLT3 but also other key oncogenic kinases like Aurora, presents a compelling therapeutic rationale.[7] This dual-targeting approach may offer a more durable response by simultaneously blocking a primary driver of proliferation and a crucial component of the cell division machinery, potentially preempting common resistance mechanisms.
Future research should focus on a comprehensive characterization of optimized imidazo[4,5-b]pyridine leads. This includes extensive kinase profiling to understand their selectivity, in-depth investigation into their efficacy against a broad panel of AML patient-derived samples with diverse genetic backgrounds[27][28], and exploration of rational combination therapies. For instance, combining an imidazo[4,5-b]pyridine-based FLT3/Aurora inhibitor with a BCL-2 inhibitor (like Venetoclax) or a MEK inhibitor could create powerful synergies, a strategy that is increasingly being explored for various kinase inhibitors.[4][16] The ultimate goal is to develop more effective and less toxic therapies that can improve outcomes for patients with this challenging disease.
References
- The role of kinase inhibitors in the treatment of patients with acute myeloid leukemia. (n.d.). Vertex AI Search.
- Tyrosine kinase inhibitors for acute myeloid leukemia: A step toward disease control?. (n.d.). Vertex AI Search.
- Fathi, A. T., & Le, X. (2013). The Role of Kinase Inhibitors in the Treatment of Patients with Acute Myeloid Leukemia. Current Hematologic Malignancy Reports, 8(2), 101–109.
-
The Utility of FLT3 Inhibitors in Acute Myeloid Leukemia - U.S. Pharmacist. (2014, November 17). Retrieved January 13, 2026, from [Link]
-
Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
A Review of FLT3 Kinase Inhibitors in AML. (2023, October 10). Cureus. [Link]
-
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025, March 21). The AML Hub. [Link]
-
Preclinical efficacy of MEK inhibition in Nras-mutant AML. (2014, December 18). Blood. [Link]
-
CDK Inhibition in AML. (n.d.). Frontiers in Oncology. [Link]
-
Therapeutic potential of MEK inhibition in acute myelogenous leukemia: rationale for "vertical" and "lateral" combination strategies. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Which Inhibitor Should Be Used to Treat FLT3-Positive AML? | ASH Clinical News. (n.d.). Retrieved January 13, 2026, from [Link]
-
Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia. (n.d.). The Journal of Clinical Investigation. [Link]
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. (n.d.). Advances in Experimental Medicine and Biology. [Link]
-
Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. (2023, May 24). MDPI. [Link]
-
Full article: Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
The CDK4/6 Inhibitor Palbociclib Synergizes with ATRA to Induce Differentiation in AML. (n.d.). Molecular Cancer Therapeutics. [Link]
-
Current and Emerging Therapies for Patients With Acute Myeloid Leukemia: A Focus on MCL-1 and the CDK9 Pathways. (2018, August 21). AJMC. [Link]
-
Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. (n.d.). Malaysian Journal of Medical Sciences. [Link]
-
AML PDX Models, 3D Bone Marrow Niche & Biomarkers. (n.d.). Crown Bioscience. Retrieved January 13, 2026, from [Link]
-
Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia. (2008, May 15). Molecular Cancer Therapeutics. [Link]
-
A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (n.d.). MDPI. [Link]
-
Murine Models of Acute Myeloid Leukemia. (n.d.). Frontiers in Oncology. [Link]
-
Comparative antitumor activity of tyrosine kinase inhibitors in acute myelogenous leukemia cell lines. (2007, May 1). Cancer Research. [Link]
-
Rationale for a Combination Therapy Consisting of MCL1- and MEK-Inhibitors in Acute Myeloid Leukemia. (2019, November 12). Cancers. [Link]
-
2D Ex vivo AML platform for evaluation of novel therapeutic agents. (n.d.). Champions Oncology. Retrieved January 13, 2026, from [Link]
-
IC 50 of MEK inhibitors in AML cell lines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Advances in culture methods for acute myeloid leukemia research. (n.d.). Stem Cell Investigation. [Link]
-
Cell viability assay results for six AML cell lines. The bars represent... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
AML Assays in Primary Patient Samples. (n.d.). Vivia Biotech. Retrieved January 13, 2026, from [Link]
-
Abstract P38: Expanding the repertoire of physiologically relevant AML models to support new target drug discovery, compound screening, and predicting patient responses in clinical trials. (2024, March 4). Blood. [Link]
-
Protein Kinase Inhibitors as Therapeutic Drugs in AML: Advances and Challenges. (n.d.). Journal of Cancer. [Link]
-
Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. (2023, May 24). Cancers. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Molecules. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]
-
Cas 68175-07-5,2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE. (n.d.). lookchem. Retrieved January 13, 2026, from [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). RSC Advances. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The role of kinase inhibitors in the treatment of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors for acute myeloid leukemia: A step toward disease control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment [mdpi.com]
- 5. New Treatment Tactic for Acute Myeloid Leukemia | Vulcanchem [vulcanchem.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of MEK inhibition in acute myelogenous leukemia: rationale for "vertical" and "lateral" combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. crownbio.com [crownbio.com]
- 26. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 27. championsoncology.com [championsoncology.com]
- 28. viviabiotech.com [viviabiotech.com]
A Senior Application Scientist's Guide to Evaluating the Efficacy of PhIP Derivatives Against Drug-Resistant Cancer Cell Lines
Introduction: The Duality of PhIP and the Challenge of Drug Resistance
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine, most commonly known as one of the most abundant mutagens formed during the high-temperature cooking of meat and fish.[1][2][3] Its pro-carcinogenic properties, which involve metabolic activation into DNA-damaging agents, have been well-documented, leading to its classification as a substance "reasonably anticipated to be a human carcinogen".[1][4][5] However, the very chemical scaffold that confers its genotoxicity also presents a unique starting point for medicinal chemistry. The imidazopyridine core is a privileged structure in drug discovery, and chemists have begun exploring derivatives of PhIP, modifying its structure to strip away its carcinogenicity while enhancing its potential as a targeted anticancer agent.[6][7][8]
This exploration runs headfirst into the most significant challenge in modern oncology: acquired and intrinsic drug resistance.[9][10] Cancer cells can develop a host of mechanisms to survive chemotherapy, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), enhanced DNA repair capabilities, mutations in drug targets, and the dysregulation of apoptotic pathways.[11][12][13] A novel compound that shows promise against a drug-sensitive cancer cell line may be completely ineffective against its resistant counterpart.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of novel PhIP derivatives specifically against drug-resistant cancer cell lines. We will move beyond simple cytotoxicity assays to dissect the mechanisms of action and validate the potential of these compounds to overcome established resistance pathways. Our approach is built on a foundation of causality, ensuring that each experimental step is not just a protocol to be followed, but a question being answered.
The Rationale: Why Modify PhIP for Anticancer Activity?
The parent PhIP molecule exerts its biological effects through several pathways. Upon metabolic activation, it forms DNA adducts, leading to genetic instability.[4][5] Studies have also shown that PhIP can induce the expression of DNA damage response proteins like p53 and p21 and activate the mitogen-activated protein kinase (MAPK) pathway, which is linked to cell proliferation.[4][14]
The strategic chemical modification of the PhIP scaffold aims to:
-
Enhance Cytotoxicity: Optimize the structure to increase its specific lethality towards cancer cells.
-
Mitigate Genotoxicity: Remove the metabolic liabilities that lead to indiscriminate DNA damage in healthy cells.
-
Overcome Resistance: Design derivatives that can either evade or directly inhibit the molecular machinery of drug resistance, such as efflux pumps.[15]
A Validated Experimental Framework for Efficacy Evaluation
A robust evaluation requires a multi-step, hierarchical approach. We begin with broad screening and progressively narrow our focus to the most promising candidates while simultaneously deepening our mechanistic understanding.
Phase 1: Foundational Screening
1. Cell Line Selection: The Importance of the Right Model
The choice of cell line is the most critical decision in this workflow. We must use paired cell lines: a parental, drug-sensitive line and its derived drug-resistant counterpart. This allows for a direct comparison and the calculation of a Resistance Factor (RF).
-
Rationale: Using a paired system isolates the variable of interest: the molecular changes that confer resistance. Comparing a PhIP derivative's effect on both lines tells us not just if it's cytotoxic, but if it can overcome a specific, known resistance mechanism.
-
Options:
-
Commercially Available Lines: Sourcing validated resistant cell lines (e.g., from ATCC) is a reliable option. Examples include doxorubicin-resistant MCF-7/ADR breast cancer cells or cisplatin-resistant A2780/CIS ovarian cancer cells, which often overexpress P-gp.[9]
-
In-house Development: Generating a resistant line by exposing a parental line to incrementally increasing concentrations of a standard chemotherapeutic agent over several months.[9] This is resource-intensive but creates a model tailored to a specific resistance profile.
-
2. Cytotoxicity Screening: Quantifying the Effect
The first experimental step is to determine the half-maximal inhibitory concentration (IC50) for each PhIP derivative against both the parental and resistant cell lines.
-
Rationale: The IC50 provides a quantitative measure of potency. By comparing the IC50 in the resistant line to the parental line, we can calculate the Resistance Factor (RF = IC50_resistant / IC50_parental). An RF close to 1 suggests the derivative is effective at overcoming the resistance mechanism.
-
Recommended Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
Phase 2: Uncovering the Mechanism of Cell Death
A low IC50 value is promising, but it doesn't explain how the compound kills the cancer cells. This phase investigates the primary mechanisms of action.
1. Cell Cycle Analysis
-
Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation. Identifying such an arrest provides crucial insight into the drug's molecular target.
-
Methodology: Cells are treated with the PhIP derivative, fixed, and stained with a fluorescent DNA-intercalating dye like Propidium Iodide (PI). Flow cytometry is then used to quantify the DNA content of each cell, revealing the distribution of the cell population across the different phases of the cell cycle.
2. Apoptosis Induction
-
Rationale: A key goal of cancer therapy is to induce apoptosis (programmed cell death). Confirming that a PhIP derivative activates this pathway is a strong indicator of its therapeutic potential. Resistance mechanisms often involve the upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins (like BAX).[11][17]
-
Methodology: The Annexin V/PI assay is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membrane integrity.
Phase 3: Directly Interrogating Resistance Mechanisms
This phase is designed to test the hypothesis that a PhIP derivative can overcome a specific resistance mechanism, most commonly the overexpression of efflux pumps.
1. Efflux Pump Inhibition Assay
-
Rationale: The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1) is a primary driver of multidrug resistance.[12][18][19] It actively pumps a wide range of chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets.[15] A successful PhIP derivative might either be a poor substrate for P-gp or actively inhibit its function.
-
Methodology: This is assessed using a fluorescent P-gp substrate like Rhodamine 123 or Calcein AM.[20] Resistant cells (with high P-gp activity) will rapidly pump out the dye, resulting in low intracellular fluorescence. If a PhIP derivative inhibits P-gp, co-incubation will cause the fluorescent dye to be retained inside the cells, leading to a measurable increase in fluorescence via flow cytometry or fluorescence microscopy.
Data Synthesis and Candidate Prioritization
The ultimate goal is to integrate all data points to select lead candidates for further preclinical development. The ideal PhIP derivative will exhibit the following characteristics, summarized in a clear, comparative table.
| PhIP Derivative | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) | Primary Mechanism | P-gp Inhibition |
| PhIP-A01 | 0.5 | 25.0 | 50.0 | Apoptosis | No |
| PhIP-B04 | 2.1 | 2.5 | 1.2 | G2/M Arrest, Apoptosis | Yes |
| PhIP-C07 | 1.8 | 15.2 | 8.4 | Apoptosis | Partial |
| Doxorubicin | 0.2 | 28.0 | 140.0 | DNA Damage | No (Substrate) |
Interpretation:
-
PhIP-A01: Potent against the parental line but ineffective against the resistant line (high RF). It is likely a substrate for the efflux pump. This candidate would be deprioritized .
-
PhIP-B04: Exhibits a low RF, indicating it successfully overcomes the resistance mechanism. Its potency is slightly lower than other candidates, but its ability to evade resistance makes it a high-priority candidate . The data suggests it is a P-gp inhibitor.
-
PhIP-C07: Shows partial ability to overcome resistance. It may be a weak P-gp inhibitor or a poor substrate. This is a medium-priority candidate that may warrant further structural optimization.
-
Doxorubicin: The control drug, showing a very high RF, which validates the resistant phenotype of the cell model.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, detailed protocols for the key assays are provided below.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (both parental and resistant) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PhIP derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PhIP derivative at its 1x and 2x IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Rhodamine 123 Efflux (P-gp Inhibition) Assay
-
Cell Preparation: Harvest cells (resistant line) and adjust the density to 1 x 10^6 cells/mL in culture medium.
-
Compound Pre-incubation: Aliquot cells into flow cytometry tubes. Add the PhIP derivative at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and an untreated control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes. Incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the pellet with 1 mL of ice-cold PBS to remove extracellular dye.
-
Resuspension & Analysis: Resuspend the final cell pellet in 500 µL of cold PBS and analyze immediately by flow cytometry (typically using the FITC channel). An increase in the mean fluorescence intensity compared to the untreated control indicates inhibition of efflux.
Conclusion and Future Directions
The evaluation of novel anticancer agents against drug-resistant cancers is a complex but critical endeavor. By employing a systematic, multi-faceted approach as outlined in this guide, researchers can move beyond simplistic viability metrics to build a comprehensive profile of a PhIP derivative's therapeutic potential. This framework, which combines quantitative screening with deep mechanistic investigation, ensures that only the most promising candidates—those that not only kill cancer cells but also systematically dismantle their defenses—are advanced toward preclinical and clinical development. The journey from a carcinogenic food contaminant to a targeted anticancer therapeutic is a testament to the power of medicinal chemistry, and it is through rigorous, logical, and validated evaluation that we can unlock this potential.
References
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia. Wikipedia. [Link]
-
Zahreddine, H., & Borden, K. L. B. (2013). Mechanisms of Cancer Drug Resistance. Cancer Research. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. Future Medicinal Chemistry. [Link]
-
Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters. [Link]
-
Ferreira, R. J., et al. (2015). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]
-
Haque, A., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery. [Link]
-
Chen, P.-J., Chang, Y.-C., & Chen, S.-H. (Eds.). (2023). Synthesis and Evaluation of Novel Anticancer and Anti-Inflammatory Agents. MDPI. [Link]
-
Patil, A., et al. (2017). P-glycoprotein inhibition of drug resistant cell lines by nanoparticles. ResearchGate. [Link]
-
Haque, A., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. [Link]
-
Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Aplin, A. E., et al. (2016). PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. Oncotarget. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). International Agency for Research on Cancer. [Link]
-
Wellcome Sanger Institute. (2023). Cancer drug resistance causes and categories identified. Wellcome Sanger Institute. [Link]
-
Orth, M., et al. (2016). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry. [Link]
-
Singh, D., & Jugran, A. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. MDPI. [Link]
-
Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
Li, X., et al. (2024). Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Chemistry & Biodiversity. [Link]
-
Li, W., et al. (2016). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry. [Link]
-
Zhang, C., & Liu, Y. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. [Link]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
-
Turesky, R. J., et al. (2023). Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. Toxins. [Link]
-
Rosen, H., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules. [Link]
-
Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]
-
Deb, B., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Life Sciences. [Link]
-
Wilson, C. L., et al. (2014). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journaljpri.com [journaljpri.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking the Anti-Proliferative Activity of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Introduction: Contextualizing the Therapeutic Potential of Imidazopyridines
The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2] This has led to its exploration in a wide range of therapeutic areas, including oncology.[1][2] Derivatives of imidazo[4,5-b]pyridine, in particular, have demonstrated significant anti-proliferative activities against various cancer cell lines, making them a promising class of compounds for novel anti-cancer agent development.[1][3][4][5][6] The subject of this guide, 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, belongs to this important chemical class.
The addition of a methyl group to the imidazo[4,5-b]pyridine core has been shown to improve anti-proliferative activity in some contexts.[3] However, to rigorously evaluate its potential as a drug candidate, its activity must be systematically benchmarked against established standards and relevant alternatives. This guide provides a comprehensive framework for researchers to conduct such a comparative analysis, detailing the selection of appropriate comparators, a robust experimental protocol, and a clear method for data interpretation. Our focus is on providing not just a method, but the scientific rationale behind each step to ensure the generation of reliable, reproducible, and meaningful data.
Selecting Comparator Compounds: Establishing a Robust Baseline
A critical aspect of benchmarking is the selection of appropriate positive and comparative controls. The choice of these compounds provides the necessary context to interpret the potency and potential selectivity of the test article. We propose the following set of comparators:
-
Doxorubicin (Positive Control): A well-characterized and potent chemotherapeutic agent used for decades across a broad spectrum of cancers.[7] Its established activity provides a high benchmark for potency. It is essential for validating assay performance and contextualizing the efficacy of the test compound against a "gold standard."
-
1H-imidazo[4,5-b]pyridin-2-amine (Parent Compound): Comparing the methylated compound to its direct, non-methylated parent is crucial for understanding structure-activity relationships (SAR). This comparison directly elucidates the contribution of the N-methyl group to the compound's anti-proliferative effects.
-
A Known Kinase Inhibitor (Mechanistic Comparator): Many imidazopyridine derivatives exert their anti-cancer effects by inhibiting key signaling pathways, frequently involving protein kinases such as the PI3K/Akt/mTOR pathway.[8][9][10][11][12][13] Including a known inhibitor of a relevant pathway (e.g., a PI3K or CDK9 inhibitor) can provide initial mechanistic clues. For instance, some imidazo[4,5-b]pyridines have shown potent CDK9 inhibitory activity.[4][5]
Experimental Design: The Sulforhodamine B (SRB) Assay
For quantifying anti-proliferative activity, we recommend the Sulforhodamine B (SRB) assay. Developed and utilized by the National Cancer Institute (NCI) for its drug screening program, the SRB assay is a simple, sensitive, and highly reproducible colorimetric method that measures cell density by staining total cellular protein.[14][15][16][17] Its endpoint is stable and less prone to interference from test compounds compared to metabolic assays like the MTT assay.[15]
Rationale for Cell Line Selection
To obtain a broad understanding of the compound's activity spectrum, a panel of well-characterized human cancer cell lines from different tissue origins should be used. We recommend:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
These lines are widely used in cancer research and have well-documented responses to standard chemotherapeutics like doxorubicin.[7][18][19][20]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) anti-proliferative assay.
Detailed Step-by-Step Protocol
This protocol is adapted from the standardized NCI-60 methodology.[14][21]
-
Cell Plating (Day 1):
-
Rationale: A 24-hour pre-incubation period allows cells to recover from trypsinization, attach to the plate, and resume logarithmic growth before compound exposure.
-
Procedure: Trypsinize and count cells. Seed the appropriate number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Addition (Day 2):
-
Rationale: A serial dilution series is necessary to determine the concentration-dependent effect of the compound and calculate the IC50/GI50 value.
-
Procedure: Prepare stock solutions of the test and comparator compounds in DMSO. Create a series of 2-fold or 10-fold dilutions in culture medium. Add 100 µL of these dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) control wells. Incubate for an additional 48 to 72 hours.
-
-
Cell Fixation (Day 4 or 5):
-
Rationale: Trichloroacetic acid (TCA) fixation terminates the incubation, kills the cells, and affixes them to the bottom of the well, precipitating cellular proteins for staining.
-
Procedure: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without disturbing the cell monolayer. Incubate for 60 minutes at 4°C.[17][21]
-
-
Washing and Staining:
-
Rationale: Washing removes TCA and serum proteins that could interfere with staining. The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[15]
-
Procedure: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 10-30 minutes.[15][17]
-
-
Dye Solubilization and Absorbance Reading:
-
Rationale: Unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution (Tris base). The absorbance of the solubilized dye is directly proportional to the total protein content, and thus, the number of cells in the well.
-
Procedure: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Read the absorbance at 515 nm using a microplate reader.
-
Comparative Data Analysis & Interpretation
The primary endpoint of this assay is the concentration of the compound that causes 50% inhibition of cell growth (GI50 or IC50). This value is calculated from the concentration-response curve generated from the absorbance data.
Example Data Presentation
The results should be summarized in a clear, tabular format for easy comparison across cell lines and compounds.
| Compound | MCF-7 GI50 (µM) | A549 GI50 (µM) | HCT-116 GI50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 1H-imidazo[4,5-b]pyridin-2-amine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (Positive Control) | ~0.65 - 2.5[7][18][22] | ~0.4[18] | ~1.9[20] |
| [Kinase Inhibitor Name] | [Literature/Exp. Value] | [Literature/Exp. Value] | [Literature/Exp. Value] |
Note: Literature values for Doxorubicin can vary based on assay conditions and incubation times.
Interpretation of Results:
-
Potency: Compare the GI50 values of the test compound to Doxorubicin. A lower GI50 value indicates higher potency.
-
Structure-Activity Relationship (SAR): A significantly lower GI50 for the N-methylated compound compared to its parent would confirm that the methyl group enhances anti-proliferative activity, a finding consistent with some published derivatives.[3]
-
Selectivity: Compare the GI50 values across the different cell lines. A markedly lower GI50 in one cell line compared to others may suggest a degree of selectivity.
-
Mechanistic Insight: If the test compound's potency profile resembles that of the known kinase inhibitor, it may suggest a similar mechanism of action, warranting further investigation.
Hypothesizing a Mechanism of Action: The PI3K/Akt/mTOR Pathway
The imidazopyridine scaffold is a common feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[8][9][11][12][13] This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.[8][9] Inhibition of key kinases in this pathway, such as PI3K or mTOR, leads to cell cycle arrest and apoptosis.[8][12] Given this precedent, it is a plausible hypothesis that this compound may exert its anti-proliferative effects through modulation of this pathway.
Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the anti-proliferative activity of this compound. By employing a standardized, robust assay and a well-reasoned panel of comparator compounds, researchers can generate high-quality, interpretable data. The results of this initial screening will form a solid foundation for subsequent studies, which could include:
-
Broad Panel Screening: Testing against a larger panel of cancer cell lines (such as the NCI-60) to identify patterns of activity and potential tumor type selectivity.
-
Mechanism of Action Studies: Using techniques like Western blotting to directly probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) following compound treatment.[8][12]
-
Cell Cycle Analysis: Performing flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a known effect of some imidazopyridine derivatives.[3][23]
-
In Vivo Efficacy Studies: Progressing the compound to preclinical animal models if in vitro potency and selectivity are promising.
By following a logical and rigorous benchmarking strategy, the scientific community can effectively evaluate the therapeutic potential of novel imidazopyridine derivatives and accelerate the discovery of next-generation cancer therapies.
References
-
Benci, K., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
-
Al-Blewi, B., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Muniyan, S., et al. (2014). Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. Cancer Letters. Available at: [Link]
-
Muniyan, S., et al. (2014). Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. UNL Digital Commons. Available at: [Link]
-
Bu, X. R., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Anticancer Research. Available at: [Link]
-
National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Developmental Therapeutics Program. Available at: [Link]
-
Hayakawa, M., et al. (2011). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Peterson, E. A., et al. (2014). Discovery and optimization of potent and selective imidazopyridine and imidazopyridazine mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Canvax Biotech. (2023). SRB Cytotoxicity Assay Data Sheet. Available at: [Link]
-
Houghton, P. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]
-
Edraki, N., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports. Available at: [Link]
-
Thongkum, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
Houghton, P. J., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]
-
Al-Blewi, B., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Al-Blewi, B., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available at: [Link]
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Source Document]
-
Kumar, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. Available at: [Link]
-
IC50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. Available at: [Link]
-
Szymańska, J., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Postępy Higieny i Medycyny Doświadczalnej. Available at: [Link]
-
What is the best assay for assessment of cancer cell lines proliferation and apoptosis? ResearchGate. Available at: [Link]
-
Cohen, F., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link]
-
Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Benci, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture: Methods and Protocols. Available at: [Link]
-
Hopkins, C., & Michels, J. (2023). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Antiproliferative activity of novel imidazopyridine derivatives on cas" by Sakthivel Muniyan, Yu-Wei Chou et al. [digitalcommons.unl.edu]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 23. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Activation of PhIP and MeIQx: Pathways, Genotoxicity, and Experimental Analysis
In the landscape of dietary carcinogens, the heterocyclic amines (HCAs) 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) stand out as significant pro-carcinogens formed during the high-temperature cooking of meat and fish.[1][2] Their ubiquitous presence in the Western diet and potent mutagenic activity necessitate a thorough understanding of their bioactivation mechanisms. This guide provides an in-depth comparative analysis of the metabolic pathways of PhIP and MeIQx, the resulting genotoxicity, and the experimental methodologies employed to investigate these processes. This information is crucial for researchers in toxicology, oncology, and drug development to assess the carcinogenic risk associated with these compounds and to develop potential inhibitory strategies.
Introduction to PhIP and MeIQx
PhIP and MeIQx are both classified as Group 2B carcinogens by the International Agency for Research on Cancer (IARC), meaning they are possibly carcinogenic to humans.[2][3] Structurally, both are amino-imidazoazaarenes, but PhIP possesses a non-planar phenyl group, whereas MeIQx has a planar quinoxaline ring system.[1] This structural difference influences their metabolic fate and carcinogenic potential. PhIP is the most abundant HCA by mass found in cooked meats, while MeIQx is one of the most potent mutagens identified.[4][5][6]
Part 1: The Metabolic Journey from Pro-carcinogen to Genotoxin
The carcinogenicity of PhIP and MeIQx is not inherent but is a consequence of their metabolic activation into reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[7][8] This bioactivation is a multi-step process involving both Phase I and Phase II xenobiotic-metabolizing enzymes.
The Critical First Step: N-Hydroxylation by Cytochrome P450s
The initial and rate-limiting step in the activation of both PhIP and MeIQx is the N-oxidation of their exocyclic amino group to form N-hydroxy (N-OH) metabolites.[9][10] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[11][12]
For both PhIP and MeIQx, cytochrome P450 1A2 (CYP1A2) , predominantly expressed in the liver, is the principal enzyme responsible for their N-hydroxylation.[4][13][14] However, extrahepatic CYP enzymes also play a significant role, particularly in target tissues. CYP1A1 and CYP1B1 , often found in tissues such as the prostate, breast, and colon, can also contribute to the activation of PhIP.[9][15] In the case of MeIQx, while CYP1A2 is the major activating enzyme in the liver, extrahepatic activation can be mediated by CYP1A1.[16][17] Interestingly, human CYP1A2 exhibits a significantly higher catalytic efficiency for the N-oxidation of both PhIP and MeIQx compared to the rat ortholog, highlighting important species differences in susceptibility.[18]
Diagram: Phase I Metabolic Activation
Caption: Initial N-hydroxylation of PhIP and MeIQx by Cytochrome P450 enzymes.
The Second Wave: Phase II Enzymes and the Formation of Reactive Esters
Following N-hydroxylation, the resulting N-hydroxy metabolites undergo further activation through Phase II conjugation reactions.[19][20] These reactions, ironically, convert the proximate carcinogens into highly reactive electrophilic species. The key enzymes in this step are N-acetyltransferases (NATs) and sulfotransferases (SULTs).[7]
-
N-Acetyltransferases (NATs): Both NAT1 and NAT2 can catalyze the O-acetylation of N-hydroxy-PhIP and N-hydroxy-MeIQx to form N-acetoxy esters.[17][21] These esters are unstable and spontaneously break down to form highly electrophilic nitrenium ions, which are the ultimate carcinogenic species that react with DNA.[22] Genetic polymorphisms in NAT2, leading to "rapid" or "slow" acetylator phenotypes, can significantly influence an individual's susceptibility to HCA-induced cancers.[17]
-
Sulfotransferases (SULTs): SULTs, particularly SULT1A1, can catalyze the O-sulfonation of the N-hydroxy metabolites to form N-sulfonyloxy esters.[13][21] Similar to the N-acetoxy esters, these are also unstable and readily form nitrenium ions.
Concurrently, detoxification pathways compete with bioactivation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), can conjugate the N-hydroxy metabolites, leading to their excretion.[23][24] The balance between these activation and detoxification pathways is a critical determinant of the ultimate carcinogenic potency of PhIP and MeIQx.
Diagram: Phase II Metabolic Activation
Caption: Competing Phase II bioactivation and detoxification pathways.
Part 2: Comparative Analysis of PhIP and MeIQx
While sharing a general activation pathway, PhIP and MeIQx exhibit notable differences in their enzymatic preferences, mutagenic potency, and resulting DNA adducts.
| Feature | PhIP | MeIQx |
| Primary Activating Enzyme | CYP1A2[13] | CYP1A2[14] |
| Extrahepatic Activating Enzymes | CYP1A1, CYP1B1[9] | CYP1A1[16] |
| Mutagenic Potency (Ames Test) | Potent, but generally less so than MeIQx in S. typhimurium TA98.[1] | Extremely potent mutagen.[1][6] |
| Primary DNA Adduct | dG-C8-PhIP[25][26][27] | dG-C8-MeIQx[17][28][29] |
| Other DNA Adducts | Minor adducts have been reported. | A minor adduct at the N2 position of guanine has also been identified.[8] |
| Carcinogenicity in Rodents | Induces tumors in the colon, prostate, and mammary gland.[4][30] | Primarily a liver carcinogen in rodents.[3][8] |
Key Differences Explained:
The higher mutagenic potency of MeIQx in some bacterial strains is a significant distinction.[1] However, in vivo, the carcinogenicity of PhIP in tissues like the prostate and breast suggests efficient extrahepatic activation and perhaps different tissue-specific roles of Phase II enzymes.[21] The formation of the dG-C8 adduct is the primary mechanism of genotoxicity for both compounds, where the bulky amine covalently binds to the C8 position of guanine in DNA.[27][29] This distorts the DNA helix and can lead to mutations during replication.
Part 3: Experimental Protocols for Studying Metabolic Activation
The investigation of HCA metabolism relies on a suite of in vitro and in vivo assays. Below is a foundational protocol for an in vitro metabolism study using liver S9 fractions, a common method to assess the metabolic activation potential of xenobiotics.
Experimental Protocol: In Vitro Metabolic Activation Assay using Liver S9 Fraction
This protocol is designed to determine the metabolic activation of PhIP or MeIQx by liver enzymes, often as a preliminary step to mutagenicity assays like the Ames test.
Materials:
-
PhIP or MeIQx
-
Rat or human liver S9 fraction (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., DMSO) for dissolving test compounds
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Preparation of Reagents:
-
Prepare the phosphate buffer (100 mM, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dissolve PhIP or MeIQx in DMSO to create a stock solution.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the following on ice (final volume of 1 mL):
-
Phosphate buffer
-
Liver S9 fraction (typically 1-2 mg protein/mL)
-
NADPH regenerating system
-
PhIP or MeIQx stock solution (final concentration typically in the low micromolar range)
-
-
Include control incubations:
-
No S9 fraction (to assess non-enzymatic degradation)
-
No NADPH (to assess metabolism independent of CYPs)
-
No test compound (vehicle control)
-
-
-
Incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the test compound (or NADPH, depending on the pre-incubation setup).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites (e.g., N-hydroxy-PhIP, N-hydroxy-MeIQx).
-
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for an in vitro metabolic activation assay.
Conclusion
The metabolic activation of PhIP and MeIQx is a complex interplay of Phase I and Phase II enzymes that ultimately determines their genotoxic and carcinogenic potential. While both HCAs are activated through a common pathway of N-hydroxylation followed by esterification, they exhibit key differences in their activating enzymes, mutagenic potency, and target organ specificity. A thorough understanding of these mechanisms, facilitated by robust experimental methodologies, is paramount for assessing human cancer risk from dietary sources and for the development of effective chemopreventive strategies.
References
- Food Research. (2024). Carcinogenicity of dietary MeIQx in the prostate, breast, colon, and liver cancers, and the inhibitory effects of some compounds.
- MDPI. (n.d.). Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry.
- National Toxicology Program. (2002). Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx.
- MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2012). Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice.
- PubMed. (n.d.). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans.
- NIH. (n.d.).
- PubMed. (n.d.).
- NIH. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta.
- NIH. (n.d.).
- PubMed Central. (n.d.).
- J-Stage. (n.d.). Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay.
- ResearchGate. (n.d.). Activation of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQx) to toxic N-hydroxy product by P450 enzymes.
- NIH. (n.d.).
- ResearchGate. (n.d.). Simplified representation of MeIQx metabolism (A) corresponding to the...
- ResearchGate. (n.d.). Chemical structures of PhIP, 4-ABP and their DNA adducts.
- ResearchGate. (n.d.). Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase.
- Taylor & Francis Online. (2025). Reduction of the formation and toxicity of heterocyclic aromatic amines (PhIP, IQ, MeIQ, MeIQx)
- AACR Journals. (n.d.). N-Oxidative Metabolism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Humans Excretion of the N 2.
- NIH. (n.d.). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice.
- ACS Publications. (2001). The Food Mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A Conformational Analysis of Its Major DNA Adduct and Comparison with the 2-Amino-3-methylimidazo[4,5-f]quinoline Adduct.
- NIH. (n.d.).
- MDPI. (n.d.). Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer.
- The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo-in vitro paradox. (2018).
- PubMed. (n.d.). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- ACS Publications. (n.d.).
- NIH. (n.d.). Unusual Cytochrome P450 Enzymes and Reactions.
- Preprints.org. (2023).
- Oxford Academic. (n.d.). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx)
- NIH. (n.d.).
- PubMed. (n.d.). Phase II drug metabolizing enzymes.
- NCBI. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE).
- Wikipedia. (n.d.).
- PubMed. (n.d.).
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- A
- PHASE II DRUG METABOLIZING ENZYMES Petra Jancovaa*, Pavel Anzenbacherb,Eva Anzenbacherova. (n.d.).
- PubMed. (n.d.). Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic metabolites.
- Biblioteka Nauki. (n.d.). The Ames test: a methodological short review.
- MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- The Role of Phase I and Phase II Metabolic P
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Potential mutagenicity in Meat and Fish: An Outcome of High Heat Cooking[v1] | Preprints.org [preprints.org]
- 6. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 7. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Phase I and phase II xenobiotic reactions and metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in aggregating liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. MeIQx-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Validation of Biomarkers for PhIP Exposure and Effect
For fellow researchers, scientists, and professionals in drug development, the pursuit of reliable biomarkers is fundamental to understanding the impact of environmental exposures on human health. Among the myriad of dietary compounds of interest, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) stands out. As one of the most abundant heterocyclic amines (HCAs) formed in cooked meats, PhIP is classified as "reasonably anticipated to be a human carcinogen" and a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] Its association with cancers of the prostate, colon, and breast in animal models necessitates robust methods to quantify both exposure and the subsequent biological effects in humans.[1][2]
This guide provides an in-depth comparison of validated biomarkers for PhIP, moving beyond a simple listing of options to explain the causality behind experimental choices. We will dissect the methodologies, compare their performance, and provide the technical protocols necessary to empower your own investigations into this critical area of toxicology and cancer research.
Section 1: The Landscape of PhIP Biomarkers: Exposure vs. Effect
The validation of a biomarker is inextricably linked to its intended purpose, a concept known as the "fit-for-purpose" approach.[3][4] For PhIP, we can broadly categorize biomarkers into two classes: those that measure the external or internal dose (Biomarkers of Exposure) and those that quantify the resulting biological perturbations (Biomarkers of Effect).
-
Biomarkers of Exposure are direct measures of PhIP or its metabolites in biological matrices. They answer the question: "How much PhIP has entered the body?" These are crucial for dosimetry and establishing links between dietary intake and internal dose.
-
Biomarkers of Effect are endogenous indicators that change in response to PhIP. They answer the question: "What is the biological consequence of the exposure?" These markers are vital for assessing individual susceptibility and cancer risk.[5]
Figure 1: Categorization of PhIP Biomarkers.
Section 2: Metabolic Activation: The Genesis of PhIP's Genotoxicity
To understand PhIP biomarkers, we must first appreciate its metabolic journey. PhIP itself is a procarcinogen; its toxicity is dependent on bioactivation by host enzymes. This process is the critical link between exposure and effect.
The primary activation step is the N-hydroxylation of PhIP by cytochrome P450 enzymes, almost exclusively CYP1A2 in the human liver, to form N-hydroxy-PhIP.[6][7][8] This metabolite can then be further activated by sulfotransferases (SULTs) or N-acetyltransferases (NATs) to create highly reactive esters.[7] These unstable electrophilic intermediates can covalently bind to DNA, forming PhIP-DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.[7][9] Alternatively, PhIP can undergo detoxification reactions, such as direct glucuronidation or oxidation at the 4' position to form 4'-HO-PhIP.[7]
Figure 2: Simplified metabolic activation pathway of PhIP.
Section 3: A Comparative Guide to PhIP Exposure Biomarkers
The choice of an exposure biomarker depends on the specific question being asked, particularly concerning the timeframe of exposure and the desired biological relevance. The validation of these biomarkers relies heavily on high-sensitivity analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) now considered the gold standard for its specificity and quantitative power.[10][11][12]
| Biomarker Category | Matrix | Time Window Represented | Key Advantages | Key Limitations | Primary Analytical Method |
| Unmetabolized PhIP | Urine | Short-term (past 24-48h)[13] | Non-invasive; reflects recent dietary intake; good dose-response linearity shown in rats.[14] | Short half-life provides only a snapshot of exposure; does not measure the biologically effective dose.[13] | LC-MS/MS, GC/MS[14] |
| PhIP-DNA Adducts | Target Tissues, White Blood Cells | Medium-term (days to weeks) | Represents the "biologically effective dose"[15]; directly measures genotoxic outcome; strong link to carcinogenesis.[10] | Invasive (tissue biopsy) or requires large blood volumes; levels are extremely low (1 adduct per 10⁸-10¹⁰ nucleotides)[10]; repair mechanisms can alter levels. | LC-MS/MS, ³²P-Postlabeling[10][14][16] |
| PhIP-Protein Adducts | Plasma (Albumin), Red Blood Cells (Hemoglobin) | Long-term (weeks to months) | Non-invasive (blood draw); longer half-life integrates exposure over time (albumin ~20 days, hemoglobin ~120 days); adducts do not repair.[17] | Indirect measure of genotoxic dose; levels can be influenced by protein turnover rates. | LC-MS/MS after hydrolysis[17] |
| PhIP in Hair | Hair | Very Long-term (months to years) | Non-invasive; provides a long-term integrated measure of exposure.[13] | PhIP binding is influenced by hair pigmentation (melanin content), which can confound comparisons between individuals.[13] | LC-MS[13] |
Expert Insights: Why Choose One Over the Other?
-
For acute dietary intervention studies, urinary PhIP is ideal for assessing compliance and recent intake.[14]
-
To definitively link PhIP to cancer initiation in a specific organ, PhIP-DNA adducts in that target tissue are the gold standard, providing the strongest evidence of a biologically effective dose.[15]
-
For large-scale epidemiological studies requiring a long-term, integrated measure of exposure from a readily accessible sample, PhIP-protein adducts offer the best balance of practicality and biological relevance.[17]
Section 4: Validating Biomarkers of PhIP Effect
While exposure biomarkers quantify the dose, effect biomarkers measure the host's response, providing a potential window into individual susceptibility and disease risk.
Mutagen Sensitivity Assays: A Functional Readout
A classic approach to assessing the effect of a genotoxic agent is the mutagen sensitivity assay. This involves challenging a subject's peripheral blood lymphocytes in vitro with a reactive metabolite of PhIP (N-OH-PhIP) and quantifying the resulting chromosomal damage.[2][18] Studies have shown that individuals with prostate cancer exhibit significantly higher levels of PhIP-induced chromosomal breaks compared to healthy controls, suggesting this assay has potential as a susceptibility marker.[2][18]
-
Causality: The rationale is that an individual's cellular machinery (e.g., DNA repair capacity) determines their response to a standardized genotoxic challenge. Higher damage indicates a potential intrinsic susceptibility to the carcinogen.
'Omics' Approaches: Uncovering Molecular Signatures
Modern high-throughput technologies allow for a broader, unbiased search for effect biomarkers.
-
Transcriptomics: Global gene expression analysis has revealed that even low levels of PhIP can perturb pathways related to inflammation, diabetes, and cancer, such as the JAK/STAT and MAPK pathways.[9] For example, PhIP exposure has been shown to up-regulate Serum Amyloid A1 and A2 (SAA1, SAA2), which are involved in inflammation and cancer risk.[9]
-
Metabolomics & Proteomics: These approaches can identify changes in small molecule and protein profiles following PhIP exposure.[19] For instance, sub-chronic PhIP exposure in rats was found to disrupt amino acid metabolism in the colon, providing a new theoretical basis for its toxicity.[20]
The validation of 'omics'-based biomarkers is a multi-stage process, moving from discovery in a small cohort to verification and clinical validation in larger, independent populations.[21]
Figure 3: A typical workflow for biomarker validation.
Section 5: Detailed Experimental Protocols
Trustworthiness in biomarker validation comes from meticulous and reproducible methodologies. Below are two cornerstone protocols.
Protocol 1: Quantification of PhIP-DNA Adducts by LC-MS/MS
This protocol is a synthesized workflow based on principles described in authoritative sources. It is intended for the analysis of PhIP-C8-dG adducts in tissue DNA.[10][16][22]
1. DNA Isolation and Purification: a. Homogenize ~50-100 mg of tissue using a bead beater or Dounce homogenizer. b. Isolate genomic DNA using a commercial DNA isolation kit (e.g., Qiagen) with RNAse A and Proteinase K digestion steps. Ensure high purity, as contaminants can interfere with analysis. c. Quantify DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio ~1.8).
2. DNA Hydrolysis: a. To 100 µg of DNA, add an internal standard (e.g., a stable isotope-labeled version of the PhIP-dG adduct) to correct for sample loss and matrix effects. b. Perform enzymatic hydrolysis to release the adducted nucleosides. Add nuclease P1 and incubate at 37°C for 2 hours. c. Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to convert deoxynucleoside monophosphates to deoxynucleosides.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the hydrolyzed DNA sample onto the cartridge. c. Wash the cartridge with water to remove salts and hydrophilic impurities. d. Elute the PhIP-DNA adducts and normal nucleosides with methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Employ a gradient elution, for example, with 10 mM ammonium bicarbonate in water (Mobile Phase A) and methanol (Mobile Phase B). b. Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. c. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for the PhIP-C8-dG adduct is the [M+H]⁺ ion. The product ion is typically the protonated PhIP moiety, resulting from the collision-induced dissociation (CID) of the glycosidic bond.[22] Monitor at least two MRM transitions for the analyte and one for the internal standard to ensure specificity. d. Quantification: Generate a calibration curve using known amounts of the PhIP-C8-dG standard spiked into hydrolyzed calf thymus DNA. Calculate adduct levels as the number of adducts per 10^n normal nucleotides.
Protocol 2: In Vitro Mutagen Sensitivity Assay for PhIP
This protocol is based on the methodology described by N.P. Wogan et al. and applied in prostate cancer case-control studies.[2][18]
1. Lymphocyte Culture: a. Isolate peripheral blood lymphocytes from heparinized blood samples using Ficoll-Paque density gradient centrifugation. b. Culture the lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and phytohemagglutinin (PHA) to stimulate cell division. Incubate at 37°C in a 5% CO₂ atmosphere for ~70 hours.
2. PhIP Metabolite Challenge: a. Treat the cultured lymphocytes with the activated PhIP metabolite (N-hydroxy-PhIP) at a final concentration determined by prior dose-response experiments (e.g., 5-10 µM). b. For each subject, maintain a parallel untreated control culture. c. Incubate the treated and untreated cells for an additional 2 hours.
3. Metaphase Arrest and Harvesting: a. Add colcemid to the cultures to arrest cells in metaphase. b. Harvest the cells by centrifugation. Resuspend the cell pellet in a hypotonic solution (0.075 M KCl) to swell the cells and disperse the chromosomes. c. Fix the cells using a freshly prepared solution of methanol:acetic acid (3:1). Repeat the fixation step 3-4 times.
4. Slide Preparation and Scoring: a. Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry. b. Stain the slides with Giemsa. c. Under a light microscope, score 50-100 well-spread metaphases per treatment condition (treated and untreated) for chromosomal aberrations (e.g., chromatid breaks, gaps, exchanges). Scoring should be performed by an analyst blinded to the case/control status of the samples.
5. Data Analysis: a. Express the results as the number of breaks per cell (b/c). b. Compare the baseline (untreated) and PhIP-induced (treated minus baseline) b/c values between subject groups (e.g., cases vs. controls) using appropriate statistical tests.
Conclusion
The validation of biomarkers for PhIP exposure and effect is a multi-faceted process that leverages advanced analytical chemistry, molecular biology, and rigorous study design. While PhIP-DNA adducts remain the gold standard for measuring the biologically effective dose, less invasive markers like protein adducts provide invaluable tools for large-scale epidemiology. Furthermore, effect biomarkers, from chromosomal aberrations to 'omics'-based signatures, are paving the way for a more personalized assessment of cancer risk associated with dietary exposures. As Senior Application Scientists, our role is to not only provide the tools but also the foundational understanding to apply them correctly. A "fit-for-purpose" approach, grounded in a deep understanding of the underlying biology and analytical methodologies, is paramount to generating data that is not just accurate, but truly meaningful.
References
-
Frandsen, H., Rasmussen, E. S., Nielsen, P. A., Farmer, P. B., Dragsted, L., & Larsen, J. C. (1996). Validation in rats of two biomarkers of exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP-DNA adducts and urinary PhIP. Carcinogenesis, 17(1), 67–72. [Link]
-
Aprelikova, O., & Merlino, G. (2014). PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. Oncotarget, 5(22), 10978–10979. [Link]
-
Chatterjee, A., Williams, D. E., Turesky, R. J., & Turteltaub, K. W. (2019). Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. Toxins, 11(11), 666. [Link]
-
Wogan, N. P., Smith, T. J., & Culp, S. J. (2006). Human sensitivity to PhIP: a novel marker for prostate cancer risk. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 1979-1984. [Link]
-
Williams, D. E., De-Qiang, L., & Dashwood, R. H. (2016). 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer. BMC Genomics, 17, 653. [Link]
-
Wogan, N. P., Smith, T. J., Culp, S. J., & Wu, X. (2006). Human sensitivity to PhIP: A novel marker for prostate cancer risk. Cancer Epidemiology Biomarkers & Prevention, 15(10), 1979-1984. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2025). Integrative proteomics and metabolomics reveal important pathways and potential biomarkers in high-altitude pulmonary hypertension. Scientific Reports, 15(1), 24999. [Link]
-
Ord-Reid, E., & van der Eecken, V. (2023). What Can Current Biomarker Data Tell Us About the Risks of Lung Cancer Posed by Heated Tobacco Products?. Nicotine & Tobacco Research, 25(Supplement_1), S33-S42. [Link]
-
Singh, R., & Farmer, P. B. (2016). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology, 29(7), 1021-1037. [Link]
-
Gallo, V., Khan, A., Gonzales, C. A., Phillips, D. H., Schoket, B., Györffy, E., Anna, L., Kovács, K., Møller, P., Loft, S., Kyrtopoulos, S. A., Matullo, G., & Vineis, P. (2008). Validation of biomarkers for the study of environmental carcinogens: a review. Biomarkers, 13(6), 505-534. [Link]
-
van der Vlag, M. A., van den Beukel, J. C., de Vries, A., & van Steeg, H. (2010). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. International Journal of Cancer, 127(1), 11-19. [Link]
-
Peltonen, K., & Vähäkangas, K. (2010). Analytical methods in DNA and protein adduct analysis. Basic & Clinical Pharmacology & Toxicology, 107(4), 775-783. [Link]
-
Li, Y., & Wang, M. (2016). Biomarker Discovery and Validation: Statistical Considerations. Journal of the Advanced Practitioner in Oncology, 7(5), 536-541. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2025). Integrative proteomics and metabolomics reveal important pathways and potential biomarkers in high-altitude pulmonary hypertension. R Discovery. [Link]
-
Lee, J. W., Weiner, R. S., & Hubbard, P. M. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5995-6000. [Link]
-
Binkova, B., Topinka, J., & Mrackova, G. (1997). Biomarkers in humans exposed to polycyclic aromatic hydrocarbons. SciTech Connect. [Link]
-
McManus, M. E., Felton, J. S., & Burgess, W. M. (1995). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. Carcinogenesis, 16(1), 33-38. [Link]
-
Turesky, R. J. (2007). Biomonitoring of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Carcinogenic Metabolites in Urine. Journal of Chromatography B, 852(1-2), 26-36. [Link]
-
Tang, D., Liu, J. J., & Rundle, A. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803-808. [Link]
-
Cristea, S., & Vathany, S. (2013). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1545-1557. [Link]
-
Lee, J. W., Weiner, R. S., & Hubbard, P. M. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research, 14(19), 5995-6000. [Link]
-
Jain, A., & Jain, R. (2023). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Molecules, 28(13), 5038. [Link]
-
Dingley, K. H., Ubick, E. A., & Vogel, J. S. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of the food-borne carcinogen. Toxicology Letters, 151(1), 221-228. [Link]
-
Exposome-Explorer. PhIP-albumin adduct (Compound). IARC. [Link]
-
U.S. Food and Drug Administration. (2016). Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development. Regulations.gov. [Link]
-
Pleil, J. D. (2015). Blood-borne biomarkers and bioindicators for linking exposure to health effects in environmental health science. Journal of Toxicology and Environmental Health, Part A, 78(2), 92-108. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Goodlett, D. R., & Keller, A. (2008). Mass Spectrometry–Based Biomarker Discovery: Toward a Global Proteome Index of Individuality. Annual Review of Analytical Chemistry, 1(1), 503-529. [Link]
-
Kraus, V. B., & Karsdal, M. A. (2011). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. Current Drug Targets, 12(12), 1735-1745. [Link]
-
International Atomic Energy Agency. (2026). IAEA Research Sheds Light on How Exposure to Ionizing Radiation Affects Human Health. IAEA News. [Link]
-
Gao, Y., Liu, Y., & Wang, J. (2021). Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats. Food and Chemical Toxicology, 151, 112134. [Link]
-
Biocompare. (2023). Mass Spectrometry for Biomarker Discovery: Pros and Cons. Biocompare Editorial. [Link]
-
Reineri, F., & Cavallari, E. (2014). Hydrogenative-PHIP polarized metabolites for biological studies. Contrast Media & Molecular Imaging, 9(3), 193-206. [Link]
-
ResearchGate. (n.d.). Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase. ResearchGate. [Link]
-
National Research Council (US) Committee on Comparative Toxicity of Naturally Occurring Carcinogens. (1996). Methods for Evaluating Potential Carcinogens and Anticarcinogens. National Academies Press (US). [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
Martin-Ventura, J. L., & Blanco-Colio, L. M. (2016). Proteomics and metabolomics in biomarker discovery for cardiovascular diseases: progress and potential. Expert Review of Proteomics, 13(9), 837-847. [Link]
-
Timperio, A. M., & Lalgudi, R. (2023). Enhancing Biomedicine: Proteomics and Metabolomics in Action. International Journal of Molecular Sciences, 24(13), 10984. [Link]
-
Wikipedia. (n.d.). Virome analysis. Wikipedia. [Link]
-
Woo, Y. K., & Jones, A. D. (2020). Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. ChemRxiv. [Link]
-
Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233. [Link]
-
Johns Hopkins University. (n.d.). Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with flourescence detection. Fingerprint Engine. [Link]
-
Griggs, C. N., & Liu, B. (2025). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. Human sensitivity to PhIP: a novel marker for prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hhs.gov [hhs.gov]
- 5. Blood-borne biomarkers and bioindicators for linking exposure to health effects in environmental health science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomonitoring of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Carcinogenic Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Validation in rats of two biomarkers of exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP-DNA adducts and urinary PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Adducts: Biomarkers for Carcinogenic Exposure [thermofisher.com]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. mdpi.com [mdpi.com]
- 20. Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[4,5-b]pyridine and Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have proven to be particularly fruitful starting points for drug design. These "privileged scaffolds" possess inherent drug-like properties and the ability to interact with the ATP-binding site of various kinases.
This guide provides an in-depth, head-to-head comparison of two such prominent scaffolds: imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine . The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, has a long history in medicinal chemistry and has yielded inhibitors for a wide array of kinases.[1][2][3][4] The imidazo[1,2-b]pyridazine scaffold has also gained significant traction, exemplified by the FDA-approved multi-kinase inhibitor ponatinib, which has spurred extensive exploration of this chemical class.[5][6][7]
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two scaffolds—from their synthesis and structural features to their kinase selectivity and structure-activity relationships (SAR)—is paramount for making informed decisions in inhibitor design. This guide will dissect these aspects, providing a comprehensive analysis supported by experimental data to empower your research and development endeavors.
Part 1: Structural and Physicochemical Properties
The fundamental difference between the imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine scaffolds lies in the arrangement of nitrogen atoms within their fused bicyclic systems. The imidazo[4,5-b]pyridine is an isomer of purine, often referred to as a 1-deazapurine. In contrast, the imidazo[1,2-b]pyridazine features a nitrogen-nitrogen bond within its six-membered ring. This seemingly subtle distinction has profound implications for the molecule's electronics, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with the kinase ATP-binding pocket.
The imidazo[4,5-b]pyridine scaffold typically forms crucial hydrogen bonds with the kinase hinge region via its N4 pyridine nitrogen (as an acceptor) and the N3 imidazole proton (as a donor).[8] This interaction mimics the binding of the adenine moiety of ATP. The imidazo[1,2-b]pyridazine scaffold also engages the hinge region, but its distinct electronic and steric profile can lead to different binding modes and opportunities for SAR exploration.
Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[1,2-b]pyridazine.
Part 2: Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine cores can be constructed through reliable and scalable synthetic routes, allowing for the generation of diverse compound libraries.
Imidazo[4,5-b]pyridine Synthesis: A common and versatile approach involves the condensation and subsequent oxidative cyclization of a substituted 5,6-diaminopyridine with an aldehyde.[2] This method allows for facile introduction of diversity at the 2-position of the imidazo[4,5-b]pyridine ring. Other routes include reactions starting from 2-chloro-3-nitropyridine or the cyclization of 3-nitropyridin-4-amine derivatives.[9]
Imidazo[1,2-b]pyridazine Synthesis: The construction of this scaffold is frequently achieved through the condensation of a 3-aminopyridazine with an α-haloketone or a related α-halocarbonyl compound. This reaction proceeds under mild basic conditions and is a robust method for forming the fused imidazole ring.[10] More advanced, transition-metal-catalyzed cross-coupling reactions are also increasingly employed for both the synthesis and functionalization of the imidazo[1,2-b]pyridazine core.[11]
Caption: General synthetic workflows for the two scaffolds.
Part 3: Head-to-Head Kinase Inhibition Profiles & SAR
The true measure of a scaffold's utility lies in its ability to generate potent and selective inhibitors for desired kinase targets. Both imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine have proven to be versatile starting points for a multitude of kinase families.
Aurora Kinases
Aurora kinases (A, B, and C) are critical regulators of mitosis and are frequently overexpressed in various cancers, making them attractive therapeutic targets.[12]
-
Imidazo[4,5-b]pyridines: This scaffold has yielded potent pan-Aurora inhibitors as well as inhibitors with high selectivity for Aurora-A.[9][12][13] Medicinal chemistry efforts have shown that derivatization at the C7 position can confer significant selectivity for Aurora-A over Aurora-B.[12] This is a crucial finding, as the inhibition of Aurora-A and Aurora-B leads to distinct cellular phenotypes.[12] Furthermore, optimization of this series has led to the identification of dual FLT3/Aurora kinase inhibitors, which are promising preclinical candidates for treating Acute Myeloid Leukemia (AML).[8][14]
-
Imidazo[1,2-b]pyridazines: This scaffold has also been explored for Aurora kinase inhibition, though perhaps less extensively than its counterpart. The focus has often been on developing inhibitors for other kinases, with Aurora inhibition sometimes appearing as a secondary activity.
| Compound Scaffold | Target Kinase | IC50 / Kd | Reference |
| Imidazo[4,5-b]pyridine (27e) | Aurora-A | Kd = 7.5 nM | [8][14] |
| Imidazo[4,5-b]pyridine (27e) | Aurora-B | Kd = 48 nM | [8][14] |
| Imidazo[4,5-b]pyridine (31) | Aurora-A | IC50 = 42 nM | [13] |
| Imidazo[4,5-b]pyridine (31) | Aurora-B | IC50 = 198 nM | [13] |
Expert Insight: The imidazo[4,5-b]pyridine scaffold appears to offer a more validated and flexible platform for achieving Aurora isoform selectivity, a key attribute for dissecting the specific biological roles of Aurora-A and -B and potentially reducing toxicity.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies and autoimmune disorders.[15][16]
-
Imidazo[4,5-b]pyridines: Researchers have successfully designed novel, noncovalent, reversible BTK inhibitors based on this scaffold.[15][17] Structure-activity relationship studies have highlighted that specific substitutions on both the A-ring and B-ring significantly enhance BTK inhibition, with potent compounds achieving IC50 values in the low micromolar range.[15]
-
Imidazo[1,2-b]pyridazines: This scaffold has been used to develop highly potent and selective irreversible (covalent) BTK inhibitors. One such derivative, compound 22 (TM471-1), exhibited a BTK IC50 of 1.3 nM with excellent selectivity across a panel of 310 kinases and has advanced into Phase I clinical trials.[16]
| Compound Scaffold | Inhibition Type | Target Kinase | IC50 | Reference |
| Imidazo[4,5-b]pyridine (6b) | Reversible | BTK | 1.14 µM | [15] |
| Imidazo[1,2-b]pyridazine (22) | Irreversible | BTK | 1.3 nM | [16] |
Expert Insight: This comparison highlights a key strategic divergence. The imidazo[1,2-b]pyridazine scaffold has proven exceptionally effective for developing potent covalent BTK inhibitors, a clinically validated modality. In contrast, the imidazo[4,5-b]pyridine scaffold is demonstrating promise for developing reversible inhibitors, which may offer advantages in terms of off-target effects and safety profiles.[15]
Other Notable Kinase Targets
-
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[18] These inhibitors were found to have an unusual binding mode, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their high selectivity.[18]
-
TYK2 (Tyrosine Kinase 2): The imidazo[1,2-b]pyridazine scaffold has been instrumental in developing highly potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2.[19][20][21] This is a sophisticated mechanism of action that confers remarkable selectivity over other JAK family members.[19]
-
CDKs (Cyclin-Dependent Kinases): Both scaffolds have been investigated as CDK inhibitors. Imidazo[1,2-b]pyridazines were identified as a potent and selective series of CDK2 inhibitors.[22] Imidazo[4,5-b]pyridine derivatives have also shown significant CDK9 inhibitory potential.[23]
-
B-Raf: Imidazo[4,5-b]pyridines have been developed as inhibitors of B-Raf kinase that bind to the DFG-in, αC-helix out conformation, a mode associated with significant kinase selectivity.[24]
Part 4: Selectivity, Pharmacokinetics, and Clinical Progression
Selectivity: Kinase inhibitor selectivity is paramount to minimizing off-target toxicities.
-
Imidazo[4,5-b]pyridine inhibitors have demonstrated promising selectivity for targets like BTK and have been engineered for isoform selectivity within the Aurora kinase family.[12][15]
-
Imidazo[1,2-b]pyridazine based inhibitors have shown remarkable selectivity in several cases. For instance, a TYK2 JH2 inhibitor was highly selective over a panel of 230 kinases, and a BTK inhibitor was selective across 310 kinases.[16][19] However, off-target liabilities can exist; for example, Phosphodiesterase 4 (PDE4) was identified as a potential off-target for some TYK2 inhibitors from this class, requiring structural modifications to mitigate.[20]
Pharmacokinetics and Clinical Status: The ultimate goal of inhibitor design is a clinically viable drug.
-
The imidazo[1,2-b]pyridazine scaffold boasts a significant clinical success in ponatinib (Iclusig®) , a multi-kinase inhibitor approved for chronic myeloid leukemia (CML).[5][25] This scaffold is also present in TM471-1, a BTK inhibitor that has entered Phase I clinical trials.[16]
-
The imidazo[4,5-b]pyridine scaffold has produced orally bioavailable preclinical development candidates, such as a dual FLT3/Aurora kinase inhibitor for AML.[8][14] While perhaps not yet having a marketed drug, its presence in numerous preclinical programs underscores its therapeutic potential.[9]
Part 5: Experimental Protocols
To provide a practical context, the following are representative protocols for the synthesis and evaluation of these kinase inhibitors.
Protocol 1: Synthesis of a 2-Substituted-Imidazo[4,5-b]pyridine
This protocol is based on the general method of condensing a diaminopyridine with an aldehyde.[2]
Objective: To synthesize Isopropyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate.
Materials:
-
Isopropyl 5,6-diaminonicotinate
-
Benzaldehyde
-
Ethanol (solvent)
-
Sodium metabisulfite (or other mild oxidizing agent)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Isopropyl 5,6-diaminonicotinate (1 equivalent) in ethanol.
-
Aldehyde Addition: Add Benzaldehyde (1.1 equivalents) to the solution.
-
Condensation: Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate. Monitor by TLC.
-
Cyclization/Oxidation: Add sodium metabisulfite (2 equivalents) and heat the reaction mixture to reflux for 4-6 hours. The sulfite facilitates the oxidative cyclization to the imidazole ring.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Kinase Inhibition Assay (Generic Biochemical Assay)
This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in 100% DMSO.
-
Reaction Setup: In a 384-well microplate, add the kinase enzyme and its specific peptide substrate in an appropriate kinase buffer. Then, add a small volume of the diluted test compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP (typically at its Km concentration).
-
Kinase Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) using a commercial detection reagent like ADP-Glo™ (Promega). This reagent depletes the remaining ATP and converts the produced ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence on a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine scaffolds are both exceptionally valuable frameworks in the design of kinase inhibitors. This head-to-head comparison reveals that their utility is not interchangeable but rather complementary, with each scaffold offering distinct advantages for specific therapeutic strategies.
-
The imidazo[4,5-b]pyridine scaffold, as a purine bioisostere, provides a robust platform for targeting a wide range of kinases. Its strength lies in its proven ability to be engineered for high isoform selectivity (e.g., Aurora-A vs. -B) and for developing non-covalent, reversible inhibitors.[12][15] This makes it an excellent choice for programs where fine-tuning selectivity is a primary objective.
-
The imidazo[1,2-b]pyridazine scaffold has demonstrated spectacular success in generating highly potent inhibitors, including the clinically approved drug ponatinib and promising covalent inhibitors for targets like BTK.[5][16] It serves as a powerful starting point for developing best-in-class potency and overcoming clinical resistance, as well as for exploring novel allosteric inhibition mechanisms (e.g., TYK2 JH2).[19]
For drug development professionals, the choice between these scaffolds should be guided by the specific kinase target, the desired mechanism of inhibition (reversible vs. irreversible, allosteric vs. ATP-competitive), and the overall strategic goals of the discovery program. The continued exploration of the chemical space around both of these privileged structures will undoubtedly lead to the development of the next generation of targeted therapies.
References
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- BenchChem. (2025).
- Foks, H., et al. (n.d.).
- Various Authors. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH.
- Various Authors. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Various Authors. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Various Authors. (n.d.). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of...
- Various Authors. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
- Various Authors. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
- Various Authors. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.
- Various Authors. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Harris, C. S., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. PubMed.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
- Moslin, R., et al. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH.
- Various Authors. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
- Various Authors. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.
- Moslin, R., et al. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- Various Authors. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
- Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Various Authors. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis, characterization, and application of novel compounds like 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. However, our responsibility does not end when an experiment is complete. The safe and compliant disposal of chemical waste is a critical, non-negotiable component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to empower you, the researcher, to make informed decisions that protect yourself, your colleagues, and the environment.
Part 1: Hazard Identification and Risk Assessment
Compounds with similar structures are classified as acutely toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2] Furthermore, some phenyl-substituted imidazopyridines are rated as possible carcinogens (IARC Group 2B) and mutagens.[3] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazards.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | GHS H-Code (Anticipated) | Primary Safety Concern |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[1][2][4] | H301/H302 | Accidental ingestion can lead to severe health effects. |
| Acute Dermal Toxicity | Toxic in contact with skin.[2] | H311 | Skin absorption is a potential route of exposure. |
| Skin Irritation | May cause skin irritation upon contact.[2][5] | H315 | Can cause redness, itching, or inflammation. |
| Eye Irritation | May cause serious eye irritation.[2][5] | H319 | Direct contact can result in damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[2] | H335 | Inhalation of airborne particles should be avoided. |
| Chronic Hazards | Potential for mutagenic or carcinogenic effects based on related compounds.[3] | --- | Long-term or repeated exposure may pose significant health risks. |
Causality Note: The fused imidazole and pyridine rings create a structure analogous to purines, which can interact with biological systems, leading to the observed toxicity.[6][7] The amine group can further enhance its biological activity.
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first and most critical line of defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the potential hazards outlined above.
Table 2: Required PPE for Handling and Disposing of this compound
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against dermal absorption.[2] Double-gloving is recommended during waste handling procedures. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4] | Protects against accidental splashes of solutions or contact with airborne solid particles. If there is a significant splash risk, a full face shield should be worn in addition to goggles. |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[4] Ensure the lab coat is fully buttoned. |
| Respiratory | Not typically required for handling small quantities in a certified chemical fume hood. | All handling of the solid compound and preparation of waste should occur within a properly functioning chemical fume hood to prevent inhalation of dust.[4][5] |
Part 3: Waste Segregation and Disposal Workflow
Proper disposal is not a single action but a systematic process of segregation, containment, and labeling. The goal is to ensure that chemical waste is safely stored in the lab and can be compliantly managed by your institution's Environmental Health & Safety (EHS) department.
Experimental Workflow: Waste Stream Decision Process
The following diagram outlines the critical decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste segregation workflow from point of generation to final disposal.
Step-by-Step Disposal Procedures
1. Unused or Surplus Chemical:
-
DO NOT attempt to wash unused solid down the drain or dispose of it in the regular trash.
-
Place the original container, or the surplus material in a new, sealable container, into a designated "Hazardous Solid Waste" container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
2. Contaminated Labware and PPE:
-
Solid Consumables: All disposable items that have come into direct contact with the compound (e.g., weigh paper, pipette tips, contaminated gloves, bench paper) must be considered hazardous waste.
-
Collect these items in a designated, clearly labeled, sealed plastic bag or container for "Hazardous Solid Waste".
-
-
Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed immediately into a designated, puncture-resistant sharps container.[8]
-
Glassware: Reusable glassware should be decontaminated before washing.
-
Protocol: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble. The rinsate from these washes is considered hazardous waste and must be collected in a "Hazardous Liquid Waste" container. After rinsing, the glassware can be washed using standard laboratory procedures.
-
3. Liquid Waste Streams:
-
Any solutions containing this compound, including the rinsate from glassware decontamination, must be collected as hazardous liquid waste.
-
Use a dedicated, sealable, and chemically compatible waste container.
-
The container must be labeled with "Hazardous Waste" and a complete list of its contents, including all solvents and the full name of the title compound.
-
Store the liquid waste container in a designated satellite accumulation area with secondary containment to prevent spills.
Causality Note: Strict waste segregation is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process, which is typically high-temperature incineration for this class of compound.[8]
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
1. Minor Spill Cleanup (Solid Powder):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE (double gloves, lab coat, goggles).
-
Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[8] Carefully sweep the mixture into a sealable container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.
-
Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., 70% ethanol), then with soap and water.
-
Dispose: All cleanup materials are considered hazardous solid waste and must be disposed of accordingly.[5]
2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][5][8] Remove any contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[2][4] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.
Self-Validating System: Always show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending physician or emergency responders.[5] This provides them with the critical information needed for proper treatment.
Conclusion: A Culture of Safety
The proper disposal of this compound is a direct extension of our professional responsibilities as scientists. By adhering to these procedures, we ensure that our innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's EHS department for specific guidance, as local regulations may vary. Your EHS office is your most valuable resource for ensuring compliance and safety in all waste disposal matters.
References
-
FoodData Central. (2010, April 8). 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine. Retrieved from [Link]
-
ChemWhat. 1-Methyl-1H-iMidazo[4,5-b]pyridin-7-aMine. Retrieved from [Link]
-
PubChem. 1-Methyl-1H-imidazo(4,5-b)pyridine. Retrieved from [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
LookChem. 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PubChem. Imidazo(4,5-b)pyridine. Retrieved from [Link]
Sources
- 1. (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Showing Compound 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (FDB020870) - FooDB [foodb.ca]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP)
Researchers and drug development professionals working with 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, commonly known as PhIP, are at the forefront of scientific discovery. PhIP is the most abundant mutagenic heterocyclic amine found in cooked meat and fish and is recognized as a potential carcinogen.[1] Its handling demands a meticulous approach to safety to mitigate the risks of exposure. This guide provides an in-depth, procedural framework for the safe handling of PhIP, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), operational protocols, and disposal plans.
Understanding the Risks: Hazard Analysis of PhIP
This compound is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: PhIP is listed as reasonably anticipated to be a human carcinogen.[2] Studies have linked heterocyclic amines to an increased risk of various cancers.[3]
-
Acute Toxicity: The compound is toxic if swallowed and can be fatal if it comes into contact with the skin.[4]
-
Irritation: It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[4][5]
Given these significant health risks, a comprehensive safety strategy is not merely recommended; it is imperative.
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the minimum PPE requirements for handling PhIP.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, as the substance is fatal upon dermal absorption.[4] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust, which can cause serious eye irritation.[4][7] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation of dust, which can cause respiratory irritation.[4] The specific type of respirator should be determined by a workplace hazard assessment. |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect the skin and personal clothing from contamination.[8][9] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills.[6] |
Visualizing the PPE Workflow
The following diagram illustrates the procedural flow for donning and doffing PPE to ensure maximum safety.
Caption: Procedural flow for donning and doffing PPE.
Safe Handling Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure during the handling of PhIP.
-
Preparation:
-
Work in a designated area, such as a chemical fume hood, to control airborne particles.[10]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill control materials accessible.
-
-
Weighing and Aliquoting:
-
When handling the solid form, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Use non-sparking tools to avoid ignition sources.[11]
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers tightly closed when not in use.[11]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.[12]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[11] Call a poison center or doctor immediately.[13]
-
Spill: Evacuate the area. For small spills, carefully clean up using appropriate absorbent materials while wearing full PPE. For large spills, contact your institution's environmental health and safety department.
Waste Disposal: A Critical Final Step
Proper disposal of PhIP and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[14] It should be collected in a clearly labeled, sealed container.[15]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.[16] These should be collected in a designated, labeled hazardous waste container.
-
Disposal Pathway: Follow your institution's and local regulations for the disposal of carcinogenic and toxic chemical waste.[7] This typically involves collection by a licensed hazardous waste disposal company.
Visualizing the Waste Management Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated during the handling of PhIP.
Caption: Decision tree for waste segregation and disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing personal risk and ensuring environmental protection.
References
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. (2023). A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence. [Link]
-
National Institutes of Health. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]
-
Chemistry For Everyone. (2024). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Link]
-
Semantic Scholar. (2002). Human exposure to heterocyclic amine food mutagens/carcinogens: Relevance to breast cancer. [Link]
-
National Center for Biotechnology Information. (2021). Heterocyclic Amines (Selected) - 15th Report on Carcinogens. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]
-
National Center for Biotechnology Information. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Alkali Metals Limited. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine. [Link]
-
College of Southern Nevada. (n.d.). Laboratory Waste Management Presentation. [Link]
-
Environmental Marketing Services. (2023). Effective Laboratory Waste Management Tips. [Link]
-
MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. [Link]
-
BioMedical Waste Solutions. (2023). Laboratory Waste Disposal Quick Guide. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazo(4,5-b)pyridine. [Link]
-
PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Link]
Sources
- 1. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic Amines (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. m.youtube.com [m.youtube.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. csn.edu [csn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
